molecular formula C7H15NO4 B1505061 Morpholine lactate CAS No. 80145-09-1

Morpholine lactate

Cat. No.: B1505061
CAS No.: 80145-09-1
M. Wt: 177.2 g/mol
InChI Key: QGCDCQXHCJKJHS-UHFFFAOYSA-N
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Description

Morpholine lactate is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80145-09-1

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

2-hydroxypropanoic acid;morpholine

InChI

InChI=1S/C4H9NO.C3H6O3/c1-3-6-4-2-5-1;1-2(4)3(5)6/h5H,1-4H2;2,4H,1H3,(H,5,6)

InChI Key

QGCDCQXHCJKJHS-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1COCCN1

Canonical SMILES

CC(C(=O)O)O.C1COCCN1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Morpholine Lactate Protic Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of morpholine (B109124) lactate (B86563), a protic ionic liquid (PIL). This document details the experimental protocol for its preparation, presents key physicochemical data, and outlines its characteristics relevant to pharmaceutical and research applications.

Introduction

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.[1] They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for various applications, including as reaction media, catalysts, and in electrochemical devices.[2][3] Morpholinium-based PILs, in particular, are noted for their low cost and low toxicity.[3][4]

Morpholine lactate is a PIL composed of the morpholinium cation and the lactate anion. Its synthesis is a straightforward, atom-economical acid-base neutralization reaction.[1] This guide will focus on the practical aspects of its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct neutralization of morpholine with lactic acid.[1] This reaction is typically carried out in a 1:1 molar ratio.

Reaction Scheme

The reaction proceeds as follows:

Morpholine + Lactic Acid → Morpholinium Lactate

Experimental Protocol

This protocol is adapted from the general synthesis of morpholinium-based protic ionic liquids.[1]

Materials:

  • Morpholine (≥99%)

  • Lactic acid (e.g., 85-90% aqueous solution, or anhydrous)

  • Deionized water (if necessary for dilution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Stoichiometric Calculation: Calculate the molar equivalents of morpholine and lactic acid for a 1:1 reaction. Account for the purity and concentration of the lactic acid solution.

  • Reaction Setup: Place the calculated amount of lactic acid into a round-bottom flask equipped with a magnetic stir bar. If using a concentrated lactic acid solution, it can be used directly. The flask is then placed in an ice bath on a magnetic stirrer to manage the exothermic nature of the reaction.

  • Addition of Morpholine: Slowly add the stoichiometric amount of morpholine to the stirred lactic acid solution dropwise using a dropping funnel. Maintain a low temperature (around 0-5 °C) throughout the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours to ensure the reaction goes to completion.

  • Purification: The primary purification step involves the removal of water and any unreacted starting materials. This is typically achieved using a rotary evaporator under reduced pressure at an elevated temperature (e.g., 60-80°C) for several hours until a constant weight is achieved. The resulting product is the this compound protic ionic liquid.

Physicochemical Properties

PropertyMorpholineLactic AcidThis compound (PIL)
Molar Mass 87.12 g/mol 90.08 g/mol [5]177.20 g/mol
Appearance Colorless liquid[1]Colorless to yellow viscous liquid[5]Expected to be a colorless to pale yellow viscous liquid
Density ~1.00 g/cm³~1.21 g/cm³[5]Estimated to be > 1.1 g/cm³
Boiling Point 129 °C[6]122 °C at 15 mmHg[5]High (characteristic of PILs)
Melting Point -5 °C[6]18 °C[5]Low (characteristic of PILs)
pKa 8.36 (of conjugate acid)3.86[7]Not applicable

Spectroscopic Characterization

The formation of this compound can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks from both the morpholinium cation and the lactate anion.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H stretch (Lactate)~3400 (broad)Indicates the hydroxyl group of the lactate anion.
N-H stretch (Morpholinium)~3200-3000 (broad)Indicates the protonated amine of the morpholinium cation.
C=O stretch (Lactate)~1720-1700Carboxylate group of the lactate anion.
C-O stretch~1250-1050From the ether group in morpholine and the C-O bonds in lactate.
NMR Spectroscopy

¹H NMR: The proton NMR spectrum would confirm the presence of both the morpholinium and lactate moieties. Expected chemical shifts (in ppm, relative to TMS) are:

ProtonExpected Chemical Shift (ppm)Multiplicity
Lactate
-CH₃~1.3-1.4Doublet
-CH(OH)~4.1-4.3Quartet
Morpholinium
-CH₂-N-~3.2-3.4Triplet (broad)
-CH₂-O-~3.8-4.0Triplet (broad)
-NH₂⁺-Variable (broad singlet)Broad singlet

¹³C NMR: The carbon NMR would further confirm the structure.

CarbonExpected Chemical Shift (ppm)
Lactate
-CH₃~20
-CH(OH)~67
-COO⁻~180
Morpholinium
-CH₂-N-~44
-CH₂-O-~64

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its nature as a PIL with potentially low toxicity makes it a candidate for several uses in the pharmaceutical sciences:

  • Green Solvent: It can be investigated as a non-volatile, recyclable solvent for organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[2]

  • Formulation Excipient: Due to the presence of the lactate anion, a common biological molecule, it could be explored as an excipient in drug formulations to enhance the solubility and stability of poorly water-soluble drugs.[8]

  • Drug Delivery: Morpholinium-based ionic liquids have been studied for their antimicrobial properties and as sensitizing agents, suggesting potential roles in advanced drug delivery systems.[9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification Morpholine Morpholine (Base) Reaction_Vessel Reaction Vessel (Ice Bath, Stirring) Morpholine->Reaction_Vessel Lactic_Acid Lactic Acid (Acid) Lactic_Acid->Reaction_Vessel Rotary_Evaporator Rotary Evaporator (Water Removal) Reaction_Vessel->Rotary_Evaporator Stir at RT for 24h Product This compound (Protic Ionic Liquid) Rotary_Evaporator->Product Purified Product Component_Relationship cluster_components Components cluster_properties Key Properties cluster_applications Potential Applications Morpholine Morpholine (Weak Base) PIL This compound (Protic Ionic Liquid) Morpholine->PIL Forms Cation [Morpholinium] Lactic_Acid Lactic Acid (Brønsted Acid) Lactic_Acid->PIL Forms Anion [Lactate] Properties Low Vapor Pressure High Thermal Stability Tunable Solvency Potential Low Toxicity PIL->Properties Applications Green Solvent in Synthesis Pharmaceutical Excipient Component in Drug Delivery Properties->Applications

References

Chemical and physical properties of morpholine lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of morpholine (B109124) lactate (B86563). It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. This document clarifies the distinction between the simple salt, morpholine lactate, and the more complex cosmetic ingredient, isostearamidopropyl this compound. Due to the limited direct experimental data on this compound, this guide extrapolates its properties from the well-documented characteristics of its constituent components: morpholine and lactic acid. The guide includes detailed tables of quantitative data, experimental protocols for synthesis and analysis, and visualizations of relevant biological signaling pathways.

Introduction

This compound is an organic salt formed from the reaction of the heterocyclic amine morpholine, a versatile solvent and chemical intermediate, and lactic acid, a naturally occurring alpha-hydroxy acid. While the term "this compound" is sometimes colloquially used, it is crucial to distinguish it from the commercially prominent but structurally distinct compound, Isostearamidopropyl this compound (CAS No. 72300-24-4).[1][2][3][4][5] This guide focuses exclusively on the simple salt, this compound.

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] Lactate is not merely a metabolic byproduct but also functions as a signaling molecule with roles in various physiological processes.[9][10][11] The combination of these two molecules in a single salt suggests potential for unique physicochemical and biological properties relevant to pharmaceutical and research applications.

Chemical and Physical Properties

The properties of this compound can be inferred from the known data of morpholine and lactic acid. As a salt of a weak base (morpholine) and a weak acid (lactic acid), its properties in solution will be pH-dependent.

Structure and Identification
  • IUPAC Name: Morpholinium 2-hydroxypropanoate

  • Molecular Formula: C₇H₁₅NO₄

  • Molecular Weight: 177.20 g/mol

Physicochemical Properties

The following tables summarize the known physical and chemical properties of morpholine and lactic acid, which are foundational to understanding the characteristics of this compound.

Table 1: Physical Properties of Morpholine and Lactic Acid

PropertyMorpholineLactic Acid
CAS Number 110-91-850-21-5 (L-lactic acid)
Molecular Formula C₄H₉NOC₃H₆O₃
Molecular Weight 87.12 g/mol 90.08 g/mol
Appearance Colorless liquidColorless to yellow, syrupy liquid
Odor Weak ammonia-like or fish-likeOdorless
Melting Point -5 °C16.8 °C (DL), 53 °C (L)
Boiling Point 128-130 °C122 °C at 15 mmHg
Density 1.007 g/cm³1.206 g/cm³
Solubility in Water MiscibleMiscible
pKa 8.36 (of conjugate acid)3.86

Table 2: Chemical Properties and Reactivity

PropertyMorpholineLactic Acid
Chemical Class Secondary amine, EtherCarboxylic acid, Alpha-hydroxy acid
Reactivity Acts as a base, undergoes N-alkylation, N-acylation, and nitrosation. The ether oxygen reduces its nucleophilicity compared to similar secondary amines.[12]Undergoes reactions typical of carboxylic acids (e.g., esterification, amide formation) and alcohols (e.g., oxidation).
Stability Stable under normal conditions. Hygroscopic.Stable. Can form polylactic acid upon heating.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound via a simple acid-base neutralization reaction.

Materials:

  • Morpholine (reagent grade)

  • Lactic acid (85-90% aqueous solution)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round bottom flask, dissolve a known molar amount of morpholine in a minimal amount of a suitable solvent in which the salt is poorly soluble (e.g., diethyl ether).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of lactic acid dropwise from a dropping funnel.

  • A precipitate of this compound should form upon addition of the acid.

  • Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

Diagram 1: Synthesis of this compound

G Synthesis of this compound Morpholine Morpholine Reaction Acid-Base Neutralization Morpholine->Reaction LacticAcid Lactic Acid LacticAcid->Reaction MorpholineLactate This compound (Precipitate) Reaction->MorpholineLactate G Signaling Pathways Modulated by Morpholine Derivatives MorpholineDerivatives Morpholine Derivatives PI3K PI3K MorpholineDerivatives->PI3K inhibition mTOR mTOR MorpholineDerivatives->mTOR inhibition NeurotransmitterReceptors Neurotransmitter Receptors MorpholineDerivatives->NeurotransmitterReceptors modulation CellGrowth Cell Growth & Survival PI3K->CellGrowth mTOR->CellGrowth MoodPainModulation Mood & Pain Modulation NeurotransmitterReceptors->MoodPainModulation G Signaling Roles of Lactate Lactate Lactate HIF1 HIF-1α Lactate->HIF1 stabilizes PGC1a PGC-1α Lactate->PGC1a induces GPR81 GPR81 (HCAR1) Receptor Lactate->GPR81 activates GeneExpression Gene Expression HIF1->GeneExpression MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis cAMP ↓ cAMP GPR81->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis

References

Morpholine Lactate as a Solvent for Cellulose Dissolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant natural polymer, presents a significant opportunity for the development of sustainable and biocompatible materials.[1] Its applications in drug delivery are of particular interest, leveraging its properties for controlled-release formulations and as a biodegradable excipient.[2][3] However, the extensive hydrogen-bonding network within cellulose renders it insoluble in water and most common organic solvents, posing a significant challenge to its processing and functionalization.[4]

Ionic liquids (ILs) have emerged as promising "green" solvents for cellulose due to their low vapor pressure, thermal stability, and tunable properties.[1][5] Among these, morpholinium-based ILs have shown potential for cellulose dissolution.[6] This technical guide focuses on morpholine (B109124) lactate (B86563), a protic ionic liquid, as a potential solvent for cellulose. While direct research on morpholine lactate for this application is limited, this guide synthesizes information from related morpholinium salts and lactate-based ILs to provide a comprehensive overview of its potential synthesis, properties, and application in cellulose dissolution. The information presented herein aims to serve as a foundational resource for researchers exploring novel solvent systems for cellulose manipulation, particularly in the context of drug development where biocompatibility is paramount.

Synthesis of this compound

This compound is a protic ionic liquid that can be synthesized through a straightforward acid-base neutralization reaction between morpholine and lactic acid. This method is atom-economical and avoids the formation of by-products, aligning with the principles of green chemistry.

A typical synthesis involves the dropwise addition of lactic acid to an equimolar amount of morpholine under controlled temperature conditions, often in an ice bath to manage the exothermic reaction. The mixture is then stirred for several hours at room temperature to ensure complete reaction. The resulting product is a viscous liquid at room temperature.[7]

Synthesis Synthesis of this compound Morpholine Morpholine Reaction + Morpholine->Reaction LacticAcid Lactic Acid LacticAcid->Reaction MorpholineLactate This compound Reaction->MorpholineLactate Neutralization

Figure 1: Synthesis of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Precursors and Inferred Properties of this compound

PropertyMorpholineLactic AcidThis compound (Inferred)
Molecular Formula C4H9NOC3H6O3C7H15NO4
Molar Mass ( g/mol ) 87.1290.08177.20
Appearance Colorless, oily liquidColorless to yellow, syrupy liquidColorless to yellowish, viscous liquid
Boiling Point (°C) 128-130122 (at 15 mmHg)High (expected to be > 200 °C)
Melting Point (°C) -518Low (expected to be a room temperature ionic liquid)
Density (g/mL) ~1.00~1.21> 1.0
pKa 8.33 (of conjugate acid)[8]3.86Neutral (salt of a weak base and weak acid)
Solubility in Water Miscible[8]MiscibleMiscible

Mechanism of Cellulose Dissolution

The dissolution of cellulose in ionic liquids is a complex process involving the disruption of the extensive intra- and intermolecular hydrogen bonding network of the cellulose chains.[9] The proposed mechanism for cellulose dissolution in this compound involves synergistic actions of the morpholinium cation and the lactate anion.

  • Penetration and Swelling: The ionic liquid penetrates the amorphous regions of the cellulose fibers, causing them to swell.

  • Anion-Cellulose Interaction: The lactate anion, with its hydroxyl and carboxyl groups, acts as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction is crucial for breaking the existing hydrogen bonds between cellulose molecules.

  • Cation-Cellulose Interaction: The morpholinium cation, while less directly involved in hydrogen bonding, interacts with the oxygen atoms of the cellulose backbone and the newly formed anion-cellulose complex, helping to solvate the cellulose chains and prevent their re-aggregation. The ether group in the morpholine ring may also participate in these interactions.

  • Dissolution: As the hydrogen bonds are progressively broken and the cellulose chains are solvated by the ionic liquid, the crystalline structure is disrupted, leading to the dissolution of the cellulose.

DissolutionMechanism Proposed Mechanism of Cellulose Dissolution in this compound cluster_cellulose Cellulose Chain cluster_IL This compound C1 OH C2 OH DissolvedCellulose Solvated Cellulose Chain C1->DissolvedCellulose C3 O C2->DissolvedCellulose C3->DissolvedCellulose Morpholinium Morpholinium Cation (+) Morpholinium->C3 Solvation Lactate Lactate Anion (-) Morpholinium->Lactate Ionic Interaction Lactate->C1 H-bond formation Lactate->C2 H-bond formation

Figure 2: Proposed Mechanism of Cellulose Dissolution.

Experimental Protocols

The following are generalized experimental protocols for the dissolution of cellulose in this compound and its subsequent regeneration. These protocols are adapted from methodologies used for other ionic liquids and should be optimized for specific applications.

Cellulose Dissolution
  • Drying: Dry the cellulose (e.g., microcrystalline cellulose, cotton linters) under vacuum at a suitable temperature (e.g., 80-100 °C) for at least 12 hours to remove moisture. Dry the this compound under vacuum to minimize water content, as water can significantly reduce the solubility of cellulose.

  • Mixing: In a sealed vessel equipped with a mechanical stirrer, add the dried cellulose to the dried this compound. The concentration of cellulose can be varied, typically starting from 1 to 10 wt%.

  • Heating and Stirring: Heat the mixture to a temperature between 80 °C and 120 °C with continuous stirring. The optimal temperature and time will depend on the degree of polymerization of the cellulose and the desired concentration. Dissolution is typically achieved when the solution becomes clear and homogeneous.

  • Monitoring: The dissolution process can be monitored visually or by using techniques like polarized light microscopy to observe the disappearance of crystalline cellulose.

Cellulose Regeneration
  • Coagulation: The cellulose solution is cast into a film or extruded into fibers into a non-solvent bath (coagulation bath). Common non-solvents include water, ethanol, or acetone.

  • Washing: The regenerated cellulose is thoroughly washed with the non-solvent to remove the ionic liquid. This is a critical step for the purity of the final product and the recovery of the solvent.

  • Drying: The washed regenerated cellulose is then dried using an appropriate method, such as air-drying, freeze-drying, or solvent exchange followed by drying.

ExperimentalWorkflow General Workflow for Cellulose Dissolution and Regeneration Start Start DryCellulose Dry Cellulose Start->DryCellulose DryIL Dry this compound Start->DryIL Mix Mix Cellulose and IL DryCellulose->Mix DryIL->Mix Dissolve Heat and Stir for Dissolution Mix->Dissolve Regenerate Regenerate Cellulose in Non-solvent Dissolve->Regenerate Wash Wash Regenerated Cellulose Regenerate->Wash DryRegenerated Dry Regenerated Cellulose Wash->DryRegenerated End End DryRegenerated->End

Figure 3: Experimental Workflow.

Quantitative Data

Specific quantitative data for the cellulose/morpholine lactate system is not available in the literature. The following tables provide representative data from studies on similar morpholinium-based ionic liquids to serve as a benchmark for expected performance.

Table 2: Representative Cellulose Dissolution Parameters in Morpholinium-Based Ionic Liquids

Ionic LiquidCellulose SourceConcentration (wt%)Temperature (°C)Time (h)Reference
[EMMIM][OAc] 1Avicel5901(Adapted from[6])
[AMIM][Cl] 2MCC101002(Adapted from[5])
NMMO 3Wood Pulp13115< 1(Adapted from[10])

1 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) 2 1-allyl-3-methylimidazolium (B1248449) chloride 3 N-methylmorpholine-N-oxide

Table 3: Typical Properties of Regenerated Cellulose

PropertyViscoseLyocell (NMMO Process)IL-Regenerated (Typical)Reference
Crystallinity (%) 30-4050-6040-60(Adapted from[10])
Tensile Strength (MPa) 200-300400-550300-500(Adapted from[10])
Elongation at Break (%) 15-2510-1510-20(Adapted from[10])

Applications in Drug Development

The ability to dissolve and regenerate cellulose using a potentially biocompatible solvent like this compound opens up numerous possibilities in drug development.[11]

  • Controlled Release Matrices: Regenerated cellulose can be fabricated into various forms such as films, beads, or hydrogels to encapsulate therapeutic agents for sustained or targeted drug delivery.

  • Excipients for Formulation: Amorphous or partially crystalline regenerated cellulose can be used as a binder, disintegrant, or filler in solid dosage forms.

  • Wound Dressings: The high porosity and water retention capacity of regenerated cellulose make it an excellent candidate for advanced wound dressings that can be loaded with antimicrobial or anti-inflammatory drugs.

  • Tissue Engineering Scaffolds: Biocompatible and biodegradable regenerated cellulose scaffolds can provide a temporary matrix for cell growth and tissue regeneration, potentially delivering growth factors or other bioactive molecules.

Conclusion

This compound presents a theoretically promising, yet underexplored, solvent for cellulose dissolution. Its synthesis from readily available and potentially biocompatible precursors makes it an attractive candidate for applications in the pharmaceutical and biomedical fields. This technical guide provides a foundational understanding based on analogous solvent systems, outlining the probable synthesis, dissolution mechanism, and experimental procedures. Further empirical research is necessary to validate these inferences and to fully characterize the cellulose/morpholine lactate system, including determining optimal dissolution conditions, rheological properties of the solutions, and the characteristics of the regenerated cellulose. Such studies will be crucial in unlocking the full potential of this novel solvent system for advanced applications in drug delivery and material science.

References

Thermal stability and degradation of morpholine lactate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation of Morpholine (B109124) Lactate (B86563)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and degradation profile of morpholine lactate. In the absence of direct, publicly available literature on the thermal analysis of this compound as a simple salt, this document synthesizes data from studies on its constituent components—morpholine and lactic acid—as well as related amine lactate salts. It outlines potential degradation pathways, presents hypothetical thermal stability data, and provides detailed experimental protocols for researchers seeking to perform such analyses.

Introduction

This compound is an organic salt formed from the acid-base reaction between the secondary amine morpholine and the alpha-hydroxy acid lactic acid. While morpholine and its derivatives are utilized in various industrial applications, including as corrosion inhibitors and chemical intermediates, and lactic acid is a common component in pharmaceutical and food products, the specific thermal properties of the simple this compound salt are not well-documented in public literature.[1][2][3] This guide aims to bridge that gap by providing a predictive analysis based on the known thermal behaviors of its precursors and related compounds.

Understanding the thermal stability of such a salt is critical for drug development and manufacturing, where it may be formed in situ or used as an intermediate. Thermal degradation can lead to loss of efficacy, formation of toxic byproducts, and changes in the physical properties of a formulation.[4]

Predicted Thermal Behavior and Degradation

The thermal degradation of this compound is expected to be a multi-stage process involving the dissociation of the salt, followed by the individual decomposition of morpholine and lactic acid. The stability is largely influenced by the nature of the anion and cation.[5][6]

Hypothetical Degradation Pathway

At elevated temperatures, this compound is predicted to initially dissociate back into its constituent acid and base. Subsequently, each component will degrade along its known thermal decomposition pathway.

  • Salt Dissociation: The initial endothermic event would be the dissociation of the morpholinium lactate ion pair into free morpholine and lactic acid.

  • Lactic Acid Decomposition: Lactic acid itself begins to evaporate at relatively low temperatures, but thermal decomposition occurs at higher temperatures.[7] In an inert atmosphere, its degradation products are known to include acetaldehyde, carbon monoxide (CO), and carbon dioxide (CO₂).[8]

  • Morpholine Decomposition: Morpholine is relatively stable but will decompose under high heat and pressure.[1][9] Its thermal decomposition products include ethanolamine, ammonia, methylamine, ethylamine, ethylene (B1197577) glycol, and organic acids like acetic and glycolic acids.[1]

The overall degradation is likely to be complex, with potential for interaction between the degradation products of the two components.

Predicted Degradation Products

Based on the decomposition of its parent molecules, the primary thermal degradation products of this compound under an inert atmosphere are summarized in Table 1.

PrecursorPredicted Primary Degradation ProductsCitation(s)
Lactic AcidAcetaldehyde, Carbon Monoxide (CO), Carbon Dioxide (CO₂)[8]
MorpholineEthanolamine, Ammonia, Methylamine, Ethylamine, Ethylene Glycol, Acetic Acid, Glycolic Acid[1]

Table 1: Predicted thermal degradation products of this compound based on its components.

Quantitative Thermal Analysis (Predictive)

While no specific experimental data for this compound is available, a predictive summary of thermal events can be constructed based on analyses of similar amine lactate salts and the individual components.[7][10] These values should be confirmed experimentally.

Thermal EventPredicted Temperature Range (°C)TechniqueNotes
Glass Transition (Tg)-20 to 10DSCExpected for an amorphous or semi-crystalline organic salt.
Melting Point (Tm)80 to 120DSCHighly dependent on purity and crystalline form.
Onset of Decomposition (Tonset)150 to 200TGAThe temperature at which significant mass loss begins. The anion plays a crucial role in the thermal stability of such salts.[4][5]
Major Decomposition Stage 1200 to 350TGACorresponds to the primary degradation of the lactate and morpholine moieties.
Major Decomposition Stage 2350 to 500TGAPotential secondary degradation of more stable intermediates.

Table 2: A predictive summary of quantitative thermal analysis data for this compound.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material decomposes and to quantify mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Netzsch TG 209 F1, TA Instruments Q500) is used.[11]

  • Sample Preparation: Accurately weigh 5–10 mg of the this compound sample into an inert crucible (e.g., aluminum or ceramic).

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20–50 mL/min to ensure an inert atmosphere.[10]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.[10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative TG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Crucible weigh->place load Load into TGA Furnace place->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat 25-600°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TG and DTG Curves record->plot determine Determine T_onset and Peak Temps plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Netzsch DSC 204 F1) is used.[11][12]

  • Sample Preparation: Accurately weigh 3–7 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the sample chamber.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample to a temperature above its expected melting point (e.g., 150°C) at a rate of 10°C/min.

    • Hold isothermally for 2-5 minutes to erase thermal history.

    • Cool the sample back to the starting temperature at 10°C/min.

    • Heat the sample a second time over the same range at 10°C/min.

  • Data Analysis: Analyze the heat flow versus temperature data. The first heating scan reveals the thermal history, while the second heating scan provides information on the intrinsic properties like the glass transition (Tg) and melting point (Tm).[12]

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the volatile degradation products in real-time.

Methodology:

  • Instrument: A TGA instrument coupled via a heated transfer line to a mass spectrometer.[7]

  • Procedure: Follow the TGA protocol as described in section 4.1.

  • MS Analysis: As the sample is heated and degradation products evolve, they are transferred to the mass spectrometer. Scan a relevant mass-to-charge (m/z) range to identify the fragments corresponding to the predicted degradation products (e.g., m/z for acetaldehyde, CO₂, ethanolamine).[7]

Predicted Degradation Pathway Diagram

The logical relationship for the thermal degradation of this compound can be visualized as a multi-step process.

Degradation_Pathway cluster_products Degradation Products ML This compound (Solid) Heat1 Δ (Heat) ML->Heat1 Dissociated Morpholine (gas) + Lactic Acid (gas) Heat1->Dissociated Dissociation Heat2 Δ (Further Heat) Dissociated->Heat2 LA_Products Acetaldehyde, CO, CO₂ Heat2->LA_Products Lactic Acid Degradation Morph_Products Ethanolamine, NH₃, Other Amines & Acids Heat2->Morph_Products Morpholine Degradation

Caption: Predicted thermal degradation pathway for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust predictive framework can be established by examining its constituent parts. The degradation is likely initiated by salt dissociation, followed by the complex decomposition of morpholine and lactic acid, leading to a variety of smaller volatile molecules. For drug development professionals, it is imperative to conduct the specific thermal analyses outlined in this guide (TGA, DSC, and TGA-MS) to establish a definitive stability profile, ensuring product quality, safety, and regulatory compliance. The provided protocols offer a standardized approach to generating this critical data.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) lactate (B86563), the salt formed from the proton transfer between the heterocyclic amine morpholine and the alpha-hydroxy acid lactic acid, is a compound of interest in pharmaceutical and chemical research. Its structure combines the functionalities of the morpholinium cation and the lactate anion, suggesting potential applications as a biocompatible ionic liquid, a pH modifier, or a component in drug formulations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of morpholine lactate. Detailed experimental protocols for its synthesis and analysis are presented, along with visualizations of its molecular structure and characterization workflow. While specific experimental data for this compound is not widely available in public literature, this guide extrapolates from well-documented data on morpholinium salts of other carboxylic acids and the individual properties of morpholine and lactic acid to provide a robust predictive model of its characteristics.

Molecular Structure and Properties

This compound is an ionic compound formed by the neutralization reaction between morpholine, a base, and lactic acid, an acid. The proton from the carboxylic acid group of lactic acid is transferred to the nitrogen atom of the morpholine ring, resulting in the formation of the morpholinium cation and the lactate anion.[1]

The morpholinium cation retains the characteristic chair conformation of the morpholine ring.[2] The lactate anion is a chiral molecule, existing as either L-lactate or D-lactate, or as a racemic mixture. The overall properties of this compound will be influenced by the stereochemistry of the lactate enantiomer used in its preparation.

Predicted Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to those of other morpholinium-based ionic liquids and salts of carboxylic acids. Key predicted properties are summarized in Table 1.

PropertyPredicted Value / Characteristic
Molecular Formula C7H15NO4
Molecular Weight 177.19 g/mol
Appearance Expected to be a colorless to pale yellow solid or a viscous liquid at room temperature, depending on the purity and water content.
Melting Point Likely to have a relatively low melting point, potentially below 100°C, characteristic of many protic ionic liquids.[3]
Solubility Expected to be highly soluble in water and other polar protic solvents like ethanol (B145695) and methanol. Solubility in nonpolar solvents is expected to be low.
pKa (of morpholinium ion)The pKa of the morpholinium ion is approximately 8.33, indicating that morpholine is a moderately strong base.[4]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine (≥99%)

  • Lactic acid (e.g., 85% aqueous solution or crystalline L-lactic acid)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of lactic acid in a minimal amount of anhydrous ethanol.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of morpholine dropwise to the stirred lactic acid solution using a dropping funnel.[4] The reaction is exothermic, and the temperature should be maintained below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To isolate the product, add an excess of anhydrous diethyl ether to the residue to precipitate the salt.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the resulting this compound salt under vacuum to remove any residual solvent.

Molecular Characterization

The molecular structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the formation of the morpholinium lactate salt and for characterizing its structure in solution.

Predicted 1H NMR Spectral Data (in D2O):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Lactate CH3~1.3Doublet3H
Morpholinium H-2, H-6 (axial & equatorial)~3.2 - 3.4Multiplet4H
Morpholinium H-3, H-5 (axial & equatorial)~3.8 - 4.0Multiplet4H
Lactate CH~4.1Quartet1H

Predicted 13C NMR Spectral Data (in D2O):

Carbon AtomPredicted Chemical Shift (ppm)
Lactate CH3~20
Morpholinium C-3, C-5~45
Morpholinium C-2, C-6~65
Lactate CH~70
Lactate COO-~180

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The protonation of the morpholine nitrogen is expected to cause a downfield shift of the adjacent methylene (B1212753) protons compared to free morpholine.[6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound and to confirm the proton transfer from the carboxylic acid to the amine.

Predicted FTIR Spectral Data (KBr Pellet):

Functional GroupPredicted Wavenumber (cm-1)Description
O-H Stretch (Lactate)3200 - 3500 (broad)Stretching vibration of the hydroxyl group on the lactate anion.[10]
N-H Stretch (Morpholinium)2800 - 3200 (broad)Stretching vibrations of the N-H bonds in the morpholinium cation, often appearing as broad bands due to hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the morpholine ring and the lactate methyl group.[11]
C=O Stretch (Carboxylate)1550 - 1610 (strong)Asymmetric stretching vibration of the carboxylate group (COO-). The absence of the carboxylic acid C=O stretch (typically ~1700-1730 cm-1) and the appearance of this band confirms salt formation.[12][13]
N-H Bend (Morpholinium)1500 - 1600Bending vibration of the N-H bonds.
C-O-C Stretch (Morpholinium)1050 - 1150 (strong)Asymmetric and symmetric stretching vibrations of the ether linkage in the morpholine ring.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the morpholinium cation and the lactate anion.

  • Positive Ion Mode: The morpholinium cation ([C4H10NO]+) would be observed with a mass-to-charge ratio (m/z) of approximately 88.1.[14]

  • Negative Ion Mode: The lactate anion ([C3H5O3]-) would be observed with an m/z of approximately 89.0.

Crystal Structure Analysis

Based on the crystal structures of other morpholinium carboxylates, it is predicted that this compound will form a crystalline solid with extensive hydrogen bonding.[4][15] The primary interactions will be between the N-H donors of the morpholinium cation and the carboxylate oxygen acceptors of the lactate anion. Additional hydrogen bonding may occur involving the hydroxyl group of the lactate anion and the ether oxygen of the morpholinium cation. These interactions are likely to result in the formation of one-dimensional chains or more complex three-dimensional networks in the solid state.

Visualizations

Molecular Structure of this compound

cluster_morpholinium Morpholinium Cation cluster_lactate Lactate Anion N1 N+ C2 C N1->C2 O8 O- N1->O8 Ionic Interaction C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C5->N1 H_N1 H H_N2 H C6 C C7 C C6->C7 C6->O8 O9 O C6->O9 C10 C C7->C10 O11 O C7->O11 H_O11 H

Caption: Predicted ionic interaction between the morpholinium cation and the lactate anion.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily synthesized salt with predictable molecular features based on the well-established chemistry of its constituent ions. This technical guide provides a foundational understanding of its structure, properties, and the experimental methodologies required for its preparation and characterization. The presented data, derived from analogous morpholinium salts and the individual components, offers a strong predictive framework for researchers and drug development professionals exploring the potential applications of this compound. Further experimental validation of the predicted properties will be crucial for its advancement in various scientific and industrial fields.

References

Isostearamidopropyl Morpholine Lactate: A Technical Guide for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearamidopropyl Morpholine (B109124) Lactate (B86563) is a cationic surfactant primarily utilized in the cosmetics and personal care industry as an antistatic and conditioning agent. Its amphiphilic nature, characterized by a hydrophobic isostearic acid tail and a hydrophilic morpholine lactate headgroup, dictates its surface-active properties. While extensively evaluated for safety in cosmetic applications, its potential in broader scientific research, such as drug delivery, nanoparticle formulation, and as a bioactive agent, remains largely unexplored. This technical guide consolidates the available scientific data on Isostearamidopropyl this compound, presenting its chemical and physical properties, a detailed overview of its synthesis, and a summary of toxicological data. Furthermore, this document aims to bridge the gap between its current application and future research potential by discussing hypothetical applications in drug development based on the characteristics of cationic surfactants.

Chemical and Physical Properties

Isostearamidopropyl this compound is the lactic acid salt of isostearamidopropyl morpholine. Its structure confers surfactant properties, enabling it to reduce surface tension.

PropertyValueSource
Molecular Formula C28H56N2O5[1]
Molecular Weight ~500.8 g/mol [1]
Appearance Yellow to clear liquid[2]
Solubility Miscible in water[2]
Function Antistatic agent, Conditioning agent[3][4]

Synthesis

The synthesis of Isostearamidopropyl this compound is a two-step process. The first step involves the amidation of isostearic acid with aminopropylmorpholine, followed by a neutralization step with lactic acid.[5]

Experimental Protocol: Conceptual Synthesis

Step 1: Amidation of Isostearic Acid with Aminopropylmorpholine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of isostearic acid and 3-aminopropylmorpholine in a suitable solvent such as toluene (B28343) or xylene to facilitate azeotropic removal of water.

  • Catalyst (Optional): A catalyst such as p-toluenesulfonic acid can be added to increase the reaction rate.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been removed.

  • Purification: After cooling, the solvent is removed under reduced pressure. The resulting isostearamidopropyl morpholine can be purified further by vacuum distillation or recrystallization, though for many applications, the crude product may be used directly in the next step.

Step 2: Neutralization with Lactic Acid

  • Reaction Setup: Dissolve the isostearamidopropyl morpholine from Step 1 in an aqueous medium.

  • Neutralization: Slowly add an equimolar amount of lactic acid to the solution with stirring. The reaction is typically exothermic, and cooling may be required to maintain a desired temperature.

  • Final Product: The resulting aqueous solution of Isostearamidopropyl this compound is then ready for use. Commercial preparations are often sold as a 25% active solution.[5]

Synthesis_Workflow Isostearic_Acid Isostearic Acid Amidation Amidation Reaction (Heat, Catalyst) Isostearic_Acid->Amidation Aminopropylmorpholine 3-Aminopropylmorpholine Aminopropylmorpholine->Amidation Lactic_Acid Lactic Acid Neutralization Neutralization Lactic_Acid->Neutralization Isostearamidopropyl_Morpholine Isostearamidopropyl Morpholine Amidation->Isostearamidopropyl_Morpholine Water Water (byproduct) Amidation->Water Isostearamidopropyl_Morpholine->Neutralization Final_Product Isostearamidopropyl This compound Neutralization->Final_Product

Synthesis workflow for Isostearamidopropyl this compound.

Toxicological Data

The safety of Isostearamidopropyl this compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, primarily for its use in rinse-off cosmetic products.[3]

TestSpeciesConcentration/DoseResultSource
Acute Oral Toxicity (LD50) Rat>5.0 g/kgNontoxic[5]
Eye Irritation Rabbit16%Minimally irritating[5]
Skin Irritation (Intact and Abraded) Rabbit10%Mildly irritating[5]
Mutagenicity (Ames Test) S. typhimurium, E. coliVariousNonmutagenic (cell killing observed at most concentrations)[5]

It is important to note that data on skin penetration, dermal toxicity over extended periods, and inhalation toxicity are limited, which is why its safety in leave-on formulations has not been determined.[3] No N-nitroso impurities were detected in the compound.[3]

Potential Applications in Scientific Research (Theoretical)

While there is a lack of published research on Isostearamidopropyl this compound outside of cosmetics, its molecular structure as a cationic surfactant suggests potential for a variety of biomedical applications. The following are hypothetical applications based on the known properties of similar cationic lipids and surfactants.

Drug Delivery Systems

Cationic surfactants are known to self-assemble into micelles and vesicles in aqueous solutions.[6][7] These structures can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability.[8] The positive charge of Isostearamidopropyl this compound could facilitate interaction with negatively charged cell membranes, potentially improving drug uptake.

Potential Research Directions:

  • Determination of the critical micelle concentration (CMC) of Isostearamidopropyl this compound.[9][10]

  • Investigation of its ability to encapsulate model hydrophobic drugs.

  • In vitro studies to assess the cytotoxicity and drug delivery efficacy of drug-loaded micelles in various cell lines.

Gene Delivery

Cationic lipids and polymers are widely used as non-viral vectors for gene delivery. The positively charged headgroup can complex with negatively charged nucleic acids (DNA, RNA) to form nanoparticles that can be taken up by cells. The biodegradability of the amide and ester linkages in Isostearamidopropyl this compound could be an advantage, potentially reducing cytotoxicity compared to non-biodegradable cationic lipids.

Potential Research Directions:

  • Formation and characterization of nanoparticles with plasmid DNA or siRNA.

  • In vitro transfection efficiency studies in relevant cell lines.

  • Assessment of the cytotoxicity of the resulting nanoparticles.

Antimicrobial Activity

Many cationic surfactants, particularly those with quaternary ammonium (B1175870) compounds, exhibit antimicrobial properties. The morpholinium group in Isostearamidopropyl this compound could confer some level of antimicrobial activity.[11]

Potential Research Directions:

  • Screening for antimicrobial activity against a panel of bacteria and fungi.

  • Determination of the minimum inhibitory concentration (MIC).

  • Investigation of its mechanism of action as an antimicrobial agent.

Potential_Applications IML Isostearamidopropyl This compound Cationic_Surfactant Cationic Surfactant IML->Cationic_Surfactant Amphiphilic Amphiphilic Nature IML->Amphiphilic Biodegradable_Linkages Potential for Biodegradability IML->Biodegradable_Linkages Drug_Delivery Drug Delivery Cationic_Surfactant->Drug_Delivery Gene_Delivery Gene Delivery Cationic_Surfactant->Gene_Delivery Antimicrobial Antimicrobial Agent Cationic_Surfactant->Antimicrobial Amphiphilic->Drug_Delivery Biodegradable_Linkages->Gene_Delivery

Logical relationships for potential research applications.

Conclusion and Future Outlook

Isostearamidopropyl this compound is a well-characterized cationic surfactant with a strong safety profile for its intended use in rinse-off cosmetic products. However, its potential in broader scientific and biomedical research remains untapped. Its amphiphilic nature, positive charge, and potentially biodegradable linkages make it an interesting candidate for future studies in drug and gene delivery. Researchers in these fields may find this compound to be a novel building block for developing new delivery systems. Future research should focus on fundamental physicochemical characterization, such as determining its CMC, and exploring its self-assembly properties. Subsequently, in vitro studies are needed to assess its efficacy and cytotoxicity in the context of drug and gene delivery. Such research would be crucial in determining if Isostearamidopropyl this compound can transition from a cosmetic ingredient to a valuable tool in the pharmaceutical and biotechnology sectors.

References

Health and Safety Considerations for Morpholine Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All personnel handling morpholine (B109124) lactate (B86563) should consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Executive Summary

Morpholine is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor and in the synthesis of other chemicals.[1] Lactic acid is a naturally occurring organic acid that plays a role in various biochemical processes.[2]

Toxicological Profile

The toxicological profile of morpholine lactate is anticipated to be a composite of the effects of both morpholine and lactate. The formation of the salt will neutralize the corrosive nature of morpholine and the acidic nature of lactic acid to some extent, but the systemic effects of the individual ions upon absorption remain a key consideration.

Acute Toxicity

Quantitative acute toxicity data for this compound is not available. The following tables summarize the acute toxicity of morpholine.

Table 1: Acute Toxicity of Morpholine (Oral)

SpeciesRouteLD50Reference(s)
Rat (female)Oral1050 mg/kg[3]
RatOral1900 mg/kg[4]
RatOral1.05 g/kg[5]
Rat or Guinea PigOral0.1 g/kg (undiluted, not neutralized)[6]
Guinea PigOral0.9 g/kg[6]
MouseOral525 mg/kg[6]

Table 2: Acute Toxicity of Morpholine (Dermal)

SpeciesRouteLD50Reference(s)
RabbitDermal500 mg/kg[4][7]
RabbitDermal0.5 ml/kg[5]

Table 3: Acute Toxicity of Morpholine (Inhalation)

SpeciesRouteLC50Reference(s)
Rat (male)Inhalation2250 ppm[5]
Rat (female)Inhalation2150 ppm[5]
Mouse (male)Inhalation1450 ppm[5]
Mouse (female)Inhalation1900 ppm[5]
RatInhalation<24.8 mg/L (4-hour)[3]

Lactic acid has a reported oral LD50 in rats of 3730 mg/kg.[8]

Skin and Eye Irritation

Morpholine is a known skin and eye irritant and can cause burns.[5][9] Lactic acid is also a skin and eye irritant.[8] While the salt formation in this compound will reduce the immediate corrosive/irritant effects compared to the free base and acid, the potential for irritation upon prolonged or repeated contact remains and should be assumed.

Table 4: Skin and Eye Irritation of Morpholine and Lactic Acid

SubstanceSpeciesEndpointResultReference(s)
MorpholineRabbitSkinCorrosive[10]
MorpholineRabbitEyeCorrosive[4]
Lactic AcidRabbitSkinSevere Irritation (5 mg/24h)[8]
Lactic AcidRabbitEyeSevere Irritation (0.750 mg)[8]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Morpholine:

  • Genotoxicity: Morpholine has generally tested negative in bacterial mutation assays and did not induce unscheduled DNA synthesis in rat hepatocytes.[9][11]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and no data in humans.[12]

  • Reproductive Toxicity: No adverse effects on reproductive organs were reported in repeat-dose inhalation studies in rats.[3] A one-generation study in rats established a NOAEL for perinatal toxicity at 423 mg/kg body weight/day.[13]

Lactic Acid:

  • Lactic acid is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[14]

A significant consideration for morpholine is its potential to form N-nitrosomorpholine (NMOR), a known carcinogen, in the presence of nitrosating agents.[15] This could be a relevant consideration in biological systems or under certain storage conditions.

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines general methodologies for key toxicological assessments based on OECD guidelines, which would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity (OECD 423)

This protocol provides an estimation of the acute oral toxicity (LD50).

G cluster_0 Acute Oral Toxicity (OECD 423) start Acclimatize Animals (e.g., female rats) dosing Administer single oral dose of this compound (starting dose, e.g., 300 mg/kg) start->dosing obs1 Observe for mortality and clinical signs (up to 48 hours) dosing->obs1 decision Outcome? obs1->decision stop Stop test and estimate LD50 decision->stop Clear toxicity next_dose_up Dose next animal at a higher dose decision->next_dose_up No mortality next_dose_down Dose next animal at a lower dose decision->next_dose_down Mortality obs2 Observe for 14 days (body weight, clinical signs) decision->obs2 Continue next_dose_up->dosing next_dose_down->dosing necropsy Gross Necropsy obs2->necropsy end Final LD50 Estimation necropsy->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

In Vitro Skin Irritation (OECD 439)

This protocol uses reconstructed human epidermis to assess skin irritation potential.

G cluster_1 In Vitro Skin Irritation (OECD 439) start Prepare Reconstructed Human Epidermis (RhE) Tissues treatment Topically apply this compound to the tissue surface start->treatment incubation Incubate for a defined period (e.g., 60 minutes) treatment->incubation rinse Rinse and post-incubation incubation->rinse viability_assay Assess tissue viability (e.g., MTT assay) rinse->viability_assay data_analysis Calculate mean viability vs. negative control viability_assay->data_analysis classification Classify as Irritant or Non-Irritant based on viability threshold data_analysis->classification end Final Classification classification->end

Caption: Workflow for an in vitro skin irritation test using reconstructed human epidermis.

Signaling and Metabolic Pathways

Potential Inflammatory Signaling Pathway in Skin/Eye Irritation

Based on the irritant properties of the parent compounds, exposure to this compound could potentially trigger inflammatory signaling pathways in epithelial tissues.

G cluster_2 Potential Irritant-Induced Inflammatory Pathway exposure This compound Exposure (Skin/Eye) cell_stress Epithelial Cell Stress/ Damage exposure->cell_stress cytokine_release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) cell_stress->cytokine_release immune_cell Recruitment of Immune Cells cytokine_release->immune_cell inflammation Inflammatory Response (Erythema, Edema) immune_cell->inflammation

Caption: A simplified potential signaling pathway for irritation.

Anticipated Metabolic Fate

Upon absorption, this compound would dissociate into morpholine and lactate ions.

  • Morpholine: It is largely excreted unchanged in the urine in most species, indicating limited metabolism.[5]

  • Lactate: The lactate ion would enter the body's lactate pool and be metabolized through normal physiological pathways, primarily the Cori cycle where it is converted to glucose in the liver, or oxidized to pyruvate (B1213749) and enter the citric acid cycle.[16]

G cluster_3 Anticipated Metabolic Fate of this compound ml This compound (in vivo) dissociation Dissociation ml->dissociation morpholine Morpholine dissociation->morpholine lactate Lactate dissociation->lactate excretion Renal Excretion (largely unchanged) morpholine->excretion cori_cycle Cori Cycle (Liver -> Glucose) lactate->cori_cycle tca_cycle Oxidation to Pyruvate -> TCA Cycle lactate->tca_cycle

Caption: Anticipated metabolic pathways of this compound components.

Handling and Safety Precautions

Given the toxicological profiles of morpholine and lactic acid, the following handling precautions are recommended for this compound:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.

    • Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.

  • Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

While specific toxicological data for this compound is lacking, a conservative approach based on the known hazards of morpholine and lactic acid is warranted. This compound should be handled as a compound that is potentially harmful if swallowed or in contact with skin, and as a potential skin and eye irritant. Appropriate engineering controls and personal protective equipment are essential to minimize exposure. Further experimental studies on this compound itself would be necessary to definitively characterize its toxicological profile.

References

An In-depth Technical Guide to Morpholine Lactate and Its Long-Chain Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of morpholine (B109124) lactate (B86563) and two of its prominent long-chain fatty amide derivatives: Isostearamidopropyl Morpholine Lactate and Stearamidopropyl this compound. The initial ambiguity of the term "this compound" necessitates a clear distinction between the simple salt and its more complex, commercially significant variants. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of their chemical identities, synthesis, and known biological interactions.

Disambiguation and Overview

The term "this compound" can refer to at least three distinct chemical entities, each with unique properties and applications. For clarity, this guide will address each compound separately:

  • This compound (CAS 80145-09-1): The simple salt formed from the acid-base reaction of morpholine and lactic acid.

  • Isostearamidopropyl this compound (CAS 72300-24-4): An amidoamine salt, where the morpholine nitrogen is quaternized as part of a larger structure containing an isostearamidopropyl group, with lactate as the counter-ion.

  • Stearamidopropyl this compound (CAS 55852-14-7): Similar to the isostearamidopropyl variant, but with a straight-chain stearamidopropyl group.

While all three share the morpholine and lactate moieties, their physicochemical properties and biological effects are expected to differ significantly due to the presence of the long alkyl chains in the latter two. The majority of publicly available data pertains to Isostearamidopropyl this compound, owing to its use in the cosmetics industry. Information on the simple this compound salt and the stearamidopropyl variant is considerably more limited.

Chemical Identifiers

A clear identification of these compounds is crucial for any research or development endeavor. The following tables summarize the key chemical identifiers for each of the three this compound variants.

This compound
IdentifierValue
CAS Number 80145-09-1
IUPAC Name 2-hydroxypropanoic acid;morpholine
Molecular Formula C₇H₁₅NO₄
Molecular Weight 177.20 g/mol
InChI InChI=1S/C4H9NO.C3H6O3/c1-3-6-4-2-5-1;1-2(4)3(5)6/h5H,1-4H2;2,4H,1H3,(H,5,6)
InChIKey QGCDCQXHCJKJHS-UHFFFAOYSA-N
SMILES C1COCCN1.CC(C(=O)O)O
Isostearamidopropyl this compound
IdentifierValue
CAS Number 72300-24-4[1][2]
IUPAC Name 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide[2]
Molecular Formula C₂₈H₅₆N₂O₅[2]
Molecular Weight 500.75 g/mol [2]
InChI InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6)[2]
InChIKey VLYOPPUVUMQIFN-UHFFFAOYSA-N[2]
SMILES CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O[2]
Synonyms Propanoic acid, 2-hydroxy-, compd. with N-[3-(4-morpholinyl)propyl]isooctadecanamide (1:1)[1]
Stearamidopropyl this compound
IdentifierValue
CAS Number 55852-14-7[3][4]
IUPAC Name 4-[3-(Stearoylamino)propyl]morpholinium lactate[3]
Molecular Formula C₂₅H₅₀N₂O₂.C₃H₆O₃[4]
Molecular Weight 500.75 g/mol
InChI BFWRTWBSOCPDQX-UHFFFAOYSA-N[4]
SMILES CCCCCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O[4]
Synonyms (3-STEARYLAMIDOPROPYL)MORPHOLINIUM LACTATE, MACKALENE 326[4]

Experimental Protocols

Detailed experimental protocols for these compounds are not widely published in peer-reviewed literature, with most information being descriptive and found in patents and safety assessment reports.

Synthesis

Isostearamidopropyl this compound: The synthesis is a two-step process. The first step involves the condensation of isostearic acid and N-aminopropylmorpholine to yield the intermediate, isostearamidopropyl morpholine. This is followed by the neutralization of the intermediate with lactic acid in an aqueous medium.[5][6] Commercial preparations are typically a 25% aqueous solution of the final product.[5][6]

This compound: The synthesis of the simple salt would involve a straightforward acid-base reaction between morpholine and lactic acid. The synthesis of morpholine itself can be achieved through various patented methods, such as the reaction of diethylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst.[7]

Synthesis_Workflow General Synthesis Workflow for Amidoamine Morpholine Lactates cluster_condensation Step 1: Condensation cluster_neutralization Step 2: Neutralization fatty_acid Fatty Acid (e.g., Isostearic or Stearic Acid) condensation Condensation Reaction fatty_acid->condensation aminopropylmorpholine N-Aminopropylmorpholine aminopropylmorpholine->condensation amidoamine_intermediate Amidoamine Intermediate (e.g., Isostearamidopropyl Morpholine) condensation->amidoamine_intermediate water Water (byproduct) condensation->water neutralization Neutralization amidoamine_intermediate->neutralization lactic_acid Lactic Acid lactic_acid->neutralization final_product Final Product (e.g., Isostearamidopropyl this compound) neutralization->final_product

General synthesis workflow for amidoamine morpholine lactates.
Analytical Methods

Specific, validated analytical methods for these exact salts are not detailed in the literature. However, based on their constituent parts, a combination of standard analytical techniques would be appropriate for their characterization and quantification.

  • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore in morpholine, derivatization would likely be necessary for UV detection. Alternatively, mass spectrometry (MS) detection would be a more direct and sensitive method.

  • Gas Chromatography (GC): GC could be employed for the analysis of morpholine, potentially after derivatization to improve volatility and detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation of the amidoamine derivatives, confirming the connectivity of the fatty acid, propyl, and morpholine moieties.

  • Titration: Potentiometric titration can be used to determine the amine and acid values, which are critical quality control parameters.

Biological Activity and Signaling Pathways

The available data on the biological activity of these compounds is primarily focused on their application in cosmetics and is largely limited to toxicological assessments for this purpose. There is a notable absence of research into their potential pharmacological effects or interactions with specific signaling pathways.

Isostearamidopropyl this compound

The primary function of this compound in commercial products is as an antistatic agent, particularly in hair care formulations.[5] Its cationic nature allows it to adsorb to negatively charged surfaces like hair, reducing static electricity.

A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that Isostearamidopropyl this compound is safe for use in rinse-off cosmetic formulations.[2] Key toxicological findings include:

  • Acute Oral Toxicity: Non-toxic in acute oral toxicity studies in rats.[5]

  • Skin and Eye Irritation: It is considered a skin and eye irritant.[2]

  • Sensitization: It did not exhibit the sensitization reactions that can be observed with morpholine.[5]

  • Mutagenicity: It was not found to be mutagenic in the Ames test.[8]

Stearamidopropyl this compound

The only documented function for this compound is as an antistatic agent.[3] No specific toxicological or pharmacological data were found in the public domain.

This compound

No specific studies on the biological activity of the simple this compound salt have been found. However, the individual components, morpholine and lactate, have well-documented biological roles.

  • Morpholine: Morpholine is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Morpholine itself is used as a pH adjuster in power plant steam systems.[10]

  • Lactate: Once considered a metabolic waste product, lactate is now recognized as a crucial signaling molecule and energy substrate.[11][12] It plays roles in various physiological and pathological processes, including immune regulation, inflammation, and cancer metabolism, partly through its interaction with receptors like GPR81 and by inducing post-translational modifications such as histone lactylation.[11][12][13]

Given the signaling roles of lactate, it is plausible that this compound could have biological effects beyond a simple pH-buffering capacity, but this remains an area for future research.

Biological_Signaling_Potential Potential Biological Signaling Interactions of this compound Components cluster_lactate Lactate cluster_morpholine Morpholine (as a scaffold) GPR81 GPR81 Receptor Immune_Modulation Immune Modulation GPR81->Immune_Modulation Histone_Lactylation Histone Lactylation Gene_Expression Gene Expression Histone_Lactylation->Gene_Expression Metabolism Energy Metabolism Cellular_Respiration Cellular Respiration Metabolism->Cellular_Respiration Anticancer Anticancer Activity Anti_inflammatory Anti-inflammatory Activity Antimicrobial Antimicrobial Activity Morpholine_Lactate This compound Morpholine_Lactate->GPR81 dissociates to Morpholine_Lactate->Histone_Lactylation dissociates to Morpholine_Lactate->Metabolism dissociates to Morpholine_Lactate->Anticancer potential as derivative scaffold Morpholine_Lactate->Anti_inflammatory potential as derivative scaffold Morpholine_Lactate->Antimicrobial potential as derivative scaffold

Potential biological signaling interactions of this compound components.

Quantitative Data Summary

The following table summarizes the available quantitative data for the three this compound compounds. It is important to note the significant lack of publicly available, experimentally determined data.

PropertyThis compoundIsostearamidopropyl this compoundStearamidopropyl this compound
Molecular Weight ( g/mol ) 177.20500.75[2]500.75
Water Solubility Data not available3.871 mg/L @ 25 °C (estimated)[1]Data not available
LogP (Octanol/Water) Data not available6.17230 (estimated)[14]Data not available
Acute Oral LD₅₀ (rat) Data not available>5.0 g/kg[5]Data not available

Conclusion and Future Directions

This technical guide has systematically organized the available information on this compound and its long-chain amide derivatives. It is evident that while Isostearamidopropyl this compound has been characterized to some extent due to its commercial applications, there is a significant dearth of scientific literature on the simple this compound salt and Stearamidopropyl this compound.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The known biological activities of morpholine-containing compounds and the emerging role of lactate as a signaling molecule suggest that these simple, easily synthesized salts could be of interest for further investigation. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of detailed, replicable experimental protocols for the synthesis and purification of all three compounds.

  • Comprehensive Physicochemical Profiling: Experimental determination of key properties such as pKa, solubility, and LogP.

  • Pharmacological and Toxicological Screening: In-depth investigation of the biological activities of these compounds beyond their current applications, including their effects on various cell lines and their potential to modulate known signaling pathways.

Such foundational research is necessary to unlock any potential that this compound and its derivatives may hold for the development of new therapeutic agents.

References

Potential applications of morpholine-based ionic liquids in green chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of sustainable chemical processes, ionic liquids (ILs) have emerged as a class of solvents with remarkable potential. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, position them as "green" alternatives to volatile organic compounds (VOCs). Among the diverse families of ILs, those based on the morpholinium cation are gaining increasing attention. The presence of the morpholine (B109124) ring, with its ether functionality, imparts specific properties that make these ILs particularly suitable for a range of applications in green chemistry. Their generally lower toxicity and enhanced biodegradability compared to some other common IL families, such as those based on imidazolium (B1220033) cations, further bolster their green credentials.[1][2]

This technical guide provides an in-depth exploration of the applications of morpholine-based ionic liquids (MBILs) in green chemistry. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, properties, and use in catalysis, extraction, biomass processing, and CO2 capture. The guide includes detailed experimental protocols for key applications and presents quantitative data in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the processes involved.

Synthesis of Morpholine-Based Ionic Liquids

The synthesis of morpholine-based ionic liquids is typically a straightforward process, often involving N-alkylation of a morpholine derivative followed by anion exchange, or a simple acid-base neutralization for protic ionic liquids.[2][3][4] The designability of MBILs allows for the tuning of their properties by modifying the alkyl substituents on the nitrogen atom of the morpholine cation and by selecting different anions.[5][6]

General Experimental Protocol for Synthesis of N-alkyl-N-methylmorpholinium Halide ILs

A common method for synthesizing aprotic morpholinium-based ILs involves the quaternization of an N-alkylmorpholine. The following is a representative protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of N-methylmorpholine in a suitable solvent such as acetonitrile.

  • Alkylation: Add 1.1 equivalents of the desired alkyl halide (e.g., 1-bromobutane) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature of 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

  • Purification: The resulting ionic liquid is then washed multiple times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials. The purified ionic liquid is then dried under vacuum at 60-80 °C for several hours to remove any residual solvent and moisture.

Synthesis_Workflow start Start reactants N-methylmorpholine + Alkyl Halide start->reactants dissolution Dissolve in Acetonitrile reactants->dissolution reaction Heat and Stir (70-80°C, 12-24h) dissolution->reaction isolation Cool and Isolate (Filtration or Evaporation) reaction->isolation purification Wash with Ethyl Acetate isolation->purification drying Dry under Vacuum (60-80°C) purification->drying product Purified Morpholinium Ionic Liquid drying->product

Physicochemical Properties

The physicochemical properties of morpholinium-based ILs are crucial for their application in various chemical processes. Properties such as density, viscosity, and ionic conductivity can be tuned by altering the structure of the cation and the nature of the anion.

Ionic LiquidAnionDensity (g/cm³) at 25°CViscosity (mPa·s) at 25°CIonic Conductivity (mS/cm) at 25°CReference
[Morph]⁺[HCOO]⁻Formate1.153-10.0 - 16.8[2][3]
[Mmorph]⁺[HCOO]⁻Formate1.126-10.0 - 16.8[2][3]
[Emorph]⁺[HCOO]⁻Formate1.062-10.0 - 16.8[2][3]
N-butyl-N-methylmorpholiniumbis(trifluoromethylsulfonyl)imide---[5]
N-ethyl-N-methylmorpholiniumbis(trifluoromethylsulfonyl)imide---[5]
N-ethyl-N-methylmorpholiniumDicyanamide---[7]
N-butyl-N-methylmorpholiniumDicyanamide---[7]
N-hexyl-N-methylmorpholiniumDicyanamide---[7]
N-octyl-N-methylmorpholiniumDicyanamide---[7]

Applications in Green Chemistry

Catalysis in Organic Synthesis

Morpholinium-based ILs have demonstrated significant potential as catalysts and reaction media in a variety of organic reactions, including esterification and the synthesis of heterocyclic compounds.[4][6] Their use can lead to higher yields, improved selectivity, and easier product separation and catalyst recycling.[5]

Esterification Reactions: Acidic morpholinium-based ILs can effectively catalyze esterification reactions, which are fundamental in the production of biofuels, solvents, and plasticizers.

  • Reactant Mixture: In a round-bottom flask, mix oleic acid and methanol (B129727) in a desired molar ratio (e.g., 1:4).

  • Catalyst Addition: Add the acidic morpholinium-based IL catalyst (e.g., 10% by weight of oleic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 130°C) and stir for a specified time (e.g., 4 hours).

  • Product Separation: After the reaction, the product (methyl oleate) can be separated from the ionic liquid by simple decantation or extraction with a suitable solvent.

  • Catalyst Recycling: The ionic liquid phase can be washed, dried, and reused in subsequent reaction cycles.

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
[BHSO3MIM][HSO4] (Imidazolium-based for comparison)Oleic Acid, Methanol4:1130497.7[8]
[NMP][CH3SO3] (Pyrrolidinium-based for comparison)Oleic Acid, Oleyl Alcohol1:190886[9]
Acidic Morpholinium-based IL (general)Carboxylic Acids, Alcohols---High[6]

Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Carboxylic Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic Acid->Protonation + H⁺ (from IL) Alcohol Alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acidic Morpholinium IL Acidic Morpholinium IL Protonation->Nucleophilic_Attack Activated Carbonyl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Deprotonation->Acidic Morpholinium IL Regenerated Catalyst Ester Ester Deprotonation->Ester

Extractive Desulfurization

The removal of sulfur-containing compounds from fuels is crucial to prevent air pollution and meet environmental regulations. Morpholinium-based ILs have shown promise as effective solvents for the extractive desulfurization (EDS) of diesel fuel.

  • Model Oil Preparation: Prepare a model oil by dissolving a known concentration of a sulfur compound (e.g., dibenzothiophene, DBT) in a hydrocarbon solvent like n-octane.

  • Extraction: In a sealed vessel, mix the model oil and the morpholinium-based IL at a specific volume ratio (e.g., 1:1). Stir the mixture vigorously at room temperature for a set time (e.g., 30 minutes).

  • Phase Separation: Allow the mixture to stand until two distinct phases are formed (the upper phase being the desulfurized oil and the lower phase being the IL with extracted sulfur compounds).

  • Analysis: Analyze the sulfur concentration in the oil phase before and after extraction using a suitable analytical technique such as high-performance liquid chromatography (HPLC).

  • IL Regeneration: The IL phase can be regenerated by re-extraction with a low-boiling hydrocarbon like hexane, followed by heating to remove the solvent.

Ionic LiquidSulfur CompoundVolume Ratio (IL:Oil)Number of StagesSulfur Removal (%)Reference
[Morph]⁺[HCOO]⁻DBT in n-octane1:1399.44[1][4]
[Morph]⁺[HCOO]⁻Commercial Diesel1:1Multi-stage47.48[1][4]
[Nmorph]⁺[HCOO]⁻DBT in n-octane1:11Lower than [Morph]⁺[HCOO]⁻[1][4]

Desulfurization_Workflow start Start mixing Mix Sulfur-containing Fuel and Morpholinium IL start->mixing extraction Vigorous Stirring (e.g., 30 min) mixing->extraction separation Phase Separation extraction->separation analysis Analyze Sulfur Content in Fuel Phase separation->analysis il_regeneration Regenerate IL (e.g., Hexane Wash) separation->il_regeneration Sulfur-rich IL desulfurized_fuel Desulfurized Fuel analysis->desulfurized_fuel recycled_il Recycled IL il_regeneration->recycled_il

Biomass Processing

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a cornerstone of a sustainable bioeconomy. Ionic liquids are capable of dissolving biomass, particularly cellulose, which is notoriously difficult to dissolve in conventional solvents. Morpholinium-based ILs are being explored for this purpose, offering a potentially less toxic alternative to other ILs.

  • Biomass Preparation: The lignocellulosic biomass (e.g., rice straw) is dried and ground to a fine powder.

  • Dissolution: A specific weight percentage of the biomass is added to the morpholinium-based IL (e.g., N-allyl-N-methylmorpholine acetate) in a sealed vessel.

  • Heating and Stirring: The mixture is heated to a high temperature (e.g., 90-120 °C) and stirred for several hours to facilitate dissolution.

  • Regeneration: The dissolved biomass components can be regenerated by adding an anti-solvent such as water or acetone. This causes the cellulose-rich material to precipitate.

  • Separation and Analysis: The regenerated material is separated by filtration, washed, and dried. The composition (e.g., cellulose, lignin (B12514952) content) can be analyzed to determine the effectiveness of the pretreatment.

Ionic LiquidBiomassTemperature (°C)Time (h)Delignification (%)Reference
[Ch][Lys] (Cholinium-based for comparison)Sorghum--77.4[10]
[Ch][Lys]0.5[Ace]0.5 (Cholinium-based for comparison)Sorghum--83.2[10]
Acidic imidazolium-based ILsCoir, Poplar--up to 98[11]
N-allyl-N-methylmorpholine acetateRice Straw120-High glucan conversion[12]
CO2 Capture

The capture and sequestration of carbon dioxide (CO2) are critical for mitigating climate change. Functionalized ionic liquids have been investigated as promising solvents for CO2 capture due to their low volatility and high CO2 absorption capacity. Aqueous solutions of N-alkyl-N-methylmorpholinium-based ILs with acetate anions have shown potential for CO2 separation.[13]

  • IL Preparation: A known amount of the morpholinium-based IL is placed in a high-pressure equilibrium cell.

  • Degassing: The IL is degassed under vacuum to remove any dissolved gases.

  • CO2 Introduction: The cell is pressurized with CO2 to a specific pressure, and the system is allowed to reach equilibrium at a constant temperature.

  • Measurement: The amount of CO2 absorbed by the IL is determined by measuring the pressure drop in the cell using the isochoric saturation method.[14]

Ionic LiquidTemperature (°C)Pressure (bar)CO2 Absorption Capacity (mol CO2/mol IL)Reference
[Bmmorp][OAc] (aqueous solution)--High[13]
[NEMH][Ac]25 - 65up to 9-[15]
[NEMH][Pro]25 - 65up to 9-[15]
[TEAH][Pro]25 - 65up to 9-[15]

Toxicity and Biodegradability

A crucial aspect of "green chemistry" is the environmental impact of the chemicals used. For ionic liquids to be truly sustainable, they must exhibit low toxicity and be biodegradable. Morpholinium-based ILs have generally been found to be less toxic than some of their imidazolium- and pyridinium-based counterparts.[1] However, toxicity is often dependent on the length of the alkyl chains on the cation, with longer chains leading to increased toxicity.[16]

Ionic Liquid CationOrganismEC50 (mg/L)Biodegradability (28 days)Reference
N-alkyl-N-methylmorpholinium (short alkyl chains)Vibrio fischeriLow toxicity-[17]
N-ethyl-N-methylmorpholinium--Higher than longer chains[17]
[DecEtMor]⁺L. monocytogenes, P. syringae, L. lactis, E. coli, S. enterica128 - 512-[16]
[Dec2Mor]⁺Various bacteria2 - 48-[16]

Conclusion

Morpholine-based ionic liquids represent a promising class of solvents for a variety of applications in green chemistry. Their tunable properties, coupled with their generally lower toxicity and potential for biodegradability, make them attractive alternatives to traditional organic solvents and other types of ionic liquids. This guide has provided an overview of their synthesis, key physicochemical properties, and applications in catalysis, extractive desulfurization, biomass processing, and CO2 capture. The detailed experimental protocols and compiled data offer a valuable resource for researchers and professionals seeking to explore the potential of these versatile compounds. Further research into the optimization of their synthesis, a deeper understanding of their structure-property relationships, and more comprehensive toxicological and lifecycle assessments will be crucial for their widespread adoption in industrial processes. The continued development of morpholine-based ionic liquids holds significant promise for advancing the principles of green chemistry and contributing to a more sustainable chemical industry.

References

An In-depth Technical Guide to Morpholine Lactate Derivatives in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The term "morpholine lactate" as a simple chemical salt of morpholine (B109124) and lactic acid is not extensively documented in scientific literature. The predominant and well-characterized substance is Isostearamidopropyl Morpholine Lactate (B86563) , a complex derivative used primarily in the cosmetics industry. This guide will provide a comprehensive overview of this commercially significant compound, alongside a detailed exploration of its constituent chemical moieties: morpholine and lactate, which are of significant interest in medicinal chemistry and cellular biology.

Isostearamidopropyl this compound: A Profile

Isostearamidopropyl this compound is the lactic acid salt of isostearamidopropyl morpholine.[1] In cosmetic and personal care formulations, its primary function is as an antistatic agent, altering the electrical properties of other ingredients and human surfaces to prevent the buildup of static electricity.[1] It is commonly found in cleansing products, shampoos, and various hair care preparations.[1]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for Isostearamidopropyl this compound and its parent compound, morpholine.

Table 1: Physicochemical Properties of Isostearamidopropyl this compound and Morpholine

PropertyIsostearamidopropyl this compoundMorpholine
Molecular Formula C28H56N2O5[2][3]O(CH2CH2)2NH[4]
Molecular Weight 500.755 g/mol [3]87.12 g/mol
Appearance -Colorless oily liquid with an ammonia-like odor[4][5]
Boiling Point -128.9 °C[6]
Melting Point --5 to -7 °C[5]
Density -0.996 g/mL at 25 °C[5]
Refractive Index -n20/D 1.454[5]
pKa -8.33 at 25 °C[5]
LogP 6.17230[3]-

Table 2: Toxicological Data for Isostearamidopropyl this compound and Morpholine

ParameterIsostearamidopropyl this compoundMorpholine
Acute Oral LD50 (rat) >5.0 g/kg[7]1,050 mg/kg (female)[8], 1,900 mg/kg[8]
Skin Irritation Mildly irritating to intact and abraded rabbit skin at 10% concentration[7]Considered a cutaneous irritant[1]
Eye Irritation Minimally irritating to rabbit eyes at 16% concentration[7]Considered an ocular irritant[1]
Sensitization Not observed in clinical tests, though some irritancy was noted[1][7]Considered a sensitizer[1]
Mutagenicity Not mutagenic in bacteria (Ames test), with or without metabolic activation[1]-
Carcinogenicity Data not availableNot classifiable as to its carcinogenicity to humans (IARC Group 3)[8]
Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Isostearamidopropyl this compound. They concluded that it is safe for use in rinse-off cosmetic products.[1][2][7] However, the available data were deemed insufficient to determine its safety in leave-on formulations due to a lack of information on skin penetration and inhalation toxicity.[1][7] While morpholine itself can be nitrosated to form N-nitrosomorpholine, a potential carcinogen, N-nitroso impurities were not detected in Isostearamidopropyl this compound.[1]

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

Morpholine is a heterocyclic organic compound featuring both amine and ether functional groups.[4] This structure is considered a "privileged scaffold" in drug discovery due to its advantageous physicochemical, biological, and metabolic properties.[9][10] The morpholine ring can improve potency, provide desirable drug-like properties, and enhance pharmacokinetics.[9] It is a building block in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib.[4]

Synthesis of Morpholine

The industrial production of morpholine is primarily achieved through two methods:

  • Dehydration of Diethanolamine (B148213): This process involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[4][11]

  • Reaction of Diethylene Glycol with Ammonia: This method is conducted at high temperatures and pressures over a catalyst.[12]

A general laboratory-scale synthesis of morpholine from diethanolamine is described below.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

This protocol is adapted from established laboratory procedures.[13][14]

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Calcium Oxide

  • Potassium Hydroxide (B78521)

  • Sodium Metal

  • Standard distillation and reflux apparatus

Procedure:

  • To a round-bottom flask, add diethanolamine.

  • Slowly add concentrated hydrochloric acid until the solution is strongly acidic. This reaction is highly exothermic.

  • Heat the mixture to drive off water, allowing the internal temperature to rise to 200-210 °C. Maintain this temperature for approximately 15 hours.

  • Allow the mixture to cool slightly and pour it into a dish to solidify.

  • Grind the resulting morpholine hydrochloride paste and mix it with calcium oxide.

  • Transfer the mixture to a distillation apparatus and distill the crude, wet morpholine.

  • Dry the crude morpholine by stirring it with potassium hydroxide pellets for 30-60 minutes.

  • For final purification, reflux the decanted morpholine over a small amount of sodium metal for one hour, followed by fractional distillation. Collect the pure morpholine at its boiling point of 126-129 °C.

Diagram 1: General Workflow for Morpholine Synthesis

G Diethanolamine Diethanolamine Heating Heating (200-210 °C) Dehydration & Cyclization Diethanolamine->Heating Acid Concentrated Acid (e.g., HCl, H2SO4) Acid->Heating Morpholine_HCl Morpholine Hydrochloride Heating->Morpholine_HCl Distillation1 Distillation Morpholine_HCl->Distillation1 Base Base (e.g., CaO) Base->Distillation1 Crude_Morpholine Crude Morpholine Distillation1->Crude_Morpholine Drying Drying (KOH) Crude_Morpholine->Drying Purification Reflux & Fractional Distillation (Sodium Metal) Drying->Purification Pure_Morpholine Pure Morpholine Purification->Pure_Morpholine

Caption: Workflow for the synthesis of morpholine from diethanolamine.

Lactate: An Emerging Signaling Molecule

For many years, lactate was considered merely a waste product of glycolysis. However, recent research has redefined its role as a critical signaling molecule and a key player in cellular metabolism.[15][16] Lactate is now understood to be a shuttle for energy and redox potential between cells and tissues.[15]

Lactate Signaling Pathways

Lactate exerts its signaling effects through various mechanisms, including the activation of G-protein coupled receptors like HCAR1 (GPR81) and by influencing the activity of transcription factors such as HIF-1α.[15][16][17] These pathways are crucial in diverse physiological and pathological processes, including immune regulation, inflammation, angiogenesis, and cancer metabolism.[15][17][18]

Diagram 2: Simplified Lactate Signaling Pathways

G cluster_extracellular Extracellular cluster_cell Intracellular Lactate_ext Lactate MCT MCT Lactate_ext->MCT Transport HCAR1 HCAR1 (GPR81) Lactate_ext->HCAR1 Binding Lactate_int Lactate MCT->Lactate_int cAMP ↓ cAMP HCAR1->cAMP HIF1a ↑ HIF-1α Stabilization Lactate_int->HIF1a NFkB ↑ NF-κB Activation Lactate_int->NFkB Immune_Modulation Immune Modulation cAMP->Immune_Modulation Angiogenesis Angiogenesis HIF1a->Angiogenesis NFkB->Immune_Modulation

Caption: Key signaling events initiated by extracellular lactate.

In the context of drug development, understanding the influence of lactate in the tumor microenvironment is of particular interest. High lactate concentrations can suppress the activity of immune cells, such as dendritic cells and macrophages, creating an immunosuppressive environment that favors tumor growth.[18]

Conclusion

While "this compound" as a simple salt remains an obscure entity, the combination of the morpholine scaffold and the biological activity of lactate presents intriguing possibilities for medicinal chemistry. Isostearamidopropyl this compound serves as a well-characterized example of a stable and functional molecule combining these moieties, albeit for cosmetic applications. For researchers and drug development professionals, the key takeaway is the power of the morpholine ring as a privileged structure for improving drug-like properties and the emerging role of lactate as a critical signaling molecule. Future drug design may leverage these insights to create novel therapeutics that incorporate the structural benefits of morpholine while considering the complex signaling environment shaped by metabolites like lactate.

References

Morpholine Lactate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) lactate (B86563), the salt formed from the basic morpholine and the acidic lactic acid, is a compound with potential applications in various fields, including pharmaceuticals and materials science. A critical physicochemical property governing its utility is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of morpholine lactate in organic solvents. In the absence of publicly available quantitative solubility data, this document focuses on predicting solubility based on solvent properties and provides detailed experimental protocols for its determination. Additionally, a standard method for the synthesis of this compound is outlined.

Introduction to this compound

Morpholine is a heterocyclic secondary amine with the chemical formula O(CH₂CH₂)₂NH. The presence of the amine group makes it basic.[1] Lactic acid (CH₃CH(OH)COOH) is a carboxylic acid, making it acidic. The reaction between morpholine and lactic acid results in the formation of an amine salt, this compound.

The structure of this compound involves an ionic bond between the morpholinium cation and the lactate anion. This ionic nature is the primary determinant of its solubility characteristics.

Theoretical Principles of Solubility

The solubility of a salt in an organic solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, being a salt, is inherently a polar and ionic compound.

2.1. Solvent Polarity and Dielectric Constant:

The polarity of a solvent is a crucial factor. Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents (e.g., alcohols like methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally good solvents for ionic compounds because they can solvate both the cation and the anion effectively. The morpholinium cation can act as a hydrogen bond donor, while the lactate anion can act as a hydrogen bond acceptor. Therefore, This compound is expected to have higher solubility in polar protic solvents.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide, DMSO) have a significant dipole moment but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is weaker. The solubility of this compound in these solvents is expected to be moderate, likely lower than in polar protic solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and minimal dipole moments. They are poor solvents for ionic compounds like this compound because they cannot effectively stabilize the charged ions. The solubility of this compound in nonpolar solvents is expected to be very low or negligible.

2.2. Lattice Energy:

Synthesis of this compound

For researchers wishing to study the properties of this compound, a straightforward synthesis is required. A standard acid-base neutralization reaction is the most common method.

3.1. Materials:

  • Morpholine (C₄H₉NO)

  • Lactic acid (C₃H₆O₃) - typically an aqueous solution (e.g., 85%)

  • A suitable solvent for the reaction (e.g., ethanol (B145695), isopropanol)

  • A nonpolar solvent for precipitation/crystallization (e.g., diethyl ether, hexane)

3.2. General Procedure:

  • Dissolve a known amount of morpholine in the chosen reaction solvent in a flask.

  • Slowly add an equimolar amount of lactic acid to the morpholine solution while stirring. The reaction is exothermic, so cooling may be necessary.

  • After the addition is complete, continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The this compound salt may precipitate out of the solution, or the solvent can be removed under reduced pressure to obtain the crude product.

  • The crude salt can be purified by recrystallization from a suitable solvent system (e.g., dissolving in a minimal amount of a polar solvent like ethanol and then adding a nonpolar solvent like diethyl ether to induce crystallization).

  • The purified crystals should be filtered, washed with a small amount of the nonpolar solvent, and dried under vacuum.

Experimental Determination of Solubility

Given the lack of available data, experimental determination of this compound's solubility is essential for any research or development application. The isothermal shake-flask method is a common and reliable technique.

4.1. Principle:

A saturated solution of the solute (this compound) in the solvent of interest is prepared at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.

4.2. Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of finely powdered this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath).

    • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • The concentration of this compound in the diluted sample can be determined by a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the morpholinium or lactate ion. A calibration curve with known concentrations of this compound must be prepared.

      • UV-Vis Spectroscopy: If either the morpholinium or lactate ion has a suitable chromophore, this method can be used.

      • Gravimetric Analysis: Evaporation of a known volume of the saturated solution to dryness and weighing the residue. This method is simpler but may be less accurate, especially for low solubilities.

4.3. Data Presentation:

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)
MethanolPolar Protic25[Experimental Value]
EthanolPolar Protic25[Experimental Value]
AcetonePolar Aprotic25[Experimental Value]
DichloromethanePolar Aprotic25[Experimental Value]
TolueneNonpolar25[Experimental Value]
HexaneNonpolar25[Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized using a diagram.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h) A->B C Collect Supernatant B->C D Filter (e.g., 0.45 µm) C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC) E->F G Determine Solubility F->G

References

Theoretical Framework for the Analysis of Morpholine-Lactate Ion Pair Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of ion pairs between active pharmaceutical ingredients (APIs) and counterions is a critical factor influencing the physicochemical properties of drug substances, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive theoretical framework for studying the ion pair formation between morpholine, a common moiety in medicinal chemistry, and lactate (B86563), a biocompatible counterion. While specific experimental literature on the morpholinium-lactate ion pair is not extensively available, this document outlines the established quantum chemical methodologies and theoretical principles used to characterize such interactions. By leveraging data from analogous systems and first-principles calculations, we can predict the geometry, energetics, and vibrational signatures of the ion pair, offering valuable insights for drug development and formulation.

Introduction to the Morpholinium-Lactate System

The interaction between a Brønsted-Lowry acid and base leads to the formation of a salt, which exists in solid or solution states as ion pairs. In the context of pharmaceutical sciences, the base is often an API containing an amine group, such as morpholine. Morpholine's amine group is basic and readily accepts a proton to form the morpholinium cation (C₄H₁₀NO⁺). Lactic acid, a carboxylic acid, donates a proton to form the lactate anion (C₃H₅O₃⁻).

The primary interaction governing the formation of the morpholinium-lactate ion pair is the strong electrostatic attraction between the cation and anion, reinforced by a network of hydrogen bonds. The key hydrogen bond donors are the ammonium (B1175870) (N⁺-H) group of the morpholinium cation and the hydroxyl (O-H) group of the lactate anion. The acceptors are the oxygen atoms of the lactate's carboxylate (COO⁻) and hydroxyl groups, and potentially the ether oxygen of the morpholinium ring. Understanding the precise nature of these hydrogen bonds is crucial for predicting the stability and conformation of the resulting salt.

Theoretical and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit for investigating ion pair interactions at the molecular level.[1][2] These methods allow for the accurate determination of geometries, interaction energies, and spectroscopic properties. A typical computational workflow is essential for achieving reliable and reproducible results.

Experimental Protocols: A Computational Approach

The protocol for a theoretical study of the morpholinium-lactate ion pair involves several key steps:

  • Initial Structure Generation: Monomer structures of the morpholinium cation and lactate anion are independently created. The morpholinium cation is typically modeled in its stable chair conformation.

  • Geometry Optimization of Monomers: The geometry of each isolated ion is optimized to find its lowest energy structure. This is crucial for calculating accurate interaction energies.

  • Ion Pair Assembly and Optimization: The optimized monomers are positioned to form a plausible ion pair complex. Multiple starting orientations should be considered to explore the potential energy surface and identify the global minimum energy structure, which represents the most stable ion pair conformation. This complex is then fully optimized without constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (monomers and the ion pair). The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data and predict infrared (IR) spectra.

  • Interaction Energy Calculation: The interaction energy (ΔE_int) is calculated as the difference between the energy of the optimized ion pair and the sum of the energies of the optimized monomers. To account for the basis set superposition error (BSSE), which can artificially increase the calculated interaction strength, the counterpoise correction method is typically applied.

Commonly employed levels of theory for such studies include the B3LYP functional with a Pople-style basis set like 6-31+G(d,p) or 6-311++G(d,p).[3] The inclusion of diffuse functions (+) is important for describing anions, and polarization functions (d,p) are necessary for accurately modeling hydrogen bonds. To simulate the effects of a solvent, a polarizable continuum model (PCM) can be applied during the calculations.[3]

Visualization of Computational Workflows and Interactions

Visual diagrams are essential for conceptualizing both the scientific problem and the process to solve it. The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular interactions.

G cluster_input 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_energy 4. Energy Calculation cluster_output 5. Final Analysis Monomer_A Morpholinium Cation Opt_A Optimize Monomer A Monomer_A->Opt_A Monomer_B Lactate Anion Opt_B Optimize Monomer B Monomer_B->Opt_B Opt_Complex Optimize Ion Pair Complex Opt_A->Opt_Complex Freq_A Frequency Calc (A) Opt_A->Freq_A Opt_B->Opt_Complex Freq_B Frequency Calc (B) Opt_B->Freq_B Freq_Complex Frequency Calc (Complex) Opt_Complex->Freq_Complex Verify Verify Minima (No Imaginary Freq.) Freq_A->Verify Freq_B->Verify Freq_Complex->Verify BSSE Interaction Energy + Counterpoise Correction Verify->BSSE Results Geometric Parameters, Energies, Vibrational Shifts BSSE->Results

Caption: A typical workflow for the quantum chemical analysis of an ion pair.

G cluster_morpholinium Morpholinium Cation cluster_lactate Lactate Anion N N⁺-H C1 N->C1 C2 N->C2 COO1 O⁻ N->COO1 H-Bond 1 COO2 O N->COO2 H-Bond 2 O_morph O C3 C1->C3 C4 C2->C4 C3->O_morph C4->O_morph C_coo C COO1->C_coo C_chiral C-H C_coo->C_chiral COO2->C_coo OH_lact O-H C_chiral->OH_lact CH3 CH₃ C_chiral->CH3 OH_lact->O_morph H-Bond 3

Caption: Key hydrogen bonding interactions in the morpholinium-lactate ion pair.

Data Presentation and Interpretation

Quantitative data from theoretical calculations should be presented in a clear, structured format to facilitate comparison and analysis. The following tables represent the type of data that would be generated from a comprehensive computational study.

Table 1: Predicted Geometric Parameters for Key Hydrogen Bonds

This table summarizes the critical bond lengths and angles that define the geometry of the ion pair. Shorter hydrogen bond distances (typically < 2.0 Å) and angles closer to 180° indicate stronger interactions.

InteractionDonor-Acceptor Atom PairH-Bond Distance (Å)D-H···A Angle (°)
H-Bond 1N⁺-H ··· O⁻ (Carboxylate)1.75175.2
H-Bond 2N⁺-H ··· O (Carboxylate)1.82168.9
H-Bond 3O-H ··· O (Ether)1.95165.4
Table 2: Calculated Energetic Properties

This table outlines the stability of the ion pair. The interaction energy (ΔE_int) indicates the strength of the association in the gas phase. The BSSE-corrected energy provides a more accurate, albeit less negative, value.

PropertyValue (kJ/mol)
Raw Interaction Energy (ΔE_int)-145.5
BSSE Correction8.2
BSSE-Corrected Interaction Energy (ΔE_int,CP)-137.3
Gibbs Free Energy of Formation (ΔG)-102.1
Table 3: Predicted Vibrational Frequency Shifts

The formation of hydrogen bonds causes characteristic shifts in the vibrational frequencies of the involved functional groups. The N⁺-H and O-H stretching frequencies are expected to red-shift (decrease) and broaden, which is a key spectroscopic marker for hydrogen bonding.

Vibrational ModeFrequency in Monomer (cm⁻¹)Frequency in Ion Pair (cm⁻¹)Shift (Δν, cm⁻¹)
N⁺-H Stretch33503125-225
O-H Stretch (Lactate)35403410-130
C=O Stretch (Lactate)17301705-25

Conclusion

Theoretical studies provide an indispensable, atomistic view of ion pair formation. By applying rigorous quantum chemical methodologies, researchers can elucidate the stable conformations, interaction strengths, and spectroscopic signatures of complex systems like the morpholinium-lactate ion pair. The computational protocols and data analysis frameworks presented in this guide offer a robust foundation for predicting the behavior of pharmaceutical salts. These predictions can guide experimental efforts, accelerate the selection of suitable counterions, and ultimately contribute to the development of more effective and stable drug formulations.

References

Spectroscopic Analysis of Morpholine Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine (B109124) lactate (B86563), an organic salt formed from the weak base morpholine and the alpha-hydroxy acid lactic acid, finds applications in various chemical and pharmaceutical contexts. Its utility often relies on a thorough understanding of its structural and chemical properties. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize morpholine lactate, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies and expected spectral characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the known spectral properties of the morpholinium cation and the lactate anion, taking into account the effects of salt formation.

Table 1: Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2', H-6' (Morpholinium)~3.9 - 4.1Triplet4HProtons adjacent to the oxygen atom in the morpholine ring. Expected to be downfield due to the electronegativity of oxygen.
H-3', H-5' (Morpholinium)~3.2 - 3.4Triplet4HProtons adjacent to the nitrogen atom. Deshielded due to the positive charge on the nitrogen.
NH₂⁺ (Morpholinium)Broad singlet2HChemical shift is concentration and solvent dependent. May exchange with D₂O.
H-2 (Lactate)~4.1 - 4.3Quartet1HMethine proton, coupled to the methyl protons.
H-3 (Lactate)~1.3 - 1.5Doublet3HMethyl protons, coupled to the methine proton.

Solvent: D₂O. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2', C-6' (Morpholinium)~64 - 66Carbons adjacent to the oxygen atom.[1]
C-3', C-5' (Morpholinium)~43 - 45Carbons adjacent to the nitrogen atom.[1]
C-1 (Lactate)~178 - 182Carboxylate carbon.
C-2 (Lactate)~68 - 70Methine carbon bearing the hydroxyl group.
C-3 (Lactate)~20 - 22Methyl carbon.

Solvent: D₂O. Reference: TMS (0 ppm).

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Intensity Assignment
3500 - 3200Strong, BroadO-H stretch (Lactate hydroxyl), N-H stretch (Morpholinium)
3000 - 2850Medium-StrongC-H stretch (Aliphatic)
1730 - 1700StrongC=O stretch (Carboxylic acid dimer - potential impurity)
1620 - 1550StrongC=O stretch (Carboxylate - asymmetric)
1420 - 1380MediumC=O stretch (Carboxylate - symmetric)[2]
1120 - 1040StrongC-O stretch (Ether in morpholine and alcohol in lactate)[2]
~1115StrongC-N stretch (Morpholinium)

Experimental Protocols

Synthesis of this compound

This protocol describes a straightforward acid-base neutralization reaction to synthesize this compound.

Materials:

  • Morpholine (C₄H₉NO)

  • Lactic Acid (C₃H₆O₃) (typically an 85-90% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve a known molar equivalent of morpholine in a minimal amount of a suitable solvent like ethanol (B145695) or isopropanol.

  • Cool the flask in an ice bath.

  • Slowly add one molar equivalent of lactic acid dropwise from an addition funnel while stirring continuously. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous oil is this compound. For further purification, it can be washed with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to remove residual solvent.

Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard 1D proton acquisition.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled ¹³C acquisition.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: Reference the spectrum to the solvent peak.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

FTIR Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Morpholine Morpholine Mixing Dissolve Morpholine in Solvent Morpholine->Mixing LacticAcid Lactic Acid Reaction Slow Addition of Lactic Acid (0°C) LacticAcid->Reaction Mixing->Reaction Stirring Stir at Room Temp. Reaction->Stirring Evaporation Solvent Removal (Rotary Evaporator) Stirring->Evaporation Product This compound Evaporation->Product Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis cluster_output Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR NMR NMR Spectrometer Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR Analyze_NMR Process and Analyze NMR Spectra NMR->Analyze_NMR Analyze_FTIR Process and Analyze FTIR Spectrum FTIR->Analyze_FTIR Structure Structural Elucidation Analyze_NMR->Structure Analyze_FTIR->Structure

References

The Role of Morpholine Lactate in Biomass Processing: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The efficient fractionation of lignocellulosic biomass is a cornerstone of modern biorefining, enabling the conversion of renewable resources into biofuels, biochemicals, and advanced materials. Ionic liquids (ILs) have emerged as powerful solvents for biomass pretreatment, owing to their unique ability to dissolve cellulose (B213188) and facilitate the separation of its components. This technical guide explores the prospective role of morpholine (B109124) lactate (B86563), a morpholinium-based protic ionic liquid, in the processing of lignocellulosic biomass. While direct experimental data on morpholine lactate for this application is nascent, this whitepaper synthesizes existing knowledge on related morpholinium ILs and the functional role of the lactate anion to project its potential mechanisms, efficacy, and experimental considerations. We will delve into the inferred mechanisms of cellulose dissolution, lignin (B12514952) and hemicellulose fractionation, and potential catalytic activities. Furthermore, this guide presents hypothetical quantitative data based on analogous systems, detailed experimental protocols for laboratory-scale evaluation, and visual representations of the proposed chemical pathways and workflows to provide a comprehensive theoretical framework for researchers investigating novel ionic liquids for biomass valorization.

Introduction to this compound in the Context of Biomass Processing

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, represents a vast and renewable feedstock for a sustainable bio-based economy. However, its inherent recalcitrance, stemming from the complex and intertwined structure of these biopolymers, poses a significant challenge to its efficient utilization.[1] Pretreatment is a critical step to overcome this recalcitrance by disrupting the biomass structure, making the components more accessible for subsequent enzymatic or chemical conversion.[2]

Ionic liquids, which are salts with melting points below 100°C, have garnered significant attention as "green solvents" for biomass processing.[3] Their negligible vapor pressure, thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents.[3] The mechanism of biomass dissolution in ILs is generally understood as a synergistic action of the cation and anion. The anion plays a crucial role in disrupting the extensive hydrogen bond network of cellulose, while the cation interacts with the cellulose polymer chains.[4]

Morpholinium-based ionic liquids have been investigated for their potential in biomass processing.[5] This whitepaper focuses on a specific, yet underexplored, member of this family: This compound . This protic ionic liquid is composed of a morpholinium cation and a lactate anion. Based on the known properties of its constituent ions, this compound is hypothesized to offer several advantages in biomass processing:

  • Cellulose Dissolution: The lactate anion, with its carboxyl and hydroxyl groups, is expected to be an effective hydrogen bond acceptor, disrupting the intra- and intermolecular hydrogen bonds of cellulose.[6][7] The morpholinium cation, with its potential for hydrogen bond donation, may further contribute to the solvation process.[8]

  • Lignin and Hemicellulose Fractionation: The ability to selectively dissolve and fractionate lignin and hemicellulose is a key attribute of an effective pretreatment solvent. The interactions of this compound with these components are expected to facilitate their separation from the cellulose fraction.

  • Catalytic Activity: The lactate anion has been implicated in catalytic processes, including the dehydration of lactic acid itself.[9] It is plausible that this compound could exhibit catalytic activity in the hydrolysis of hemicellulose or other biomass components under appropriate conditions.

This document aims to provide a detailed theoretical and practical guide for researchers interested in exploring the potential of this compound for biomass processing.

Proposed Mechanisms of Action

The efficacy of this compound in biomass processing is predicated on the distinct roles and potential synergistic interactions of its constituent morpholinium cation and lactate anion.

Cellulose Dissolution

The dissolution of the highly crystalline cellulose is the primary challenge in biomass pretreatment. The proposed mechanism for cellulose dissolution by this compound involves a multi-point interaction strategy:

  • Disruption of Inter- and Intramolecular Hydrogen Bonds: The lactate anion is hypothesized to be the primary agent in breaking the extensive hydrogen bond network within and between cellulose chains.[6][7] The carboxylate group of the lactate anion can act as a strong hydrogen bond acceptor, competing with the hydroxyl groups of cellulose for hydrogen bond formation. This disrupts the regular, crystalline structure of cellulose, leading to its dissolution.

  • Interaction with Cellulose Chains: The morpholinium cation is expected to interact with the cellulose polymer through electrostatic and van der Waals forces, as well as potential hydrogen bonding from the N-H proton in the case of a protic morpholinium cation.[8] This interaction helps to solvate the individual cellulose chains and prevent their re-aggregation.

The overall process can be visualized as the lactate anions intercalating between the cellulose chains, breaking the hydrogen bonds, and the morpholinium cations then surrounding the solvated chains.

Cellulose_Dissolution cluster_cellulose Crystalline Cellulose cluster_IL This compound cluster_dissolved Dissolved Cellulose Cellulose1 Cellulose Chain 1 OH···O OH···O Cellulose2 Cellulose Chain 2 OH···O OH···O Cellulose1:h11->Cellulose2:h21 H-bonds Cellulose1:h12->Cellulose2:h22 dCellulose1 Solvated Cellulose Chain 1 Cellulose1->dCellulose1 Dissolution dCellulose2 Solvated Cellulose Chain 2 Cellulose2->dCellulose2 Morpholine Morpholinium+ Morpholine->dCellulose1 Solvation Morpholine->dCellulose2 Lactate Lactate- Lactate->Cellulose1:h11 H-bond disruption Lactate->Cellulose2:h21

Figure 1: Proposed mechanism of cellulose dissolution by this compound.
Lignin and Hemicellulose Fractionation

The fractionation of lignin and hemicellulose from the cellulosic component is crucial for a complete biorefinery approach.

  • Lignin: Lignin is an amorphous, hydrophobic polymer. The dissolution of lignin in ionic liquids is thought to occur through a combination of π-π interactions between the aromatic rings of lignin and the cation, and hydrogen bonding between the hydroxyl groups of lignin and the anion.[10] The morpholinium cation, with its cyclic structure, may engage in favorable interactions with the aromatic moieties of lignin.

  • Hemicellulose: Hemicellulose is a branched polymer of various sugars. Its amorphous nature makes it more readily hydrolyzable than cellulose. The lactate anion, being the conjugate base of a weak acid, may facilitate the hydrolysis of the glycosidic bonds in hemicellulose, particularly at elevated temperatures.[11] This would lead to the solubilization of hemicellulose as oligosaccharides or monosaccharides.

Biomass_Fractionation Biomass Lignocellulosic Biomass (Cellulose, Hemicellulose, Lignin) Pretreatment Pretreatment with This compound Biomass->Pretreatment Cellulose Cellulose-rich solid Pretreatment->Cellulose Liquid Liquid Phase (Dissolved Lignin & Hemicellulose) Pretreatment->Liquid Lignin Precipitated Lignin Liquid->Lignin Anti-solvent (e.g., water) Hemicellulose Solubilized Hemicellulose (Oligo- & Monosaccharides) Liquid->Hemicellulose

Figure 2: Conceptual workflow for biomass fractionation using this compound.

Projected Quantitative Data

While experimental data for this compound is not yet available, we can project potential performance based on studies of similar ionic liquids, such as those with acetate (B1210297) and formate (B1220265) anions. The following tables summarize expected outcomes for the pretreatment of a model hardwood biomass (e.g., poplar).

Table 1: Projected Cellulose Solubility and Lignin Removal

Ionic LiquidTemperature (°C)Time (h)Cellulose Solubility (wt%)Lignin Removal (%)Reference/Analogy
[EMIM][OAc]120615-2560-80[12]
Morpholine Acetate120510-2050-70[3]
This compound (Projected) 120 6 12-22 55-75 Inferred

Table 2: Projected Sugar Yields after Enzymatic Hydrolysis of Pretreated Biomass

Pretreatment SolventGlucose Yield (%)Xylose Yield (%)Reference/Analogy
Untreated15-205-10Baseline
[EMIM][OAc]85-9560-80[12]
This compound (Projected) 80-90 55-75 Inferred

Note: These are projected values and require experimental validation.

Experimental Protocols

The following protocols provide a starting point for the experimental evaluation of this compound in biomass processing.

Synthesis of this compound

This compound can be synthesized via a simple acid-base neutralization reaction.

Materials:

  • Morpholine (≥99%)

  • Lactic acid (85-90% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a known molar amount of morpholine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of lactic acid dropwise to the morpholine with continuous stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Remove the water from the product by rotary evaporation at 60-70°C under reduced pressure until a constant weight is achieved.

  • The resulting viscous liquid is this compound. Characterize the product using NMR and FTIR spectroscopy to confirm its structure and purity.

Biomass Pretreatment

Materials:

  • Dried and milled lignocellulosic biomass (e.g., poplar, 40-60 mesh)

  • Synthesized this compound

  • Reaction vessel (e.g., sealed pressure tube)

  • Oven or heating block with temperature control

  • Anti-solvent (e.g., deionized water)

  • Filtration apparatus (e.g., Büchner funnel)

  • Freeze-dryer

Procedure:

  • Prepare a slurry of biomass in this compound at a desired loading (e.g., 5-10 wt% biomass).

  • Heat the mixture to the desired pretreatment temperature (e.g., 100-140°C) for a specified duration (e.g., 2-8 hours) with stirring.

  • After pretreatment, cool the mixture to room temperature.

  • Add an anti-solvent (e.g., deionized water) to precipitate the cellulose-rich solid.

  • Separate the solid fraction by filtration.

  • Wash the solid fraction thoroughly with the anti-solvent to remove residual ionic liquid and dissolved lignin and hemicellulose.

  • Dry the cellulose-rich solid, preferably by freeze-drying, to preserve its porous structure.

  • The liquid fraction can be further processed to recover lignin (e.g., by further addition of water or acidification) and solubilized sugars.

Enzymatic Hydrolysis

Materials:

  • Pretreated cellulose-rich solid

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.8)

  • Cellulase and β-glucosidase enzyme cocktail

  • Shaking incubator

  • Centrifuge

  • HPLC for sugar analysis

Procedure:

  • Prepare a suspension of the pretreated biomass in citrate buffer at a specific solids loading (e.g., 2% w/v).

  • Add the enzyme cocktail at a defined loading (e.g., 20 FPU/g glucan).

  • Incubate the mixture at a suitable temperature (e.g., 50°C) with shaking (e.g., 150 rpm) for 72-96 hours.

  • Take samples at regular intervals.

  • Terminate the enzymatic reaction by boiling the samples for 5-10 minutes.

  • Centrifuge the samples to separate the supernatant.

  • Analyze the supernatant for glucose and xylose concentrations using HPLC.

Experimental_Workflow cluster_synthesis IL Synthesis cluster_pretreatment Biomass Pretreatment cluster_fractionation Fractionation cluster_hydrolysis Enzymatic Hydrolysis Morpholine Morpholine Neutralization Neutralization Morpholine->Neutralization LacticAcid Lactic Acid LacticAcid->Neutralization MorphLactate This compound Neutralization->MorphLactate Pretreat Heating & Stirring MorphLactate->Pretreat Biomass Biomass Biomass->Pretreat PretreatedSlurry Pretreated Slurry Pretreat->PretreatedSlurry Precipitation Add Anti-solvent PretreatedSlurry->Precipitation Filtration Filtration Precipitation->Filtration Cellulose Cellulose-rich Solid Filtration->Cellulose Liquid Liquid Fraction Filtration->Liquid Hydrolysis Incubation Cellulose->Hydrolysis Enzymes Enzymes Enzymes->Hydrolysis Sugars Fermentable Sugars Hydrolysis->Sugars

Figure 3: Overall experimental workflow for evaluating this compound.

Conclusion and Future Outlook

This compound presents a theoretically promising, yet underexplored, candidate as a solvent for the pretreatment and fractionation of lignocellulosic biomass. Based on the established roles of morpholinium cations and lactate anions in similar chemical systems, it is plausible that this compound could effectively dissolve cellulose, facilitate the separation of lignin and hemicellulose, and potentially offer catalytic benefits. The projected quantitative data, based on analogous ionic liquids, suggests that it could achieve high sugar yields after enzymatic hydrolysis, a key metric for the economic viability of a biorefinery.

The detailed experimental protocols provided in this whitepaper offer a clear roadmap for the systematic evaluation of this compound's performance. Future research should focus on:

  • Experimental Validation: Conducting the described experiments to obtain concrete data on cellulose solubility, lignin removal, and sugar yields with various types of biomass.

  • Process Optimization: Investigating the effects of temperature, time, and biomass loading to optimize the pretreatment process.

  • Recyclability and Reuse: Developing and evaluating methods for the recovery and recycling of this compound to enhance the economic and environmental sustainability of the process.

  • Spectroscopic and Computational Studies: Employing techniques such as NMR and molecular dynamics simulations to gain a deeper understanding of the molecular interactions between this compound and the components of biomass.

The exploration of novel ionic liquids like this compound is essential for advancing the field of biomass conversion. The theoretical framework and practical guidance provided in this whitepaper are intended to catalyze further research and development in this important area, ultimately contributing to the realization of a more sustainable and circular bioeconomy.

References

The Dissolution of Cellulose by Morpholine Lactate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for environmentally benign and efficient solvents for cellulose (B213188) has identified ionic liquids (ILs) as a promising class of compounds. Among these, morpholinium-based ILs are gaining attention due to their relatively low toxicity.[1] This technical guide delves into the core mechanism of cellulose dissolution by a specific morpholinium-based ionic liquid, morpholine (B109124) lactate (B86563). While much of the existing literature focuses on morpholinium salts with acetate (B1210297) or other anions, the principles of dissolution are largely governed by the synergistic action of the cation and anion in disrupting the extensive hydrogen bond network of cellulose. This document synthesizes the current understanding of this process, providing a theoretical framework, detailed experimental protocols, and comparative data to guide research and development in this area.

The Molecular Mechanism of Cellulose Dissolution

The dissolution of cellulose in ionic liquids is a complex process that involves the disruption of both intramolecular and intermolecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature. The process is driven by the formation of new, more favorable hydrogen bonds between the cellulose hydroxyl groups and the ions of the IL.

The Synergistic Roles of the Morpholinium Cation and Lactate Anion

The dissolution is not solely the function of either the cation or the anion but a cooperative effort.[1]

  • The Lactate Anion: As a carboxylate anion, the lactate ion is a strong hydrogen bond acceptor. The oxygen atoms of the carboxylate group interact with the hydrogen atoms of the cellulose hydroxyl groups, effectively breaking the existing hydrogen bonds within the cellulose structure. The presence of a hydroxyl group on the lactate anion itself may also participate in forming a new hydrogen bond network with dissolved cellulose.

  • The Morpholinium Cation: The morpholinium cation, while not as interactive as the anion, plays a crucial role. The electron-rich oxygen atom in the morpholine ring enhances the polarity of the cation.[2] It is hypothesized that the cation interacts with the oxygen atoms of the cellulose hydroxyl groups, further contributing to the disruption of the hydrogen bond network and solvating the cellulose chains. The structure of the morpholinium cation, including the nature of the alkyl substituents on the nitrogen atom, can influence factors such as viscosity and steric hindrance, thereby affecting the dissolution efficiency.[3]

The overall proposed mechanism is a multi-step process beginning with the diffusion of the ionic liquid into the cellulose structure, followed by the disruption of the hydrogen bonds by the synergistic action of the lactate anion and morpholinium cation, leading to the eventual dissolution of the cellulose chains.

Cellulose_Dissolution_Mechanism cluster_Anion Lactate Anion Action cluster_Cation Morpholinium Cation Action Cellulose_Fiber Crystalline Cellulose Fiber (Extensive H-Bond Network) IL_Penetration Morpholine Lactate Penetration H_Bond_Disruption H-Bond Disruption IL_Penetration->H_Bond_Disruption Dissolved_Cellulose Dissolved Cellulose Chains (Solvated by IL) H_Bond_Disruption->Dissolved_Cellulose Anion_Interaction Lactate anions form H-bonds with cellulose -OH protons Anion_Interaction->H_Bond_Disruption Cation_Interaction Morpholinium cations interact with cellulose -OH oxygens Cation_Interaction->H_Bond_Disruption

Figure 1: Proposed mechanism of cellulose dissolution by this compound.

Quantitative Data on Cellulose Dissolution in Morpholinium-Based Ionic Liquids

While specific data for this compound is scarce, extensive research on other morpholinium salts, particularly N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc]), provides valuable benchmarks for dissolution capacity.

Ionic LiquidCellulose Type (DP)Temperature (°C)Max. Solubility (wt%)Reference
[AMMorp][OAc]DPn = 78912030[4]
[AMMorp][OAc]DPn = 164412028[4]
[AMMorp][OAc]DPn = 208212025[4]
EMMorOAc/DMSONot Specified12014[3]
BMMorOAc/DMSONot Specified12010[3]
HMMorOAc/DMSONot Specified12010[3]

DPn: Number-average degree of polymerization. EMMorOAc: N-ethyl-N-methylmorpholinium acetate. BMMorOAc: N-butyl-N-methylmorpholinium acetate. HMMorOAc: N-hexyl-N-methylmorpholinium acetate.

The data clearly indicates that temperature is a critical factor, with higher temperatures facilitating greater cellulose dissolution. The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can also significantly enhance solubility, even for less effective morpholinium acetate variants.[3] It is reasonable to expect that this compound will exhibit similar temperature-dependent solubility.

Experimental Protocols for Characterization

To investigate the dissolution mechanism and the properties of the resulting cellulose-ionic liquid solutions, a suite of analytical techniques is employed. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound

A common method for synthesizing protic ionic liquids like this compound is through a simple acid-base neutralization reaction.

Materials:

  • Morpholine (freshly distilled)

  • Lactic acid (e.g., 85-90% aqueous solution)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Rotary evaporator

  • High-vacuum line

Procedure:

  • In a round-bottom flask, dissolve morpholine in a suitable solvent like ethanol (B145695) or methanol.

  • Cool the flask in an ice bath.

  • Add an equimolar amount of lactic acid dropwise to the morpholine solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete neutralization.

  • Remove the solvent using a rotary evaporator.

  • The resulting viscous liquid should be further dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and volatile impurities.

  • The final product, this compound, should be a clear, viscous liquid at room temperature. Its structure and purity should be confirmed by ¹H and ¹³C NMR spectroscopy.

Cellulose Dissolution Procedure

Materials:

  • Microcrystalline cellulose (or other cellulose source), dried in a vacuum oven

  • Synthesized this compound

  • Heating mantle with a temperature controller and magnetic stirrer

  • Vacuum line

Procedure:

  • Weigh the desired amount of dried cellulose into a flask.

  • Add the appropriate amount of this compound to achieve the target weight percentage.

  • Heat the mixture to the desired temperature (e.g., 80-120°C) under a nitrogen or argon atmosphere with vigorous stirring.

  • Optionally, a vacuum can be applied to aid in the removal of any dissolved gases or residual moisture.

  • Continue heating and stirring until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear, homogenous, and viscous solution. The time required will depend on the temperature, cellulose concentration, and degree of polymerization.

Cellulose_Dissolution_Workflow Mix Mix Cellulose and This compound Heat_Stir Heat and Stir (e.g., 80-120°C) Mix->Heat_Stir Check_Dissolution Visually Inspect for Complete Dissolution Heat_Stir->Check_Dissolution Check_Dissolution->Heat_Stir No End Homogeneous Cellulose Solution Check_Dissolution->End Yes

Figure 2: General experimental workflow for cellulose dissolution.
Spectroscopic Analysis

FTIR is used to probe the changes in the hydrogen-bonding environment of cellulose upon dissolution.

Methodology:

  • Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for analyzing the viscous liquid samples.

  • Sample Preparation: A small amount of the cellulose-morpholine lactate solution is placed directly onto the ATR crystal. For comparison, spectra of pure cellulose, pure this compound, and regenerated cellulose should also be recorded.

  • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans.

  • Analysis: Key regions to analyze include the broad -OH stretching band (3600-3000 cm⁻¹). A shift and change in the shape of this band upon dissolution indicate the disruption of the native hydrogen bond network of cellulose and the formation of new interactions with the ionic liquid.

¹³C NMR is a powerful tool for confirming the dissolution of cellulose and studying the interactions between the polymer and the solvent at a molecular level.

Methodology:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: A known concentration of cellulose (e.g., 5 wt%) is dissolved in this compound. A small amount of a deuterated solvent, such as DMSO-d₆, can be added for locking.

  • Data Acquisition: ¹³C NMR spectra are acquired at an elevated temperature (e.g., 80°C) to reduce the viscosity of the solution and improve spectral resolution. A sufficient number of scans (often several thousand) are required to obtain a good signal-to-noise ratio.

  • Analysis: The dissolution of cellulose is confirmed by the appearance of sharp peaks corresponding to the carbon atoms of the anhydroglucose (B10753087) unit. The chemical shifts of the cellulose carbons, particularly C1, C4, and C6, can provide insights into the local environment and interactions with the ionic liquid. Comparing the spectra of cellulose in this compound to that in other solvents can reveal specific cation-anion-cellulose interactions.

Rheological Measurements

Rheology is used to characterize the flow behavior of the cellulose-ionic liquid solutions, which is critical for processing applications such as fiber spinning.

Methodology:

  • Instrument: A rotational rheometer with a cone-plate or plate-plate geometry is suitable. Temperature control is essential.

  • Sample Preparation: The cellulose-morpholine lactate solution is carefully loaded into the rheometer, ensuring no air bubbles are trapped.

  • Measurements:

    • Steady Shear Viscosity: Measure the viscosity as a function of shear rate (e.g., 0.1 to 1000 s⁻¹) at various temperatures. Cellulose solutions in ionic liquids typically exhibit shear-thinning behavior.

    • Dynamic Oscillatory Measurements: Perform frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage (G') and loss (G'') moduli. This provides information on the solution's elastic and viscous properties.

  • Analysis: The rheological data can be used to understand the entanglement of cellulose chains in the solution and how this is affected by concentration, temperature, and the molecular weight of the cellulose.

Characterization_Workflow FTIR FTIR Spectroscopy FTIR_Analysis Analyze -OH stretching band (H-bond disruption) FTIR->FTIR_Analysis NMR NMR Spectroscopy (¹³C, ¹H) NMR_Analysis Confirm dissolution, probe molecular interactions NMR->NMR_Analysis Rheology Rheological Analysis Rheology_Analysis Determine flow properties (viscosity, G', G'') Rheology->Rheology_Analysis Cellulose_Solution Cellulose_Solution Cellulose_Solution->NMR Cellulose_Solution->Rheology

Figure 3: Workflow for the characterization of cellulose solutions.

Conclusion

This compound holds promise as a potentially "greener" solvent for cellulose processing. The dissolution mechanism is predicated on the synergistic disruption of the cellulose hydrogen bond network by the morpholinium cation and the lactate anion. While direct experimental data for this specific ionic liquid is limited, the extensive research on analogous morpholinium carboxylate systems provides a strong foundation for understanding its behavior and for designing effective experimental protocols. The methodologies outlined in this guide for synthesis, dissolution, and characterization using FTIR, NMR, and rheology offer a comprehensive framework for researchers to explore the full potential of this compound in cellulose applications, from fundamental studies to the development of novel biomaterials and drug delivery systems. Further research is needed to quantify the dissolution capacity of this compound and to directly compare its efficacy with more established ionic liquid solvents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of morpholine (B109124) lactate (B86563). The synthesis is presented as a two-step process, beginning with the production of morpholine via the acid-catalyzed dehydration of diethanolamine (B148213), followed by a neutralization reaction with lactic acid to yield the final morpholine lactate salt. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

Morpholine is a versatile heterocyclic compound widely utilized as a building block in organic synthesis, particularly in the pharmaceutical industry for the development of various drug candidates.[1] Its derivatives have shown significant physiological activity, finding applications as analgesics and anesthetics.[1] this compound, a salt formed from the reaction of morpholine with lactic acid, combines the properties of the parent amine with the biocompatibility of lactate, making it a potentially valuable intermediate for pharmaceutical formulations. The synthesis of morpholine itself is a critical first step, with common methods including the dehydration of diethanolamine.[2][3] This protocol details a reliable laboratory-scale method for the synthesis of morpholine, followed by its conversion to this compound.

Key Experiment: Synthesis of Morpholine via Dehydration of Diethanolamine

The primary method for synthesizing morpholine in a laboratory setting involves the dehydration of diethanolamine using a strong acid catalyst, such as hydrochloric acid or sulfuric acid.[2][4][5] This process requires high temperatures to facilitate the intramolecular cyclization.

Experimental Protocol
  • Acidification of Diethanolamine: In a round-bottom flask equipped with a reflux condenser and a thermometer, 62.5 g of diethanolamine is added.[5] Concentrated hydrochloric acid is then carefully added dropwise with stirring until the pH of the solution reaches 1.[5] This exothermic reaction forms diethanolamine hydrochloride.

  • Dehydration and Cyclization: The reaction mixture is heated to drive off water. The temperature is raised to and maintained at 200-210°C for approximately 15 hours to ensure complete cyclization to morpholine hydrochloride.[4][5] A temperature drop of just 10-15°C can significantly decrease the yield.[4]

  • Neutralization and Isolation of Crude Morpholine: After cooling the reaction mixture, the resulting morpholine hydrochloride paste is neutralized with a base, such as calcium oxide or sodium hydroxide (B78521), to a pH of 11.[3][5] The mixture is then distilled to isolate the crude, wet morpholine.[4][5]

  • Purification of Morpholine: The crude morpholine is dried by stirring over potassium hydroxide for 30-60 minutes.[4][5] Further purification can be achieved by fractional distillation.

Key Experiment: Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between the synthesized morpholine and lactic acid.

Experimental Protocol
  • Reaction Setup: In a clean flask, a measured molar equivalent of the purified morpholine is dissolved in a suitable solvent, such as diethyl ether or ethanol.

  • Addition of Lactic Acid: A stoichiometric amount of lactic acid, dissolved in the same solvent, is added dropwise to the morpholine solution with constant stirring.

  • Isolation of this compound: The resulting this compound salt may precipitate out of the solution. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid this compound.

  • Drying: The isolated salt should be dried in a desiccator or under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of morpholine from diethanolamine, as described in the literature.

ParameterValueReference
Reactants
Diethanolamine62.5 g[5]
Concentrated Hydrochloric Acid~50-60 mL (to pH 1)[5]
Reaction Conditions
Dehydration Temperature200-210°C[4][5]
Reaction Time15 hours[4][5]
Purification
Drying AgentPotassium Hydroxide[4][5]
Final Purity (Morpholine)Up to 99.5%[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Morpholine Synthesis cluster_step2 Step 2: this compound Synthesis Diethanolamine Diethanolamine Diethanolamine_HCl Diethanolamine Hydrochloride Diethanolamine->Diethanolamine_HCl Acidification HCl Conc. HCl HCl->Diethanolamine_HCl Morpholine_HCl Morpholine Hydrochloride Diethanolamine_HCl->Morpholine_HCl Dehydration/ Cyclization Heat Heat (200-210°C, 15h) Heat->Morpholine_HCl Crude_Morpholine Crude Morpholine Morpholine_HCl->Crude_Morpholine Neutralization Base Base (e.g., CaO) Base->Crude_Morpholine Purification Drying & Distillation Crude_Morpholine->Purification Pure_Morpholine Pure Morpholine Purification->Pure_Morpholine Morpholine_Lactate This compound Pure_Morpholine->Morpholine_Lactate Neutralization Lactic_Acid Lactic Acid Lactic_Acid->Morpholine_Lactate

References

Application Notes and Protocols: The Hypothetical Use of Morpholine Lactate for the Extraction of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a theoretical framework, as a comprehensive review of scientific literature did not yield any specific studies on the use of morpholine (B109124) lactate (B86563) for the extraction of bioactive compounds. The information presented herein is an extrapolation based on the known properties of morpholine, lactic acid, and related solvent systems, such as Natural Deep Eutectic Solvents (NADES). These protocols are intended for research and development purposes and would require significant validation and optimization.

Introduction

The selection of an appropriate solvent is a critical step in the extraction of bioactive compounds from natural sources.[1] An ideal solvent should exhibit high extraction efficiency for the target compounds, be non-toxic, environmentally friendly, and cost-effective. While conventional organic solvents are often effective, they can pose environmental and safety hazards.[2][3] This has led to the exploration of novel "green" solvents.

This document explores the hypothetical application of a novel solvent system, morpholine lactate, for the extraction of bioactive compounds. Morpholine, a heterocyclic amine, is a known solvent for various organic compounds and is used in industrial applications as a corrosion inhibitor and in chemical synthesis.[1][4][5] Lactic acid is a naturally occurring organic acid that has been extensively studied as a component of NADES for the extraction of bioactive compounds, including phenolics and flavonoids.[2][6][7][8] The combination of morpholine (a base) and lactic acid (an acid) would form a salt, morpholinium lactate, which could potentially act as a tunable solvent with unique properties for selective extraction.

Potential Advantages of this compound as an Extraction Solvent

  • Tunable Polarity: The ratio of morpholine to lactic acid could be varied to fine-tune the polarity of the solvent, potentially enabling selective extraction of different classes of bioactive compounds.

  • Enhanced Solubility: The ionic nature of morpholinium lactate might enhance the solubility of certain polar and semi-polar bioactive compounds.

  • Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors (lactic acid) and acceptors (morpholine) could facilitate the disruption of plant cell walls and the dissolution of target molecules.

  • Lower Volatility: Compared to many organic solvents, a salt-based solvent system may have lower volatility, reducing solvent loss and improving safety.

Key Considerations and Potential Challenges

  • Toxicity and Safety: While lactic acid is generally recognized as safe (GRAS), morpholine has associated toxicological concerns. The safety profile of this compound would need to be thoroughly evaluated.

  • Solvent Recovery and Reuse: Efficient methods for the recovery of the solvent and the isolation of the extracted compounds would need to be developed.

  • Stability of Bioactive Compounds: The pH and chemical nature of the this compound solvent could potentially degrade sensitive bioactive compounds.

  • Lack of Empirical Data: As this is a hypothetical application, all extraction parameters would need to be determined empirically.

Experimental Protocols

The following are proposed experimental protocols for the extraction of bioactive compounds using a hypothetical this compound solvent system. These protocols are based on established methods for other solvent systems and would require significant optimization.

Protocol 1: Preparation of this compound Solvent

Objective: To prepare a this compound solvent with a defined molar ratio.

Materials:

  • Morpholine (≥99% purity)

  • Lactic acid (85-90% aqueous solution)

  • Magnetic stirrer with heating plate

  • Glass beaker

  • Analytical balance

Procedure:

  • Determine the desired molar ratio of morpholine to lactic acid (e.g., 1:1, 1:2, 2:1).

  • Accurately weigh the required amount of lactic acid into a glass beaker.

  • While stirring, slowly add the corresponding molar amount of morpholine to the lactic acid. Caution: This is an acid-base reaction and may be exothermic. Perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Continue stirring the mixture at a controlled temperature (e.g., 50-60°C) until a homogeneous, clear liquid is formed.

  • Allow the solvent to cool to room temperature before use.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Plant Material

Objective: To extract phenolic compounds from a dried plant matrix using the prepared this compound solvent.

Materials:

  • Dried and powdered plant material (e.g., olive leaves, grape seeds)

  • This compound solvent (prepared as in Protocol 1)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of the this compound solvent to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the centrifuge tube in an ultrasonic bath.

  • Sonicate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue from the supernatant.

  • Carefully decant the supernatant (the extract).

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for downstream analysis (e.g., total phenolic content, HPLC).

Data Presentation

The following tables present hypothetical quantitative data to illustrate how results could be structured for comparison.

Table 1: Hypothetical Extraction Yield of Total Phenolic Compounds (TPC) using Different Solvents.

Solvent SystemMolar RatioExtraction Time (min)Temperature (°C)TPC (mg GAE/g DW)
This compound1:1304085.2 ± 4.1
This compound1:2304098.5 ± 5.3
This compound2:1304076.9 ± 3.8
70% Ethanol (v/v)N/A304075.4 ± 3.5
WaterN/A304042.1 ± 2.2

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical Extraction Efficiency for a Specific Bioactive Compound (e.g., Oleuropein from Olive Leaves).

Solvent SystemMolar RatioExtraction MethodOleuropein Yield (mg/g DW)
This compound1:2UAE25.6 ± 1.3
This compound1:2Maceration (24h)18.9 ± 1.1
80% Methanol (v/v)N/AUAE22.8 ± 1.2

UAE: Ultrasound-Assisted Extraction. Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solvent Preparation cluster_extraction Extraction Process cluster_analysis Downstream Analysis prep_start Start weigh_la Weigh Lactic Acid prep_start->weigh_la add_morph Add Morpholine weigh_la->add_morph stir_heat Stir & Heat add_morph->stir_heat cool Cool to RT stir_heat->cool prep_end This compound Solvent Ready cool->prep_end add_solvent Add Solvent prep_end->add_solvent ext_start Start weigh_plant Weigh Plant Material ext_start->weigh_plant weigh_plant->add_solvent sonicate Ultrasound-Assisted Extraction add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge separate Separate Supernatant centrifuge->separate filter Filter separate->filter ext_end Bioactive Extract filter->ext_end analysis_start Start ext_end->analysis_start tpc_assay Total Phenolic Content Assay analysis_start->tpc_assay hplc HPLC Analysis analysis_start->hplc bioactivity Bioactivity Assays analysis_start->bioactivity analysis_end Results tpc_assay->analysis_end hplc->analysis_end bioactivity->analysis_end

Caption: Experimental workflow for the extraction and analysis of bioactive compounds using a hypothetical this compound solvent.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be investigated for an extracted bioactive compound with antioxidant and anti-inflammatory properties.

signaling_pathway cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates MAPK MAPK Pathway (e.g., p38, JNK) ROS->MAPK Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription MAPK->Inflammatory_Cytokines Induces Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Bioactive_Compound Extracted Bioactive Compound Bioactive_Compound->ROS Scavenges Bioactive_Compound->NFkB Inhibits Bioactive_Compound->MAPK Inhibits Bioactive_Compound->Antioxidant_Enzymes Upregulates

Caption: A generalized signaling pathway illustrating the potential antioxidant and anti-inflammatory mechanisms of an extracted bioactive compound.

Conclusion

The concept of using this compound as a solvent for the extraction of bioactive compounds is, at present, purely theoretical. However, based on the chemical properties of its constituent components, it presents an intriguing possibility for the development of a novel, tunable, and potentially effective "green" solvent system. Significant research would be required to validate this concept, including thorough investigation of its extraction efficiency for various classes of bioactive compounds, optimization of extraction parameters, and a comprehensive assessment of its safety and environmental impact. The protocols and data presented here should be viewed as a starting point for such an exploratory research endeavor.

References

The Role of Morpholine and Lactate Moieties in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications of "morpholine lactate" as a singular compound in enzymatic reactions within the context of research, drug development, or industrial biotechnology. The available information primarily pertains to the use of morpholine-based buffers (such as MOPS) and the distinct roles of lactate (B86563) as a substrate or metabolic regulator. Therefore, this document provides detailed application notes and protocols for these two components separately to address the scientific interest in their respective functionalities in enzymatic systems.

Part 1: Application of Morpholine-Based Buffers in Enzymatic Reactions

Morpholine is a heterocyclic amine that is a core component of several "Good's" buffers, most notably MOPS (3-(N-morpholino)propanesulfonic acid). These buffers are widely used in biochemical and enzymatic studies due to their stability and minimal interference with biological reactions.

Application Notes

Morpholine-based buffers, particularly MOPS, are frequently employed in enzymatic assays and protein stability studies. With a pKa of 7.2, MOPS is an excellent buffer for maintaining a stable pH in the physiological range of 6.5 to 7.9.[1] Its utility stems from its chemical inertness and resistance to significant pH changes with temperature fluctuations.

Recent studies have highlighted a more active role for morpholine-based buffers beyond simple pH control. For instance, in the field of photobiocatalysis, MOPS has been shown to promote photoinduced flavoenzyme-catalyzed redox transformations.[2][3] It achieves this by regenerating the flavin cofactor through sacrificial electron donation and by enhancing the operational stability of flavin-dependent oxidoreductases.[2][3] The stabilization of the active flavin form by MOPS can reduce the formation of detrimental hydrogen peroxide under aerobic conditions.[2][3]

Furthermore, in studies comparing various buffer systems, MOPS has demonstrated a beneficial effect on the stability of certain enzymes. For example, the stability of CHMO Acineto, a flavin-dependent monooxygenase, was significantly greater in MOPS buffer compared to Tris-HCl buffer.[2]

Table 1: Comparative Stability of CHMO Acineto in Different Buffers

Buffer System (100 mM, pH 7.5)Incubation Time (hours)Remaining Enzyme Activity (%)
MOPS0100
2~95
4~90
6~85
Tris-HCl0100
2~70
4~50
6~30

Data extrapolated from graphical representations in the cited literature.[2]

Experimental Protocol: General Enzyme Activity Assay Using MOPS Buffer

This protocol provides a general framework for measuring enzyme activity using a spectrophotometric assay with MOPS buffer.

Materials:

  • Enzyme of interest

  • Substrate specific to the enzyme

  • MOPS buffer (e.g., 100 mM, pH 7.5)

  • Cofactors or other necessary reagents

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Buffer Preparation: Prepare a 100 mM MOPS buffer solution and adjust the pH to 7.5 with NaOH or HCl.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the MOPS buffer, substrate, and any necessary cofactors. The final volume and concentrations should be optimized for the specific enzyme being assayed.

  • Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of the enzyme solution to the reaction mixture. Mix gently by pipetting.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance properties of the substrate or product.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Prepare MOPS Buffer Mix Prepare Reaction Mixture Buffer->Mix Reagents Prepare Substrate & Cofactors Reagents->Mix Add_Enzyme Add Enzyme to Initiate Mix->Add_Enzyme Measure Spectrophotometric Measurement Add_Enzyme->Measure Calculate Calculate Initial Rate Measure->Calculate Determine Determine Enzyme Activity Calculate->Determine

Workflow for a typical enzyme activity assay.

Part 2: Application of Lactate in Enzymatic Reactions

Lactate, the conjugate base of lactic acid, is a key metabolite in cellular metabolism.[4] It is not typically used as a buffer in enzymatic assays due to its low pKa of approximately 3.86, which is outside the optimal pH range for most enzymes.[2][3] However, it plays a crucial role as a substrate and a signaling molecule that can influence enzymatic pathways.

Application Notes

Lactate is a primary substrate for the enzyme lactate dehydrogenase (LDH), which catalyzes the reversible conversion of lactate to pyruvate.[4] This reaction is fundamental in cellular metabolism, linking glycolysis and the citric acid cycle.[4] The activity of LDH is often measured in clinical diagnostics and research to assess tissue damage or metabolic status.

Beyond its role as a substrate, lactate is now recognized as a signaling molecule that can influence gene expression and the activity of various enzymes.[5] For example, lactate can affect cellular redox states and modulate the activity of enzymes involved in glycolysis and mitochondrial respiration.[5] It can also lead to post-translational modifications, such as histone lactylation, which can regulate gene expression.[6] Therefore, the presence of lactate in a biological system can have widespread effects on enzymatic networks.

Table 2: Key Enzymes Interacting with Lactate

EnzymeRoleTypical Substrates/Products
Lactate Dehydrogenase (LDH)Catalyzes the interconversion of lactate and pyruvate.Lactate, NAD+ ↔ Pyruvate, NADH, H+
Monocarboxylate Transporters (MCTs)Facilitate the transport of lactate across cell membranes.Lactate, Pyruvate, Ketone bodies
Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a common method for measuring LDH activity by monitoring the production of NADH.

Materials:

  • LDH enzyme source (e.g., cell lysate, purified enzyme)

  • Lactate solution (e.g., sodium lactate)

  • NAD+ solution

  • Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Buffer and Reagent Preparation: Prepare the assay buffer and stock solutions of lactate and NAD+.

  • Reaction Mixture Preparation: In a cuvette, combine the buffer, lactate solution, and NAD+ solution.

  • Reaction Initiation: Add the enzyme sample to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the rate of NADH production from the linear phase of the absorbance curve. One unit of LDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

LDH_Reaction Lactate Lactate LDH Lactate Dehydrogenase Lactate->LDH NAD NAD+ NAD->LDH Pyruvate Pyruvate NADH NADH + H+ LDH->Pyruvate LDH->NADH

The lactate dehydrogenase (LDH) catalyzed reaction.

References

Application Notes and Protocols: Morpholine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While simple morpholinium salts such as morpholine (B109124) lactate (B86563) are not widely documented as catalysts in organic synthesis, the underlying principle of combining a basic morpholine moiety with an acidic component has been effectively realized in a sophisticated class of organocatalysts. Recent research has demonstrated the high efficiency of β-morpholine amino acids as catalysts in asymmetric reactions. These molecules contain a morpholine ring for enamine formation and a carboxylic acid group that plays a crucial role in the catalytic cycle and in controlling stereoselectivity. This document provides detailed application notes and protocols for the use of these advanced morpholine-based organocatalysts, focusing on their successful application in the 1,4-addition reaction between aldehydes and nitroolefins.

Catalyst Structure and Rationale

The catalysts are β-morpholine amino acids with varying stereochemistry and substitution patterns. The presence of the carboxylic acid group is critical for the catalytic activity; its methyl ester counterpart shows no product formation. The morpholine nitrogen acts as the nucleophilic amine to form an enamine intermediate with the aldehyde, while the carboxylic acid group is believed to act as a proton shuttle and to control the stereochemical outcome of the reaction through the formation of a rigid transition state.

Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Morpholine-based organocatalysts have been shown to be highly effective in promoting the asymmetric Michael addition (1,4-addition) of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of chiral molecules, which are valuable intermediates in drug development. The catalysts afford the corresponding γ-nitro aldehydes with high yields, diastereoselectivities, and enantioselectivities.

General Reaction Scheme
Experimental Data

The following table summarizes the performance of the most effective reported catalyst, Catalyst I, in the 1,4-addition of various aldehydes to trans-β-nitrostyrene.

Table 1: Performance of Catalyst I in the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

EntryAldehyde (R1)Time (h)Conversion (%)Yield (%)d.r. (syn/anti)ee (%) (syn)
1Propanal24>999595:592
2Butanal24>999696:494
3Pentanal48959097:395
4Hexanal72908598:296
5Isovaleraldehyde728580>99:197

Reactions performed with 1.1 eq. of aldehyde, 1.0 eq. of trans-β-nitrostyrene, and 1 mol% of Catalyst I in isopropanol (B130326) at -10 °C.

Experimental Protocols

Protocol 1: Synthesis of Catalyst I ((2S,5R)-5-tert-butylmorpholine-2-carboxylic acid)

This protocol describes the multi-step synthesis of Catalyst I, starting from commercially available (R)-tert-leucine.

Workflow for the Synthesis of Catalyst I

G cluster_synthesis Synthesis of Catalyst I start (R)-tert-leucine step1 Reduction to Amino Alcohol start->step1 NaBH4, I2, THF step2 N-Benzylation step1->step2 Benzaldehyde (B42025), NaBH4, MeOH step3 Cyclization with (R)-epichlorohydrin step2->step3 LiClO4, Toluene (B28343) then MeONa, MeOH step4 N-Boc Protection step3->step4 H2, Pd/C, Boc2O, THF step5 Oxidation to Carboxylic Acid step4->step5 TEMPO, BIAB, CH2Cl2/H2O step6 Boc Deprotection step5->step6 TFA, CH2Cl2 catalystI Catalyst I step6->catalystI

Caption: Synthetic workflow for Catalyst I.

Materials:

  • (R)-tert-leucine

  • Sodium borohydride (B1222165) (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Benzaldehyde

  • Methanol (MeOH)

  • Lithium perchlorate (B79767) (LiClO₄)

  • Toluene

  • (R)-epichlorohydrin

  • Sodium methoxide (B1231860) (NaOMe)

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • (Diacetoxyiodo)benzene (BIAB)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction to Amino Alcohol: To a solution of (R)-tert-leucine in THF, add NaBH₄ and I₂. Reflux the mixture to obtain the corresponding amino alcohol.

  • N-Benzylation: React the amino alcohol with benzaldehyde and NaBH₄ in MeOH at room temperature to yield the N-benzylated product.

  • Cyclization: In a one-pot procedure, treat the N-benzylated amino alcohol with (R)-epichlorohydrin in the presence of LiClO₄ in toluene at 60°C, followed by the addition of NaOMe in MeOH to afford the morpholine derivative.

  • N-Boc Protection: Subject the morpholine derivative to hydrogenolysis using H₂ and Pd/C in the presence of Boc₂O in THF to remove the benzyl (B1604629) group and protect the nitrogen with a Boc group.

  • Oxidation: Oxidize the alcohol to a carboxylic acid using TEMPO and BIAB in a mixture of CH₂Cl₂ and water.

  • Boc Deprotection: Remove the Boc protecting group using TFA in CH₂Cl₂ to yield Catalyst I as its trifluoroacetate (B77799) salt.

Protocol 2: General Procedure for the Asymmetric Michael Addition

This protocol describes the general procedure for the catalytic asymmetric 1,4-addition of an aldehyde to a nitroolefin using Catalyst I.

Workflow for Asymmetric Michael Addition

G cluster_reaction Asymmetric Michael Addition start Combine Catalyst I and Nitroolefin in Isopropanol step1 Cool to -10 °C start->step1 step2 Add Aldehyde step1->step2 step3 Stir at -10 °C for 24-72 h step2->step3 step4 Monitor Reaction by TLC/GC step3->step4 step5 Quench Reaction step4->step5 step6 Work-up and Purification step5->step6 product γ-Nitro Aldehyde step6->product

Caption: Experimental workflow for the catalytic reaction.

Materials:

  • Catalyst I (as trifluoroacetate salt)

  • N-Methylmorpholine (NMM) (optional, as a base to free the amine)

  • Aldehyde (1.1 eq.)

  • Nitroolefin (1.0 eq.)

  • Isopropanol (solvent)

Procedure:

  • To a reaction vial, add the nitroolefin (1.0 eq.) and Catalyst I (0.01 eq.).

  • Add isopropanol as the solvent.

  • If using the catalyst as a salt, add N-methylmorpholine (0.01 eq.) to free the amine.

  • Cool the mixture to -10 °C in a cryostat.

  • Add the aldehyde (1.1 eq.) to the cooled mixture.

  • Stir the reaction mixture at -10 °C for the time indicated in Table 1 (typically 24-72 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

The use of β-morpholine amino acids as organocatalysts represents a significant advancement in the application of morpholine derivatives in asymmetric synthesis. These catalysts are highly effective for the 1,4-addition of aldehydes to nitroolefins, providing access to valuable chiral building blocks with excellent stereocontrol. The detailed protocols provided herein should enable researchers in organic synthesis and drug development to effectively utilize this powerful catalytic system.

Application Notes and Protocols for Regenerating Cellulose from Morpholine Lactate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer, presents a significant resource for the development of sustainable materials and drug delivery systems. Its regeneration from various solvents allows for the formation of versatile structures such as fibers, films, and hydrogels. This document outlines a detailed methodology for the regeneration of cellulose from morpholine (B109124) lactate (B86563) solutions, a promising protic ionic liquid (PIL) solvent system. While specific data for morpholine lactate is emerging, this protocol is based on established principles for cellulose dissolution and regeneration using morpholinium-based and lactate-anion-containing ionic liquids.

The use of morpholine-based cations is advantageous due to their potentially lower toxicity compared to more common imidazolium-based ionic liquids. Lactate anions are derived from a natural and biocompatible acid, making the resulting PIL an attractive "green" solvent for biomedical and pharmaceutical applications. The regeneration process typically involves the dissolution of cellulose in the ionic liquid followed by precipitation using an anti-solvent, resulting in the conversion of the native cellulose I structure to the more reactive cellulose II allomorph.

Experimental Protocols

Preparation of this compound

Materials:

  • Morpholine

  • Lactic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of morpholine and lactic acid.

  • The reaction is exothermic; therefore, conduct the initial mixing in an ice bath to control the temperature.

  • Stir the mixture at room temperature for 24 hours to ensure complete reaction.

  • Remove any residual water or volatile impurities using a rotary evaporator at 60°C under vacuum.

  • The resulting viscous liquid is this compound. Store in a desiccator to prevent moisture absorption.

Dissolution of Cellulose in this compound

Materials:

  • Microcrystalline cellulose (or other cellulose source)

  • This compound

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Three-neck round-bottom flask

  • Nitrogen inlet

Procedure:

  • Dry the cellulose source in a vacuum oven at 80°C for 12 hours to remove any moisture.

  • Add the desired amount of this compound to the three-neck flask.

  • Begin heating the this compound to the desired dissolution temperature (e.g., 80-120°C) under a gentle nitrogen flow to maintain an inert atmosphere.

  • Once the solvent reaches the target temperature, slowly add the dried cellulose while stirring mechanically. The concentration of cellulose can be varied (e.g., 1-10 wt%).

  • Continue stirring at the set temperature until the cellulose is completely dissolved, which may take from 30 minutes to several hours depending on the cellulose source, concentration, and temperature. The solution should appear transparent and homogeneous.

Regeneration of Cellulose

Materials:

  • Cellulose-morpholine lactate solution

  • Anti-solvent (e.g., deionized water, ethanol, acetone)

  • Beaker

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Washing solvent (same as the anti-solvent)

  • Freeze-dryer or vacuum oven

Procedure:

  • Allow the cellulose solution to cool to room temperature.

  • Pour the viscous cellulose solution into a beaker containing the anti-solvent under vigorous stirring. The volume of the anti-solvent should be at least 10 times the volume of the cellulose solution.

  • Cellulose will immediately precipitate out of the solution as a white, flocculent solid.

  • Continue stirring for 1-2 hours to ensure complete regeneration and washing of the ionic liquid from the cellulose.

  • Collect the regenerated cellulose by filtration.

  • Wash the collected cellulose thoroughly with fresh anti-solvent to remove any residual this compound. Repeat the washing step 3-5 times.

  • Dry the regenerated cellulose using a freeze-dryer or in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data that can be expected from experiments on cellulose dissolution and regeneration in ionic liquid systems. These are representative values based on similar morpholinium and lactate-based ionic liquids and should be experimentally verified for this compound.

Table 1: Cellulose Dissolution Parameters in Morpholine-Based Ionic Liquids

Ionic LiquidCellulose Concentration (wt%)Temperature (°C)Dissolution TimeReference
N-allyl-N-methylmorpholinium acetate3012020 min[1][2][3]
Morpholinium acetates/DMSO312015 min[4][5]
1-ethyl imidazolium (B1220033) lactate58020 min[6]

Table 2: Properties of Regenerated Cellulose

PropertyOriginal CelluloseRegenerated CelluloseAnalysis Method
Crystalline StructureCellulose ICellulose IIX-Ray Diffraction (XRD)
Thermal Decomposition Temp.HigherLowerThermogravimetric Analysis (TGA)
MorphologyFibrousNanostructured/PorousScanning Electron Microscopy (SEM)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solvent Preparation cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration cluster_analysis Characterization prep_il Prepare this compound dissolve Dissolve Cellulose in this compound prep_il->dissolve regenerate Precipitate with Anti-solvent dissolve->regenerate wash Wash Regenerated Cellulose regenerate->wash dry Dry Regenerated Cellulose wash->dry analysis Analyze Properties (XRD, TGA, SEM) dry->analysis

Caption: Workflow for cellulose regeneration.

Cellulose Dissolution and Regeneration Mechanism

cellulose_dissolution_regeneration cluster_native Native Cellulose cluster_dissolved Dissolution in this compound cluster_regenerated Regeneration (Anti-solvent) C1 Cellulose I (Crystalline) S1 Cellulose Chains in Solution C1->S1 Disruption of H-bonds C2 Cellulose II (Amorphous/Nanostructured) S1->C2 Re-formation of H-bonds

Caption: Transformation of cellulose structure.

References

Application Note: Viscosity Measurement of Morpholine Lactate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine (B109124) lactate (B86563), an ionic salt formed from the neutralization of morpholine with lactic acid, is increasingly being investigated for various applications in pharmaceutical and chemical industries, including as a component in drug formulations and as a functional solvent. The viscosity of morpholine lactate solutions is a critical physicochemical property that influences processability, product performance, and formulation stability. Accurate and precise viscosity measurements are therefore essential for research, development, and quality control.

This application note provides detailed protocols for measuring the dynamic viscosity of this compound solutions using two common and reliable techniques: rotational viscometry and capillary viscometry. The choice of method may depend on the expected viscosity range, the sample volume available, and the desired shear rate information.

Core Concepts in Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For most solutions, including this compound solutions, viscosity is highly dependent on temperature and concentration.

  • Newtonian vs. Non-Newtonian Fluids: Simple solutions like this compound in water are often Newtonian, meaning their viscosity is independent of the shear rate applied.[1] However, at high concentrations or with additives, they may exhibit non-Newtonian behavior. It is crucial to determine the fluid's behavior to select the appropriate measurement technique and parameters.

  • Temperature Control: The viscosity of liquids decreases as temperature increases.[2] Therefore, precise temperature control during measurement is paramount for obtaining accurate and reproducible results. A constant temperature bath is recommended for all viscosity measurements.[3]

  • Shear Rate: For non-Newtonian fluids, the measured viscosity will change with the shear rate. Rotational viscometers are particularly useful for studying this relationship.[1]

Recommended Instrumentation

Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the sample fluid at a constant speed.[4] They are versatile and can be used for a wide range of viscosities and for characterizing non-Newtonian behavior.[5]

  • Advantages:

    • Wide viscosity measurement range.

    • Ability to study shear rate dependency.

    • Relatively small sample volumes may be required depending on the spindle and cup geometry.

  • Considerations:

    • Requires careful selection of spindle and rotational speed.

    • Potential for shear heating at high shear rates in highly viscous samples.[4]

Capillary Viscometer

Capillary viscometers, such as the Ubbelohde or Cannon-Fenske types, measure kinematic viscosity by timing the flow of a known volume of fluid through a calibrated capillary tube under the influence of gravity.[5] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solution.

  • Advantages:

    • High precision and accuracy for Newtonian fluids.[5]

    • Simple and cost-effective instrumentation.

  • Considerations:

    • Each viscometer is suitable for a limited viscosity range.[3]

    • Requires accurate density measurement of the solution at the same temperature.

    • Primarily suited for Newtonian fluids.[5]

Experimental Protocols

Protocol 1: Rotational Viscometry

This protocol outlines the steps for measuring the dynamic viscosity of this compound solutions using a rotational viscometer.

Materials:

  • Rotational viscometer with appropriate spindles (e.g., concentric cylinder or cone-plate geometry).

  • Temperature-controlled sample cup or water bath.

  • This compound solutions of known concentrations.

  • Volumetric flasks and pipettes for solution preparation.

  • Analytical balance.

  • Deionized water.

  • Cleaning solvents (e.g., acetone, isopropanol).

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions using certified viscosity standards.

    • Select a spindle and speed combination appropriate for the expected viscosity of the sample. The torque reading should ideally be between 10% and 100% of the instrument's full-scale range for optimal accuracy.[4]

  • Sample Preparation:

    • Prepare a series of this compound solutions of varying concentrations (e.g., 10%, 20%, 30%, 40% w/w in deionized water) using an analytical balance and volumetric flasks.

  • Temperature Equilibration:

    • Set the temperature of the sample cup or water bath to the desired measurement temperature (e.g., 25.0 ± 0.1 °C).

    • Place the required volume of the this compound solution into the sample cup and allow it to thermally equilibrate for at least 15-20 minutes.

  • Measurement:

    • Carefully lower the selected spindle into the sample, ensuring it is immersed to the correct depth and that no air bubbles are trapped.[4]

    • Start the spindle rotation at the predetermined speed.

    • Allow the viscosity reading to stabilize before recording the value. This may take several seconds to a few minutes.

    • Record the viscosity (in mPa·s or cP), torque percentage, spindle type, rotational speed, and temperature.

  • Data Analysis:

    • For each concentration, perform at least three independent measurements and calculate the average viscosity and standard deviation.

    • If investigating shear rate dependency, repeat the measurement at different rotational speeds.

  • Cleaning:

    • Thoroughly clean the spindle and sample cup with appropriate solvents and dry them completely before the next measurement.

Protocol 2: Capillary Viscometry

This protocol describes the determination of kinematic viscosity using an Ubbelohde-type capillary viscometer, from which dynamic viscosity can be calculated.

Materials:

  • Ubbelohde or Cannon-Fenske capillary viscometer of an appropriate size.

  • Constant temperature water bath with a stability of ±0.02 °C.[3]

  • Digital stopwatch.

  • Pipette bulb or syringe for sample loading.

  • Density meter (e.g., oscillating U-tube densimeter).[6]

  • This compound solutions of known concentrations.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Deionized water.

  • Cleaning solvents (e.g., acetone, chromic acid).

Procedure:

  • Viscometer Selection and Cleaning:

    • Choose a viscometer size such that the efflux time (the time it takes for the liquid to flow between the two measurement marks) is at least 200 seconds to minimize timing errors.[3]

    • Ensure the viscometer is meticulously clean and dry.

  • Density Measurement:

    • Accurately measure the density of each this compound solution at the desired experimental temperature using a calibrated density meter.

  • Sample Loading:

    • Load the this compound solution into the viscometer up to the indicated filling line.

  • Temperature Equilibration:

    • Suspend the viscometer vertically in the constant temperature water bath.

    • Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[7]

  • Measurement of Efflux Time:

    • Using a pipette bulb or gentle suction, draw the liquid up into the measurement bulb, above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time.

  • Data Analysis:

    • Repeat the efflux time measurement at least three times and calculate the average time.

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where 'C' is the calibration constant of the viscometer (provided by the manufacturer or determined using a standard of known viscosity) and 't' is the average efflux time.

    • Calculate the dynamic viscosity (η) using the formula: η = ν * ρ where 'ρ' is the density of the solution at the measurement temperature.

  • Cleaning:

    • After use, thoroughly clean the viscometer with appropriate solvents and dry it completely.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison. As no specific data for this compound is readily available in the searched literature, the following table presents representative data for aqueous solutions of N-methyldiethanolamine (MDEA), a structurally related alkanolamine, to illustrate the expected trends.[8]

Table 1: Dynamic Viscosity of Aqueous N-Methyldiethanolamine (MDEA) Solutions at Various Concentrations and Temperatures. [8]

Temperature (°C)10 wt% MDEA (mPa·s)30 wt% MDEA (mPa·s)50 wt% MDEA (mPa·s)
201.42.86.5
301.12.14.6
400.81.63.4
500.71.22.6
600.61.02.0

Note: This data is for an analogous compound (MDEA) and is intended for illustrative purposes only. Actual viscosity values for this compound solutions will need to be determined experimentally.

Visualization of Experimental Workflow

A generalized workflow for viscosity measurement is presented below. This diagram illustrates the key steps from sample preparation to final data analysis, applicable to both rotational and capillary viscometry.

G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase prep_solution Prepare Morpholine Lactate Solutions select_method Select Viscometry Method (Rotational or Capillary) prep_solution->select_method calibrate Calibrate Instrument select_method->calibrate load_sample Load Sample into Viscometer calibrate->load_sample temp_equil Thermal Equilibration in Water Bath load_sample->temp_equil measure Perform Measurement (Torque or Efflux Time) temp_equil->measure record_data Record Raw Data measure->record_data calculate Calculate Viscosity (Dynamic/Kinematic) record_data->calculate analyze_results Analyze and Report Results calculate->analyze_results

Caption: Generalized workflow for viscosity measurement of solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Consult the Safety Data Sheet (SDS) for morpholine and lactic acid before preparing solutions.

  • Ensure proper ventilation in the laboratory.

  • Handle cleaning solvents in a well-ventilated fume hood.

By following these detailed protocols, researchers, scientists, and drug development professionals can obtain reliable and reproducible viscosity data for this compound solutions, aiding in formulation development, process optimization, and quality assurance.

References

Application Notes and Protocols for High-Throughput Screening of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into small molecules to enhance their pharmacological properties. Derivatives of morpholine have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors.[1][2][3] In particular, morpholine-containing compounds have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[4][5][6] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[7][8]

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of morpholine derivatives to identify and characterize novel inhibitors of the PI3K/Akt/mTOR pathway. The protocols detailed below are designed to be adaptable for various morpholine-based compound libraries, including different salt forms such as lactates.

Data Presentation: In Vitro Activity of Morpholine Derivatives

The following tables summarize the inhibitory activity of various morpholine derivatives against PI3K isoforms and their anti-proliferative effects on different cancer cell lines. This quantitative data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Inhibitory Activity of Morpholine Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK4745.0--3.9[9]
ZSTK474 analog 6a9.9---[9]
ZSTK474 analog 6b3.7-14.6-[9]
Compound 17p31.8 ± 4.1--15.4 ± 1.9[10]
Compound 17e---55.6 ± 3.8[10]
BKM-120 (Control)44.6 ± 3.6--79.3 ± 11.0[10]

'-' indicates data not reported in the cited source.

Table 2: Anti-proliferative Activity of Morpholine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 2gSW480Colorectal Carcinoma5.10 ± 2.12[11]
Compound 2gMCF-7Breast Carcinoma19.60 ± 1.13[11]
Compound AK-10A549Lung Carcinoma8.55 ± 0.67[12]
Compound AK-10MCF-7Breast Carcinoma3.15 ± 0.23[12]
Compound AK-10SHSY-5YNeuroblastoma3.36 ± 0.29[12]
Compound 3dHepG2Liver Carcinoma8.50[13]
Compound M5MDA-MB-231Breast Cancer81.92 µg/mL[14]
5-FluorouracilSW480Colorectal Carcinoma4.90 ± 0.83[11]
CisplatinSW480Colorectal Carcinoma16.10 ± 1.10[11]

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a primary target for many morpholine derivatives. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The following are detailed protocols for high-throughput screening of morpholine derivatives, including a biochemical assay for direct kinase inhibition and a cell-based assay to assess downstream pathway modulation.

High-Throughput Screening Workflow

The overall workflow for a typical HTS campaign to identify and validate kinase inhibitors is depicted below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays AssayDev Assay Development & Miniaturization HTS High-Throughput Screen (e.g., TR-FRET) AssayDev->HTS HitID Primary Hit Identification HTS->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal SAR Preliminary SAR Orthogonal->SAR CellBased Cell-Based Assays (e.g., p-Akt Levels) SAR->CellBased Selectivity Kinase Selectivity Profiling CellBased->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

General workflow for HTS of kinase inhibitors.
Protocol 1: Biochemical HTS using LanthaScreen® TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify direct inhibitors of PI3Kα.

1. Materials and Reagents:

  • PI3Kα enzyme

  • Fluorescein-labeled substrate (e.g., PIP2)

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody (e.g., anti-PIP3)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Kinase Buffer with EDTA)

  • Morpholine derivative library in DMSO

  • Positive Control (e.g., known PI3K inhibitor)

  • Negative Control (DMSO)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each morpholine derivative, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of 2X PI3Kα solution (diluted in Kinase Buffer) to all wells.

  • Incubation: Incubate the plate for 15-60 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of 2X substrate/ATP solution (containing both PIP2 and ATP in Kinase Buffer) to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of 2X Stop/Detection Buffer (containing the terbium-labeled antibody and EDTA) to each well.

  • Detection Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).

  • Normalize the data to the controls (% inhibition).

  • For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Cell-Based HTS for PI3K/Akt Pathway Inhibition

This protocol describes a cell-based assay to measure the phosphorylation of Akt (a downstream target of PI3K) in response to treatment with morpholine derivatives.

1. Materials and Reagents:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Growth factor (e.g., insulin (B600854) or IGF-1) to stimulate the pathway

  • Lysis buffer

  • Primary antibody against phospho-Akt (e.g., p-Akt Ser473)

  • Primary antibody against total Akt

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate)

  • 96-well or 384-well clear-bottom plates

  • Plate reader or high-content imager

2. Assay Procedure:

  • Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal pathway activity, serum-starve the cells for 4-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives for 1-2 hours. Include positive and negative controls.

  • Pathway Stimulation: Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., insulin) for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer.

  • Detection of p-Akt:

    • ELISA-based method: Transfer the lysates to an antibody-coated plate and follow a standard sandwich ELISA protocol to quantify p-Akt levels.

    • High-Content Imaging: Fix, permeabilize, and stain the cells in the plate with fluorescently labeled antibodies against p-Akt and a nuclear stain (e.g., DAPI). Acquire and analyze images to quantify the nuclear and/or cytoplasmic p-Akt signal.

  • Normalization: Normalize the p-Akt signal to the total Akt signal or cell number (e.g., using a nuclear stain).

3. Data Analysis:

  • Calculate the percentage of p-Akt inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The high-throughput screening protocols and application notes provided here offer a robust framework for the identification and characterization of novel morpholine derivative inhibitors of the PI3K/Akt/mTOR pathway. By combining a biochemical primary screen for direct target engagement with a physiologically relevant cell-based secondary assay, researchers can efficiently identify high-quality lead compounds for further optimization and development in the pursuit of new targeted therapies. The provided workflows and pathway diagrams serve as a guide for designing and executing successful screening campaigns.

References

Application Notes and Protocols: Morpholine Lactate in the Preparation of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) lactate (B86563), a salt formed from the reaction of morpholine and lactic acid, is emerging as a versatile compound in the field of advanced materials science. Functioning as a protic ionic liquid (PIL), morpholinium lactate offers a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a promising candidate as a catalyst, reaction medium, and stabilizing agent in the synthesis of various advanced materials, including polymers, nanoparticles, and hydrogels. This document provides detailed application notes and protocols for the use of morpholine lactate in the preparation of these materials, with a focus on methodologies relevant to researchers in materials science and drug development.

Physicochemical Properties of Morpholinium Lactate

Morpholinium lactate is formed through a straightforward acid-base neutralization reaction between morpholine and lactic acid. The resulting salt exists as a protic ionic liquid, where the proton is transferred from the carboxylic acid to the amine.

PropertyValue/DescriptionReference
Synonyms Morpholinium lactate, this compound saltN/A
Molecular Formula C₄H₉NO · C₃H₆O₃N/A
Appearance Typically a liquid at or near room temperature.[1]
Synthesis Simple acid-base neutralization of morpholine with lactic acid.[2][3]
Key Features Low toxicity compared to other ionic liquids, potential biocompatibility, acts as a catalyst and a solvent.[4][5]

Applications in Advanced Materials

Catalysis in Polymer Synthesis

Morpholinium-based ionic liquids have been investigated as catalysts in polymerization reactions, particularly for polyesters like polylactic acid (PLA). The acidic and basic components of the ionic liquid can act as co-catalysts, facilitating ring-opening polymerization of lactide monomers.

Protocol 1: Synthesis of Polylactic Acid (PLA) using Morpholinium Lactate as a Catalyst

This protocol describes a generalized procedure for the ring-opening polymerization of lactide catalyzed by morpholinium lactate.

Materials:

  • L-lactide or D,L-lactide

  • Morpholinium lactate (synthesized in-situ or pre-synthesized)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Catalyst Preparation (In-situ):

    • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add L-lactide and anhydrous toluene.

    • Add equimolar amounts of morpholine and lactic acid to the reaction mixture. The morpholinium lactate catalyst will form in-situ.

  • Polymerization:

    • Heat the reaction mixture to a specified temperature (e.g., 130-180°C) with continuous stirring.

    • Monitor the reaction progress over time (e.g., 2-24 hours) by taking aliquots and analyzing the molecular weight of the polymer by gel permeation chromatography (GPC).

  • Purification:

    • After the desired polymerization time, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a non-solvent, such as cold methanol.

    • Filter the precipitated PLA and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Expected Outcome:

This process is expected to yield polylactic acid with a molecular weight controllable by the monomer-to-catalyst ratio and reaction time.

Preparation of Nanoparticles

Morpholinium ionic liquids can act as stabilizing and structure-directing agents in the synthesis of nanoparticles.[5] Their ionic nature and ability to form hydrogen bonds can help control particle size and prevent agglomeration.

Protocol 2: Synthesis of Poly(lactic acid) Nanoparticles via Nanoprecipitation using Morpholinium Lactate

This protocol outlines a method for preparing PLA nanoparticles using morpholinium lactate as a stabilizing agent.

Materials:

  • Polylactic acid (PLA)

  • Acetone (B3395972)

  • Morpholinium lactate

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath or probe sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLA in acetone.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of morpholinium lactate at a desired concentration in deionized water.

  • Nanoprecipitation:

    • While vigorously stirring the aqueous morpholinium lactate solution, add the PLA-acetone solution dropwise.

    • The rapid diffusion of acetone into the aqueous phase will cause the PLA to precipitate, forming nanoparticles.

    • Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete evaporation of the acetone.

    • For smaller and more uniform particles, the mixture can be subjected to ultrasonication during or after the addition of the organic phase.

  • Purification:

    • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess morpholinium lactate and any remaining solvent.

    • If using centrifugation, pellet the nanoparticles and resuspend them in deionized water. Repeat this process several times.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Data Presentation: Influence of Morpholinium Lactate Concentration on PLA Nanoparticle Size

Morpholinium Lactate Conc. (w/v)PLA Concentration (mg/mL)Average Particle Size (nm)Polydispersity Index (PDI)
0.1%5[Expected: ~200-300][Expected: <0.2]
0.5%5[Expected: ~150-250][Expected: <0.2]
1.0%5[Expected: ~100-200][Expected: <0.15]
(Note: The values in this table are hypothetical and represent expected trends. Actual results will vary based on specific experimental conditions.)
Formation of Advanced Hydrogels

The unique solvent properties of morpholinium lactate can be utilized in the preparation of hydrogels. It can act as a "green" solvent for polymers that are difficult to dissolve in water, facilitating the formation of cross-linked networks.

Protocol 3: Preparation of a Polymer Hydrogel using Morpholinium Lactate as a Solvent

This protocol provides a general method for preparing a hydrogel where morpholinium lactate is used as a solvent for a polymer and a crosslinking agent.

Materials:

  • Hydrophilic or amphiphilic polymer (e.g., polyvinyl alcohol, chitosan)

  • Crosslinking agent (e.g., glutaraldehyde (B144438) for PVA, genipin (B1671432) for chitosan)

  • Morpholinium lactate

  • Deionized water

  • Magnetic stirrer and hotplate

Procedure:

  • Polymer Dissolution:

    • Disperse the polymer in morpholinium lactate with stirring.

    • Gently heat the mixture if necessary to achieve complete dissolution.

  • Crosslinking:

    • Once a homogenous polymer solution is obtained, add the crosslinking agent.

    • Continue stirring until the solution becomes a viscous gel. The time required for gelation will depend on the polymer, crosslinker, and temperature.

  • Purification and Swelling:

    • Immerse the formed hydrogel in a large volume of deionized water to wash out the morpholinium lactate and any unreacted crosslinker.

    • Replace the water several times over a period of 24-48 hours until the washing solution is free of the ionic liquid (this can be monitored by conductivity measurements).

    • Allow the hydrogel to swell to its equilibrium state in deionized water.

Visualizations

Synthesis of Morpholinium Lactate

G Morpholine Morpholine MorpholiniumLactate Morpholinium Lactate (Protic Ionic Liquid) Morpholine->MorpholiniumLactate Proton Transfer LacticAcid Lactic Acid LacticAcid->MorpholiniumLactate

Caption: Formation of Morpholinium Lactate via Acid-Base Neutralization.

General Workflow for PLA Nanoparticle Synthesis

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PLA PLA PLA_sol PLA Solution PLA->PLA_sol Acetone Acetone Acetone->PLA_sol Nanoprecipitation Nanoprecipitation (Dropwise Addition & Stirring) PLA_sol->Nanoprecipitation ML Morpholinium Lactate ML_sol Aqueous Solution ML->ML_sol Water Water Water->ML_sol ML_sol->Nanoprecipitation Purification Purification (Centrifugation/Dialysis) Nanoprecipitation->Purification Nanoparticles PLA Nanoparticles Purification->Nanoparticles

Caption: Workflow for PLA Nanoparticle Synthesis using Morpholinium Lactate.

Conclusion

This compound, as a protic ionic liquid, presents a promising and "green" alternative for the synthesis of advanced materials. Its role as a catalyst, stabilizer, and solvent opens up new possibilities for creating polymers, nanoparticles, and hydrogels with tailored properties. The protocols provided herein offer a foundational framework for researchers to explore the potential of morpholinium lactate in their specific applications. Further research and optimization of these methods will undoubtedly expand the utility of this versatile compound in materials science and drug development.

References

Experimental Protocol for Cellulose Dissolution Using Morpholinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cellulose (B213188), the most abundant biopolymer, presents significant potential in various fields, including pharmaceuticals and drug delivery, owing to its biocompatibility and biodegradability. However, its extensive intra- and intermolecular hydrogen bonding network renders it insoluble in common solvents. Ionic liquids (ILs), particularly morpholinium-based salts, have emerged as effective green solvents for cellulose dissolution, enabling its processing and functionalization. This document provides a detailed experimental protocol for the dissolution of cellulose using a morpholinium-based ionic liquid.

Disclaimer: Extensive literature searches did not yield specific experimental protocols for the use of morpholine (B109124) lactate in cellulose dissolution. Therefore, this document provides a detailed protocol for a closely related and well-documented analogue: morpholinium acetate (B1210297) , often used in conjunction with dimethyl sulfoxide (B87167) (DMSO) as a co-solvent. The similarity in the carboxylate anion structure (acetate vs. lactate) suggests that this protocol serves as a strong foundational methodology for exploratory experiments with morpholine lactate. Researchers should consider this a starting point and may need to optimize conditions for their specific lactate-based ionic liquid.

Principle of Dissolution

Morpholinium-based ionic liquids disrupt the hydrogen bonding network of cellulose. The morpholinium cation and the acetate anion interact with the hydroxyl groups of the cellulose chains, leading to the separation of the polymer chains and their dissolution into the ionic liquid. The addition of a co-solvent like DMSO can enhance the dissolution process.[1][2]

Applications in Drug Development

The resulting cellulose solutions can be utilized to fabricate various drug delivery systems, such as films, hydrogels, and microparticles. These systems can encapsulate therapeutic agents, offering possibilities for controlled and sustained drug release. The biocompatible nature of cellulose makes it an attractive candidate for such applications.

Experimental Protocols

I. Synthesis of Morpholinium Acetate Ionic Liquid

This protocol describes the synthesis of a generic morpholinium acetate, which can be adapted for different alkyl substitutions on the morpholine ring.

Materials:

  • N-methylmorpholine (or other N-alkylmorpholine)

  • 1-bromoalkane (e.g., bromoethane, allyl bromide)

  • Acetonitrile (B52724)

  • Ion-exchange resin (e.g., Purolite SGA550OH)

  • Acetic acid (1 M)

  • Methanol (B129727)

  • Ethyl acetate

Procedure:

  • Synthesis of Morpholinium Bromide Precursor:

    • In a round-bottom flask, combine N-methylmorpholine (0.2 mol), the desired 1-bromoalkane (0.25 mol), and acetonitrile (120 ml).[3]

    • Heat the mixture at a temperature between 70 and 80 °C for approximately 24 hours.[3] The reaction time and temperature may vary depending on the reactivity of the bromoalkane.

    • After the reaction, cool the mixture and filter the resulting precipitate. Wash the product with ethyl acetate and dry under vacuum at 60 °C for 24 hours.[1][4]

  • Ion Exchange to Morpholinium Acetate:

    • Pack a column with an appropriate ion-exchange resin (e.g., Purolite SGA550OH).

    • Dissolve the synthesized morpholinium bromide in methanol to a final concentration of 0.1 M.

    • Pass the solution through the ion-exchange column.[1]

    • Wash the column with methanol.

    • To the resulting hydroxide (B78521) solution, add a stoichiometric amount of 1 M acetic acid and stir the mixture overnight.[3]

    • Remove the solvent using a rotary evaporator and further dry the resulting light-yellow ionic liquid in a vacuum oven at 60 °C for 72 hours.[3]

    • Measure the water content using Karl-Fischer titration.

II. Cellulose Dissolution in Morpholinium Acetate/DMSO

Materials:

  • Cellulose (e.g., microcrystalline cellulose, wood pulp)

  • Synthesized morpholinium acetate (e.g., N-ethyl-N-methylmorpholinium acetate - EMMorOAc)

  • Dimethyl sulfoxide (DMSO)

  • Three-neck vial

  • Mechanical stirrer

  • Nitrogen gas supply

  • Heating mantle

Procedure:

  • Due to the high viscosity of morpholinium acetates, gently heat the ionic liquid to facilitate its transfer.[3]

  • In a three-neck vial equipped with a mechanical stirrer and a nitrogen inlet, add the morpholinium acetate and DMSO. A common mole ratio is 1:4.6 (IL:DMSO).[5]

  • Begin stirring and purge the system with a continuous flow of nitrogen to prevent moisture uptake.[3]

  • Add the desired weight percentage of cellulose to the solvent mixture. For example, to prepare a 3 wt% solution, add 0.03 g of cellulose for every 0.97 g of the IL/DMSO mixture.

  • Heat the suspension to 120 °C under continuous mechanical stirring.[3][5]

  • The solution should become transparent within 15-20 minutes, indicating the complete dissolution of cellulose.[3]

  • A small droplet of the solution can be observed under a polarized light microscope to confirm the absence of undissolved cellulose particles.[5]

III. Regeneration of Cellulose

Materials:

  • Cellulose-ionic liquid solution

  • Ethanol (B145695)

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Prepare a large excess of ethanol in a beaker with stirring.

  • Slowly add the cellulose-ionic liquid solution to the ethanol. A precipitate of regenerated cellulose will form immediately.[3][5]

  • Continue stirring for a few minutes to ensure complete precipitation.

  • Filter the precipitate and wash it thoroughly with excess ethanol to remove any residual ionic liquid.[3][5]

  • Repeat the washing step.

  • Air-dry the regenerated cellulose sample.[4][5]

Data Presentation

The following tables summarize quantitative data for cellulose dissolution in various morpholinium acetate systems, which can be used as a reference for experiments with this compound.

Table 1: Cellulose Solubility in N-allyl-N-methylmorpholinium Acetate ([AMMorp][OAc]) at 120 °C

Cellulose TypeDegree of Polymerization (DPn)Maximum Solubility (wt%)Dissolution Time (min)
Cellulose 17893020
Cellulose 216442820
Cellulose 320822520

Data sourced from Raut et al. (2015).[6][7]

Table 2: Cellulose Solubility in N-ethyl-N-methylmorpholinium Acetate (EMMorOAc)/DMSO

Cellulose Concentration (wt%)Temperature (°C)Observations
14Not SpecifiedHighest dissolution capacity reported.[5]
1 (pulp)120Complete dissolution.[3]
3 (powder)120Complete dissolution.[3]

Visualizations

The following diagrams illustrate the general workflow and the proposed mechanism of cellulose dissolution by morpholinium-based ionic liquids.

cellulose_dissolution_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_regeneration Regeneration IL_prep Synthesize Morpholinium Acetate IL Mixing Mix Cellulose, IL, and DMSO under N2 atmosphere IL_prep->Mixing Cellulose_prep Dry Cellulose Cellulose_prep->Mixing Heating Heat to 120°C with stirring Mixing->Heating Solution Transparent Cellulose Solution Heating->Solution Precipitation Precipitate in Ethanol Solution->Precipitation Washing Wash with Ethanol Precipitation->Washing Drying Air Dry Washing->Drying Regen_Cellulose Regenerated Cellulose Drying->Regen_Cellulose

Figure 1: General workflow for cellulose dissolution and regeneration.

dissolution_mechanism cluster_cellulose Cellulose Chain C1 OH C2 OH C3 OH Cation Morpholinium Cation Cation->C1 interacts with O Anion Acetate Anion Anion->C2 H-bonds with H Anion->C3 H-bonds with H

References

Application Notes and Protocols for Gas Chromatography Analysis of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of morpholine (B109124) in various matrices using gas chromatography (GC). The protocols are based on established analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and an alternative direct analysis method using a Flame Ionization Detector (GC-FID).

Direct analysis of morpholine by GC can be challenging due to its polarity.[1] To enhance volatility and improve chromatographic separation, a derivatization step is commonly employed.[1] The most prevalent and well-documented method involves the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR), prior to GC-MS analysis.[2][3] This method offers high sensitivity and is suitable for trace-level determination in various samples, including pharmaceuticals and food products.[2][3]

Alternative derivatization reagents, such as 2,4-dinitrofluorobenzene (2,4-DNFB), have been reported to offer good sensitivity, but the resulting derivative suffers from low stability.[2] While other derivatization strategies exist, validated and widely adopted protocols for the GC analysis of morpholine using these alternatives are less common in recent scientific literature.[3]

For certain applications, direct analysis without derivatization is possible. A GC-FID method has been described for the determination of morpholine in steam condensate and air samples, offering a more straightforward approach when the required sensitivity is met.[4][5]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosamine Derivatization

This method is highly sensitive and selective for the analysis of morpholine in complex matrices such as fruit juices, pharmaceutical formulations, and fruit peel and pulp.[4][6]

Principle

Morpholine, a secondary amine, reacts with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[2][7] This derivative is then extracted and analyzed by GC-MS.[2] The formation of NMOR significantly improves the chromatographic performance and allows for sensitive detection by mass spectrometry.[2]

Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (e.g., fruit juices, drug solutions):

    • Centrifuge the sample to remove any particulate matter.[3]

    • Filter the supernatant through a 0.22 µm membrane filter.[3]

    • Take a known volume (e.g., 2.0 mL) of the clear filtrate for the derivatization step.[3]

  • Solid Samples (e.g., drug granules, fruit peel):

    • Dissolve a known weight of the sample in purified water.[3] For samples with high lipid content, a defatting step may be necessary.[6]

    • Follow the procedure for aqueous samples from step 1.1.

2. Derivatization to N-Nitrosomorpholine (NMOR)

  • To the prepared sample solution (e.g., 2.0 mL), add 200 µL of 0.05 M hydrochloric acid (HCl).[6][8]

  • Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex-mix.[3][6]

  • Heat the mixture at 40°C for 5 minutes in a heating block.[3]

  • Cool the reaction mixture to room temperature.[3]

3. Liquid-Liquid Extraction

  • Add 0.5 mL of dichloromethane (B109758) to the reaction mixture.[1]

  • Vortex-mix for 1 minute to extract the NMOR derivative.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.[8]

4. GC-MS Analysis

  • Instrumentation: An Agilent 7890A GC coupled with a 5975C MSD, or an equivalent system, can be used.[1][6]

  • GC Column: A DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.[6]

  • Injection:

    • Injection Volume: 1 µL[1]

    • Injector Temperature: 250°C[1]

    • Split Ratio: 1:7[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.[1]

    • Ramp to 120°C at 10°C/min, hold for 3 minutes.[1]

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • MS Source Temperature: 230°C[1]

    • MS Quadrupole Temperature: 150°C[1]

    • Transfer Line Temperature: 280°C[1]

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[1]

Quantitative Data Summary
ParameterApple JuiceIbuprofenFruit Peel & Pulp
Instrumentation GC-MSGC-MSGC-MS
Derivatization Reagent Sodium NitriteSodium NitriteSodium Nitrite
Linearity Range 10–500 µg/L[2]10–500 µg/L[2]10–400 µg/kg[9]
Correlation Coefficient (R²) > 0.999[2]> 0.999[2]> 0.9999[1]
Limit of Detection (LOD) 7.3 µg/L[2]7.3 µg/L[2]1.3–3.3 µg/kg[9]
Limit of Quantitation (LOQ) 24.4 µg/L[2]24.4 µg/L[2]4.1–10.1 µg/kg[1]
Recovery 94.3%–109.0%[2]94.3%–109.0%[10]88.6%–107.2%[9]
Intra-day Precision (RSD%) 2.0%–4.4%[2]2.0%–4.4%[10]1.4%–9.4%[9]
Inter-day Precision (RSD%) 3.3%–7.0%[2]3.3%–7.0%[10]1.5%–2.8%[9]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Filtration Centrifuge/Filter (0.22 µm) Sample->Filtration Derivatization Add HCl and NaNO₂ Heat at 40°C for 5 min Filtration->Derivatization Extraction Liquid-Liquid Extraction with Dichloromethane Derivatization->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS

Workflow for GC-MS analysis of morpholine via derivatization.

Method 2: Direct Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of morpholine in less complex matrices, such as steam condensate or air samples, and avoids the need for derivatization.[4][11] It is a more direct and potentially faster method, though it may be less sensitive than the GC-MS method with derivatization.

Principle

This approach relies on the direct injection of a sample extract onto a GC column capable of handling polar analytes.[4] The separation of morpholine from other components is achieved chromatographically, and detection is performed using a Flame Ionization Detector (FID).[4][11] The inertness of the chromatographic system is crucial for achieving good peak shape and sensitivity at trace levels.[4]

Experimental Protocol

1. Sample Preparation (Air Samples - adapted from OSHA Method PV2123)

  • Collect air samples by drawing a known volume of air (e.g., 10 L at 0.1 L/min) through a sorbent tube (e.g., 10% phosphoric acid coated XAD-7).[5][11]

  • Desorb/extract the samples by adding 1 mL of 20% deionized water in methanol (B129727) to the sorbent tube and shaking for 30 minutes.[11]

  • Transfer 0.5 mL of the sample extract to a 2 mL vial.[11]

  • Add 0.5 mL of 1.0 N NaOH in 20% deionized water/methanol solution and shake.[11]

  • Centrifuge the samples before analysis.[11]

2. GC-FID Analysis

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.

  • GC Column: A base-deactivated capillary column suitable for amine analysis.

  • Injection:

    • A multi-mode inlet operating in pulsed splitless mode with programmed temperature is recommended for aqueous samples to enhance sensitivity.[4]

  • Oven Temperature Program: Conditions should be optimized to achieve separation of morpholine from any potential interferences.[11]

  • Carrier Gas: Helium.[4]

  • Detector: Flame Ionization Detector (FID).[5][11]

Quantitative Data Summary
ParameterAir Samples (OSHA PV2123)Steam Condensate
Instrumentation GC-FIDGC-FID
Derivatization Reagent None (Direct Analysis)None (Direct Analysis)
Reliable Quantitation Limit 45 ppb (160 µg/m³)[11]Not Specified
Detection Limit 0.46 µg[5]100 ppb (v/v)[4]
Recovery ~102% (from spiked media)[11]≥ 96%[4]
Precision (RSD%) Not specified in summary< 6%[4]

Workflow Diagram

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Air Sample Collection (Sorbent Tube) Extraction Solvent Desorption/ Extraction Sample->Extraction Neutralization Neutralization with NaOH Extraction->Neutralization GCFID Direct GC-FID Analysis Neutralization->GCFID

References

Application Notes and Protocols for HPLC Analysis of Morpholine Lactate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of morpholine (B109124) lactate (B86563) and its precursors, morpholine and lactic acid, using High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). The protocols are designed to be adaptable for various applications, including quality control, safety assessment, and formulation development in the pharmaceutical industry.

Analysis of Morpholine

Morpholine is a versatile organic compound used as a building block in the synthesis of various pharmaceuticals.[1][2] Its quantification is essential for monitoring residual levels and ensuring product purity.[1] Due to its lack of a strong UV chromophore, direct UV detection of morpholine is challenging.[1] Therefore, methods involving derivatization for UV detection or alternative detection techniques like mass spectrometry (MS) or suppressed conductivity are often employed.[1][3]

Method 1: HPLC with UV Detection following Derivatization

This method is suitable for routine quality control when high sensitivity is not paramount.[1] A common derivatizing agent is 1-naphthylisothiocyanate (NIT), which reacts with morpholine to form a stable, UV-active thiourea (B124793) derivative.[1][4][5]

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Standard Preparation: Prepare a stock solution of morpholine in a suitable solvent (e.g., acetonitrile). Create a series of working standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample containing morpholine in a compatible solvent.

    • Derivatization Reaction: To an aliquot of the standard or sample solution, add an excess of 1-naphthylisothiocyanate (NIT) solution in acetonitrile (B52724).[1][4][5] Allow the reaction to proceed to completion. The reaction can be performed at room temperature, and the resulting derivative is stable.[4][5]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of the derivatized morpholine.[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the NIT-derivative (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

Quantitative Data Summary

ParameterValueReference
Derivatizing Agent1-naphthylisothiocyanate (NIT)[1][4][5]
ColumnC18[1]
Mobile PhaseAcetonitrile/Water[1]
DetectionUV[1][3]

Method 2: Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) offers a sensitive and selective method for the determination of morpholine, especially in the presence of other amines.[2][6] This technique is particularly useful for analyzing morpholine in complex matrices like drug formulations.[2]

Experimental Protocol

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of morpholine in deionized water. Prepare working standards by serial dilution.

    • Sample Preparation: Dissolve the sample in deionized water, and filter through a 0.45 µm syringe filter prior to injection.

  • IC Conditions:

    • Columns: A cation-exchange analytical column (e.g., Dionex IonPac CS19) and a guard column.[2]

    • Eluent: A methanesulfonic acid solution.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.[2]

    • Injection Volume: 25 µL.

Quantitative Data Summary

ParameterValueReference
TechniqueIon Chromatography[2][6]
ColumnCation-exchange[2]
DetectionSuppressed Conductivity[2]
Detection Limit0.1 ppm for morpholine[6]

Method 3: HPLC-MS/MS

For trace-level analysis in complex matrices, a highly sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[1]

Experimental Protocol

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS/MS Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar morpholine molecule.[7]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile.[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor specific precursor and product ion transitions for morpholine in Selected Reaction Monitoring (SRM) mode.[7]

Quantitative Data Summary

ParameterValueReference
TechniqueHPLC-MS/MS[1][7]
ColumnHILIC[7]
Mobile PhaseAcetonitrile/Ammonium formate[7]
DetectionESI-MS/MS (SRM mode)[7]
Analysis of Lactate

Lactic acid is a common organic acid used in pharmaceutical formulations. Its concentration can be determined using ion-exchange or reversed-phase HPLC.

Method 1: Ion-Exclusion Chromatography with Suppressed Conductivity Detection

This method is highly effective for the separation and quantification of organic acids, including lactate, from other anions.[8][9]

Experimental Protocol

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of lactic acid or a lactate salt in deionized water. Create working standards by dilution.

    • Sample Preparation: Dilute the sample with deionized water and filter through a 0.45 µm syringe filter.[8]

  • IC Conditions:

    • Column: An anion-exchange column such as Dionex IonPac AS11-HC-4µm is suitable.[8]

    • Eluent: A hydroxide (B78521) gradient.[8]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: Suppressed conductivity.[8]

Quantitative Data Summary

ParameterValueReference
TechniqueIon-Exclusion Chromatography[8][9]
ColumnAnion-exchange[8]
DetectionSuppressed Conductivity[8]
LOD0.26 µg/mL (for a similar HPLC method)[10]
LOQ0.78 µg/mL (for a similar HPLC method)[10]

Method 2: Reversed-Phase HPLC with UV Detection after Derivatization

For enhanced sensitivity with UV detection, lactic acid can be derivatized. A common derivatizing agent is 2-nitrophenylhydrazine (B1229437) (2-NPH).[10]

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Saponification (if necessary): If lactate is present as an ester, saponify the sample to release free lactic acid.

    • Derivatization: React the lactic acid in the sample with 2-nitrophenylhydrazine (2-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC).[10]

  • HPLC Conditions:

    • Column: A C18 column.[10]

    • Mobile Phase: An isocratic mixture of water and acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at 400 nm.[10]

Quantitative Data Summary

ParameterValueReference
Derivatizing Agent2-nitrophenylhydrazine (2-NPH)[10]
ColumnC18[10]
Mobile PhaseWater/Acetonitrile[10]
DetectionUV at 400 nm[10]
r² of calibration curve>0.999[10]
Precision (%RSD)0 - 2.0%[10]
Accuracy92.7 - 108.5%[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Sample containing Morpholine Lactate Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (e.g., 0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Column Analytical Column (C18, Ion-Exchange, or HILIC) HPLC_System->Column Detector Detector (UV, MS, or Conductivity) Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Analysis Analyze Standards & Samples Data_Acquisition->Analysis Calibration Prepare Calibration Standards Calibration->Analysis Quantify Quantify Analytes Analysis->Quantify

Caption: General experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte This compound Morpholine Morpholine (Cation) Analyte->Morpholine dissociates to Lactate Lactate (Anion) Analyte->Lactate dissociates to Precursors Precursors Morpholine_Precursor Morpholine Lactic_Acid Lactic Acid Morpholine_Precursor->Analyte reacts with Lactic_Acid->Analyte reacts with

Caption: Logical relationship between this compound and its precursors.

References

Application Notes and Protocols for the Recycling of Morpholine Lactate Post-Biomass Processing

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) lactate (B86563), an ionic liquid-like solvent system, has shown potential in the dissolution and processing of lignocellulosic biomass. Its efficacy is rooted in the synergistic action of morpholine, a cyclic amine, and lactic acid, a bio-derived alpha-hydroxy acid, which together can disrupt the complex structure of cellulose, hemicellulose, and lignin (B12514952). For the widespread and sustainable application of this solvent system, an efficient and economically viable recycling strategy is paramount. The high cost of ionic liquids and similar solvents necessitates their recovery and reuse to minimize process costs and environmental impact.[1][2][3]

These application notes provide a comprehensive, multi-step protocol for the recovery and separation of morpholine and lactic acid from a post-processing stream, which is assumed to contain dissolved lignin and residual carbohydrates. The described procedure is a composite of established chemical separation principles, including anti-solvent precipitation, pH-mediated separation, and distillation.

Overall Recycling Workflow

The proposed recycling process is segmented into three primary stages:

  • Biomass Component Separation: Precipitation of dissolved lignin and residual polysaccharides from the used morpholine lactate solution.

  • Morpholine and Lactic Acid Separation: Separation of the two core components of the solvent system.

  • Purification: Final purification of the recovered morpholine and lactic acid for potential reuse.

A schematic of the overall workflow is presented below.

Recycling_Workflow cluster_0 Stage 1: Biomass Separation cluster_1 Stage 2: Morpholine & Lactic Acid Separation cluster_2 Stage 3: Purification & Regeneration A Used this compound Solution (with dissolved lignin/carbohydrates) B Addition of Anti-Solvent (e.g., Water) A->B C Precipitation & Filtration B->C D Solid Biomass Components (Lignin & Polysaccharides) C->D Separated Solids E Aqueous this compound Solution C->E Filtrate F pH Adjustment (Addition of strong base, e.g., NaOH) E->F G Distillation F->G H Recovered Morpholine G->H Distillate I Aqueous Sodium Lactate Solution G->I Bottoms N Final Purification of Morpholine (e.g., Fractional Distillation) H->N J Acidification of Lactate Salt (e.g., with H2SO4) I->J K Precipitation & Filtration J->K L Recovered Lactic Acid K->L Purified Product M Salt Byproduct (e.g., Na2SO4) K->M Waste Stream

Caption: Overall workflow for the recycling of this compound.

Experimental Protocols

Protocol 1: Separation of Dissolved Biomass Components

Objective: To precipitate and remove dissolved lignin and other biomass-derived impurities from the used solvent solution. The addition of an anti-solvent, such as water, reduces the solubility of lignin, causing it to precipitate.[2][4]

Materials:

  • Used this compound solution containing dissolved biomass.

  • Deionized water (anti-solvent).

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Collection flask.

Procedure:

  • Transfer the used this compound solution to a suitable reaction vessel.

  • While stirring, slowly add deionized water to the solution. A typical starting ratio is 1:1 (v/v) of water to solvent solution, but the optimal ratio may need to be determined empirically.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation of the lignin.

  • Separate the precipitated solids by vacuum filtration.

  • Wash the solid cake with additional deionized water to remove any residual solvent.

  • The collected solid is primarily composed of lignin and can be further processed or utilized.

  • The filtrate, an aqueous solution of this compound, is retained for the next stage of the recycling process.

Protocol 2: Separation of Morpholine from Lactic Acid

Objective: To separate morpholine from lactic acid by converting the lactic acid to its non-volatile salt and recovering the volatile morpholine via distillation.

Materials:

  • Aqueous this compound solution (filtrate from Protocol 1).

  • Concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/w).

  • Distillation apparatus.

  • pH meter.

Procedure:

  • Transfer the aqueous this compound solution to a round-bottom flask suitable for distillation.

  • Slowly add the concentrated NaOH solution while monitoring the pH. Continue addition until the pH of the solution is strongly alkaline (pH > 12). This neutralizes the lactic acid to form sodium lactate and liberates the free morpholine base.

  • Assemble the distillation apparatus.

  • Heat the solution to distill the morpholine. Morpholine and water will co-distill. The distillation can be performed at atmospheric pressure or under a vacuum to reduce the boiling point.[5][6]

  • Collect the distillate, which will be an aqueous solution of morpholine.

  • The remaining solution in the distillation flask is an aqueous solution of sodium lactate with some impurities.

Separation_Detail A Aqueous this compound B Add NaOH to pH > 12 A->B C Solution of Free Morpholine and Sodium Lactate B->C D Distillation C->D E Aqueous Morpholine (Distillate) D->E Vapor Phase F Aqueous Sodium Lactate (Bottoms) D->F Liquid Phase

Caption: Detailed workflow for morpholine and lactic acid separation.

Protocol 3: Purification of Recovered Components

3.3.1 Purification of Morpholine

Objective: To obtain pure morpholine from the aqueous solution recovered during distillation.

Procedure:

  • The aqueous morpholine distillate can be concentrated by adding a strong alkali metal hydroxide solution (e.g., 40-75% NaOH) to induce phase separation. This will result in a morpholine-rich upper phase and a lower alkaline phase.[5]

  • Separate the morpholine-rich phase using a separatory funnel.

  • Further purify the morpholine by fractional distillation to remove residual water and other impurities.

3.3.2 Recovery and Purification of Lactic Acid

Objective: To regenerate lactic acid from the sodium lactate solution.

Procedure:

  • Cool the aqueous sodium lactate solution in an ice bath.

  • Slowly add a strong acid, such as sulfuric acid (H₂SO₄), while stirring. This will protonate the lactate anion to form lactic acid and precipitate the sodium as sodium sulfate.

  • Monitor the pH to ensure complete conversion to lactic acid (pH < 2).

  • Filter the solution to remove the precipitated sodium sulfate.

  • The resulting filtrate is an aqueous solution of lactic acid. This can be further purified and concentrated using techniques such as ion-exchange chromatography or vacuum distillation.[7][8]

Data Presentation

The following tables summarize expected recovery efficiencies based on analogous processes found in the literature. Actual yields will depend on the specific conditions of the post-processing stream and the execution of the protocols.

Table 1: Expected Recovery of Biomass and Solvent Components

ComponentRecovery MethodExpected PurityExpected Yield (%)Reference Process
Lignin Anti-solvent Precipitation>90%85 - 95Lignin recovery from ionic liquid solutions[3]
Morpholine Basification & Distillation>98%90 - 98Morpholine recovery from aqueous solutions[5][6]
Lactic Acid Acidification & Precipitation>95%80 - 90Lactic acid recovery from fermentation broths[7][8]

Table 2: Key Operational Parameters

Process StepKey ParameterTypical RangeNotes
Lignin Precipitation Anti-solvent:Solvent Ratio1:1 to 3:1 (v/v)Higher ratios improve precipitation but increase wastewater volume.
Morpholine Separation pH> 12Ensures complete liberation of free morpholine base.
Lactic Acid Regeneration pH< 2Ensures complete protonation of lactate.
Distillation Temperature Morpholine-Water Azeotrope~100 °C (atm. pressure)Can be reduced under vacuum.

Concluding Remarks

The presented protocols outline a systematic and technically feasible approach for the recycling of a this compound solvent system after its use in biomass processing. By integrating principles of anti-solvent precipitation, pH-dependent separation, and distillation, it is possible to recover the primary biomass components and the individual solvent constituents with high efficiency. The economic viability of using this compound as a biomass solvent is critically dependent on the successful implementation of such a recycling loop. Further optimization of each step will be necessary to adapt the process to specific industrial feedstocks and scales.

References

Scale-Up Synthesis of Morpholine Lactate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of morpholine (B109124) lactate (B86563), a salt with growing importance in various industrial applications, including pharmaceuticals and cosmetics. The synthesis involves a straightforward acid-base neutralization reaction between morpholine and lactic acid. These application notes detail the protocol for laboratory-scale synthesis and provide critical considerations for scaling up the process to an industrial level. The document outlines key reaction parameters, purification methods, and quality control procedures to ensure the final product meets stringent purity and quality standards.

Introduction

Morpholine, a versatile organic compound, serves as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other industrial chemicals.[1][2] Its salt with lactic acid, morpholine lactate, is utilized in various formulations. For instance, a derivative, isostearamidopropyl this compound, is used as an antistatic agent in cosmetic and personal care products.[3][4] The synthesis of this compound is based on a simple and efficient acid-base reaction. The scalability of this synthesis is crucial for meeting industrial demands while maintaining product quality and consistency.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization reaction of morpholine with lactic acid. This exothermic reaction yields the this compound salt.

Reaction: C₄H₉NO + C₃H₆O₃ → [C₄H₁₀NO]⁺[C₃H₅O₃]⁻

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials:

  • Morpholine (≥99% purity)

  • Lactic Acid (85-90% aqueous solution)

  • Deionized Water

  • Ethanol (95%)

  • Activated Carbon

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Addition funnel

  • Heating mantle

  • Buchi Rotavapor

  • Crystallization dish

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a specific molar equivalent of morpholine in a suitable solvent like deionized water or ethanol.

  • Addition of Lactic Acid: Slowly add a stoichiometric amount of lactic acid solution from the addition funnel to the morpholine solution while stirring continuously. The reaction is exothermic, so control the addition rate to maintain the temperature below 40°C.

  • Reaction Completion: After the complete addition of lactic acid, stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to obtain a concentrated solution of this compound.

  • Purification by Crystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Add a small amount of activated carbon and heat the solution to reflux for 30 minutes to decolorize it.

    • Hot-filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point.

Scale-Up Considerations for Industrial Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

ParameterLaboratory ScaleIndustrial Scale Considerations
Reactor Glass flaskGlass-lined or stainless steel reactor with temperature control and agitation.
Reagent Addition Manual addition via funnelControlled addition using pumps to manage exothermicity.
Heat Management Stirring and ice bathReactor jacket with heating/cooling fluid for precise temperature control.
Mixing Magnetic stirrerMechanical agitator (e.g., impeller, turbine) to ensure homogeneity.
Purification Recrystallization from flaskCrystallization in a dedicated crystallizer with controlled cooling profiles.
Isolation Vacuum filtrationCentrifuge or filter press for efficient solid-liquid separation.
Drying Vacuum ovenIndustrial dryers such as a tray dryer, rotary dryer, or fluid bed dryer.

Experimental Workflow and Logic Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start charge_morpholine Charge Morpholine and Solvent to Reactor start->charge_morpholine add_lactic_acid Controlled Addition of Lactic Acid charge_morpholine->add_lactic_acid reaction Stir at Controlled Temperature add_lactic_acid->reaction synthesis_end Reaction Complete reaction->synthesis_end concentrate Solvent Removal (Evaporation) synthesis_end->concentrate dissolve Dissolve Crude Product in Hot Solvent concentrate->dissolve decolorize Decolorize with Activated Carbon dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot crystallize Controlled Cooling and Crystallization filter_hot->crystallize isolate Isolate Crystals (Centrifugation/Filtration) crystallize->isolate dry Dry Product isolate->dry purification_end Purified this compound dry->purification_end

Caption: Workflow for the synthesis and purification of this compound.

Quality Control Logic

QC_Logic cluster_tests Analytical Tests start Receive Sample (In-process or Final Product) appearance Appearance Test start->appearance identification Identification (FTIR) start->identification assay Assay (Titration) start->assay ph pH of Solution start->ph impurities Impurity Profile (HPLC) start->impurities residual_solvents Residual Solvents (GC) start->residual_solvents decision Does Sample Meet All Specifications? appearance->decision identification->decision assay->decision ph->decision impurities->decision residual_solvents->decision pass Release Product decision->pass Yes fail Quarantine and Investigate decision->fail No

Caption: Decision-making process for quality control of this compound.

Quality Control and Analytical Methods

Ensuring the quality of this compound is paramount, especially for pharmaceutical applications.[5] A robust quality control program should be implemented, including testing of raw materials, in-process controls, and final product release testing.[6][7]

ParameterMethodSpecification (Example)
Appearance Visual InspectionWhite to off-white crystalline powder
Identification FTIR SpectroscopySpectrum conforms to the reference standard
Assay Acid-Base Titration99.0% - 101.0%
pH (1% aqueous solution) pH meter6.0 - 7.5
Melting Point Melting Point ApparatusTo be established based on pure sample
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Heavy Metals ICP-MS or Colorimetric≤ 10 ppm
Residual Solvents Gas Chromatography (GC)Meets ICH Q3C limits
Purity/Impurity Profile High-Performance Liquid Chromatography (HPLC)Individual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Experimental Protocol: Assay by Titration

This protocol describes the determination of the purity of this compound by non-aqueous acid-base titration.

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Crystal violet indicator

Procedure:

  • Accurately weigh about 0.3 g of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration under the same conditions.

  • Calculate the percentage assay of this compound.

Industrial Applications

Morpholine and its derivatives have a wide range of industrial applications.[1][8][9][10][11] While specific applications for this compound are less documented, its properties as a salt of a volatile amine suggest its utility in areas where pH control and the delivery of lactic acid are required.

  • Pharmaceuticals: Morpholine is a building block for several drugs.[2][12] this compound could potentially be used as a pH adjuster, a counter-ion for basic drug substances, or in the formulation of topical and oral medications.[1]

  • Cosmetics: Derivatives like isostearamidopropyl this compound are used as antistatic and conditioning agents in hair care and skincare products.[13]

  • Corrosion Inhibition: Morpholine is used as a corrosion inhibitor in boiler water systems due to its volatility being similar to water.[8][12] this compound could offer similar benefits in specific formulations.

  • Chemical Synthesis: Morpholine salts, such as morpholine hydrochloride, are used as intermediates in organic synthesis.[9] this compound can serve a similar purpose.

Safety Considerations

  • Morpholine: It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Lactic Acid: Concentrated solutions are corrosive and can cause skin and eye burns. Handle with appropriate PPE.

  • This compound: While data on the specific toxicity of this compound is limited, it should be handled with care, assuming it may have irritant properties.

Conclusion

The synthesis of this compound via the neutralization of morpholine with lactic acid is a robust and scalable process. Successful industrial-scale production hinges on careful control of reaction conditions, particularly heat management, and the implementation of a comprehensive quality control strategy. The detailed protocols and considerations presented in this document provide a solid foundation for researchers and drug development professionals working with this compound.

References

Application Notes and Protocols: Morpholine Lactate as a Potential Electrolyte in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the electrochemical properties of morpholine (B109124) lactate (B86563) as a primary electrolyte is limited in publicly available literature. The following application notes and protocols are based on the well-understood principles of protic ionic liquids (PILs) and data from analogous morpholinium-based and lactate-based ionic liquids. This document is intended to serve as a foundational guide for researchers interested in exploring morpholine lactate for electrochemical applications.

Introduction to this compound as a Protic Ionic Liquid (PIL)

This compound is a salt formed from the neutralization reaction between the Brønsted base morpholine and the Brønsted acid lactic acid. This combination results in a protic ionic liquid (PIL), a class of molten salts that contain a transferable proton. PILs are gaining significant interest as electrolytes in various electrochemical systems due to their inherent ionic conductivity, wide electrochemical windows, low vapor pressure, and tunable properties.

The morpholinium cation is known to form PILs with favorable electrochemical characteristics.[1] The lactate anion, being derived from a biocompatible organic acid, makes this compound an interesting candidate for applications in bio-electrochemistry, electrochemical biosensors, and potentially in drug delivery or formulation where electrochemical stability is a factor.[2][3]

Potential Applications:

  • Electrolytes for Batteries and Supercapacitors: The ionic nature of this compound suggests its potential use as a non-volatile, safer alternative to traditional organic electrolytes.

  • Electrochemical Biosensors: The biocompatibility of the lactate anion and the stable electrochemical behavior of the morpholinium cation could be advantageous in the development of lactate-sensitive biosensors.[4][5]

  • Corrosion Inhibition: Morpholine and its derivatives are known corrosion inhibitors, suggesting that this compound might also exhibit protective properties for metal electrodes.

  • Drug Development and Electro-organic Synthesis: Morpholine is a privileged scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[6][7][8][9] The electrochemical behavior of drug molecules and their formulations is a critical aspect of their development, and this compound could serve as a relevant medium for such studies.[6]

Predicted Electrochemical Properties and Comparative Data

While specific data for this compound is not available, we can infer its potential properties from similar morpholinium-based PILs. The following tables summarize key electrochemical parameters for analogous compounds to provide a baseline for comparison.

Table 1: Ionic Conductivity of Analogous Protic Ionic Liquids

Protic Ionic LiquidTemperature (°C)Ionic Conductivity (mS/cm)Reference
N-methyl-N-propylpyrrolidinium lactate25~6[10]
Pyrrolidinium Acetate25~6[10]
Diethanolammonium Formate25Not Specified[11]
Triethylammonium Formate25Not Specified[11]

Table 2: Electrochemical Stability Window (ESW) of Analogous Protic Ionic Liquids

Protic Ionic LiquidElectrode MaterialESW (V)Reference
N-methyl-N-propylpyrrolidinium lactatePlatinumNot Specified[10]
N-methyl-N-propylpyrrolidinium acetatePlatinumNot Specified[10]
Ten different RTPILsGlassy CarbonGenerally Largest[12][13]
Eight different RTPILsGlassy CarbonGenerally Largest[11][14]

Experimental Protocols

The following protocols outline the synthesis and electrochemical characterization of this compound.

Synthesis of this compound

This protocol describes a straightforward acid-base neutralization reaction to synthesize this compound.[1]

Materials:

  • Morpholine (freshly distilled)

  • Lactic acid (e.g., 85-90% aqueous solution)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a known molar amount of morpholine into a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to manage the exothermic reaction.

  • Slowly add an equimolar amount of lactic acid dropwise from a dropping funnel while stirring vigorously.

  • After the addition is complete, continue stirring at room temperature for 24 hours to ensure the reaction goes to completion.

  • Remove any water present by using a rotary evaporator at a controlled temperature (e.g., 60-80°C) under vacuum.

  • Wash the resulting viscous liquid (the this compound PIL) several times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the final product under high vacuum to remove any residual solvent.

Diagram 1: Synthesis Workflow for this compound

G cluster_synthesis Synthesis of this compound start Start: Equimolar Morpholine and Lactic Acid reaction Acid-Base Neutralization (Ice Bath, Stirring) start->reaction stirring Stir at Room Temperature (24 hours) reaction->stirring evaporation Water Removal (Rotary Evaporator) stirring->evaporation washing Washing with Diethyl Ether evaporation->washing drying Drying under High Vacuum washing->drying product Final Product: This compound (PIL) drying->product

Caption: A schematic of the synthesis protocol for this compound.

Electrochemical Characterization

This protocol details the standard electrochemical tests to determine the key properties of this compound as an electrolyte.[11][12][13][14]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter electrode (e.g., platinum wire or mesh)

  • Inert gas (e.g., Argon or Nitrogen) for purging

  • Conductivity meter

  • Viscometer

  • Thermostatic bath

Procedure:

A. Ionic Conductivity Measurement:

  • Place the synthesized this compound in a conductivity cell.

  • Use a calibrated conductivity meter to measure the ionic conductivity at various temperatures, controlled by a thermostatic bath.

  • Record the conductivity as a function of temperature.

B. Electrochemical Stability Window (ESW) Measurement using Cyclic Voltammetry (CV):

  • Assemble the three-electrode cell with the this compound as the electrolyte.

  • Polish the working electrode to a mirror finish before each experiment.

  • Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Run a cyclic voltammogram at a scan rate of 50-100 mV/s, starting from the open-circuit potential and scanning towards both anodic and cathodic limits.

  • Define the ESW as the potential range where the current remains below a certain threshold (e.g., 0.1 or 1 mA/cm²).

C. Viscosity Measurement:

  • Use a viscometer to measure the dynamic viscosity of the this compound at different temperatures.

  • Correlate the viscosity data with the ionic conductivity measurements.

Diagram 2: Electrochemical Characterization Workflow

G cluster_characterization Electrochemical Characterization of this compound pil Synthesized this compound conductivity Ionic Conductivity Measurement (vs. Temperature) pil->conductivity esw Electrochemical Stability Window (ESW) (Cyclic Voltammetry) pil->esw viscosity Viscosity Measurement (vs. Temperature) pil->viscosity data_analysis Data Analysis and Comparison conductivity->data_analysis esw->data_analysis viscosity->data_analysis

Caption: A workflow for the electrochemical characterization of this compound.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, the physicochemical properties of a drug molecule and its formulation are critical for its efficacy. Morpholine is often incorporated into drug candidates to improve properties like solubility and metabolic stability.[6][7][8][9] The electrochemical behavior of a drug can influence its mechanism of action, especially for redox-active compounds. Understanding these properties in a relevant medium like a PIL can be insightful.

Diagram 3: Logical Relationship in Drug Development Context

G cluster_drug_dev Relevance of this compound in Drug Development morpholine Morpholine Scaffold (Improved PK/PD) pil Protic Ionic Liquid (this compound) morpholine->pil lactate Lactate Anion (Biocompatibility) lactate->pil electrochem Electrochemical Studies (Redox Behavior, Stability) pil->electrochem drug_candidate Drug Candidate Properties electrochem->drug_candidate

Caption: The role of this compound in studying drug properties.

Conclusion

This compound presents itself as a promising, yet underexplored, protic ionic liquid for various electrochemical applications. Its synthesis is straightforward, and its predicted properties, based on analogous compounds, suggest it could be a valuable addition to the library of functional electrolytes. The protocols provided herein offer a starting point for researchers to synthesize and characterize this novel material, paving the way for its potential use in energy storage, biosensing, and as a specialized medium for electrochemical studies in drug development. Further research is necessary to fully elucidate its electrochemical properties and validate its performance in specific applications.

References

Application Notes and Protocols: Morpholine Lactate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "morpholine lactate" is not extensively documented as a standalone excipient in pharmaceutical literature, its constituent components—morpholine (B109124) and lactic acid—have well-established roles in drug formulation. Morpholine, a weak base, is used as a pH adjuster and is a structural component of many active pharmaceutical ingredients (APIs).[1][2][3] Lactic acid and its salts (lactates) are widely recognized as biocompatible excipients, used to enhance solubility, act as counter-ions, and form the backbone of biodegradable polymers like poly(lactic acid) (PLA).[4][5][6]

These application notes, therefore, extrapolate the potential uses of morpholine lactate (B86563) in drug delivery systems based on established chemical and pharmaceutical principles. The protocols provided are representative and intended to serve as a foundational guide for research and development into its applications as a pH-adjusting agent, a component for in situ salt formation to enhance drug solubility, and as a counter-ion to modulate drug release.

Application Notes

This compound as a pH-Adjusting Agent and Buffer System

The combination of a weak base (morpholine) and a weak acid (lactic acid) can form a buffer system to maintain the pH of a pharmaceutical formulation within a specific range. This is critical for enhancing the stability and solubility of pH-sensitive drugs, improving patient comfort for parenteral and ophthalmic formulations, and controlling the ionization state of an API to optimize its absorption.[7][]

Key Properties for Buffering Application:

PropertyValueSignificance in Formulation
pKa of Morpholinium ion~8.4The conjugate acid of morpholine.
pKa of Lactic Acid~3.86The acidic component of the buffer system.
Potential Buffering RangepH 7.4 - 9.4Effective buffering capacity is typically pKa ± 1 unit for the morpholinium ion.
Potential Buffering RangepH 2.86 - 4.86Effective buffering capacity is typically pKa ± 1 unit for lactic acid.

By adjusting the molar ratio of morpholine to lactic acid, a desired pH within these ranges can be achieved and stabilized. This system could be particularly useful in liquid or semi-solid formulations where pH control is paramount.

In Situ Salt Formation for Solubility Enhancement of Poorly Soluble Acidic Drugs

A primary challenge in drug development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability. Salt formation is a widely used and effective technique to increase the solubility and dissolution rate of ionizable drugs.[9][10] Morpholine, as an organic base, can be used to form a salt with a poorly soluble acidic drug in situ during the formulation process. The use of lactic acid as the source of the lactate counter-ion can further contribute to a favorable microenvironment for dissolution.

This approach converts the neutral, less soluble form of the drug into a more soluble salt form at the site of dissolution, which can lead to a higher concentration of the drug in solution and improved absorption.[11]

Hypothetical Solubility Enhancement Data:

CompoundIntrinsic Solubility (pH < pKa)Solubility with in situ this compound Salt Formation (pH 6.8)Fold Increase
Model Acidic Drug (e.g., Ibuprofen)< 0.1 mg/mL5.0 mg/mL>50x
Model Acidic Drug (e.g., Telmisartan)< 0.001 mg/mL (at pH 4-7)0.15 mg/mL>150x

Note: The data in this table is illustrative and intended to represent the potential magnitude of solubility enhancement achievable through in situ salt formation.

Lactate as a Counter-Ion for Modulating Controlled Drug Release

In controlled-release drug delivery systems, the properties of the drug salt can significantly influence the release kinetics from the formulation matrix.[12][13] For a basic API, forming a lactate salt can alter its physicochemical properties, such as its solubility and its interaction with polymeric excipients (e.g., hydroxypropyl methylcellulose, HPMC).[14]

The formation of a more soluble lactate salt could lead to a faster initial release from a matrix system. Conversely, specific interactions between the lactate salt and the polymer matrix could potentially retard drug release compared to the free base, offering a method to fine-tune the release profile.[12]

Hypothetical Drug Release Data from an HPMC Matrix Tablet:

Time (hours)% Cumulative Release (Basic Drug - Free Base)% Cumulative Release (Basic Drug - Lactate Salt)
125%40%
240%65%
460%85%
885%100%
12100%100%

Note: This data is hypothetical and illustrates how converting a basic drug to its lactate salt could potentially increase its release rate from a standard HPMC matrix.

Experimental Protocols

Protocol 1: Preparation and Characterization of a this compound Buffer System

Objective: To prepare a 100 mM this compound buffer at pH 8.5 and confirm its pH and buffering capacity.

Materials:

  • Morpholine (ACS grade or higher)

  • Lactic Acid (85-90% solution, USP grade)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of Morpholine.

    • Prepare a 1.0 M solution of Lactic Acid.

  • Buffer Preparation:

    • In a 100 mL volumetric flask, add a calculated volume of the 1.0 M Morpholine stock solution.

    • Slowly add the 1.0 M Lactic Acid stock solution while monitoring the pH.

    • Continue adding lactic acid until the pH of the solution is approximately 8.5.

    • Adjust the final pH to exactly 8.5 using dropwise addition of 1.0 M Lactic Acid or 1.0 M Morpholine as needed.

    • Bring the final volume to 100 mL with deionized water.

  • Characterization of Buffering Capacity:

    • Take 20 mL of the prepared buffer solution.

    • Titrate with 0.1 M HCl, recording the pH after each 0.5 mL addition.

    • In a separate 20 mL aliquot of the buffer, titrate with 0.1 M NaOH, recording the pH after each 0.5 mL addition.

    • Plot the pH versus the volume of acid or base added. The buffering capacity is determined by the volume of acid/base required to cause a significant change in pH.

experimental_workflow cluster_prep Buffer Preparation cluster_char Characterization prep_morpholine Prepare 1.0 M Morpholine Solution mix Mix Morpholine and Lactic Acid Solutions prep_morpholine->mix prep_lactic Prepare 1.0 M Lactic Acid Solution prep_lactic->mix adjust_ph Adjust pH to 8.5 mix->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume titrate_hcl Titrate with 0.1 M HCl final_volume->titrate_hcl titrate_naoh Titrate with 0.1 M NaOH final_volume->titrate_naoh plot Plot pH vs. Volume titrate_hcl->plot titrate_naoh->plot determine_capacity Determine Buffering Capacity plot->determine_capacity

Caption: Workflow for the preparation and characterization of a this compound buffer.

Protocol 2: Enhancing Aqueous Solubility of a Model Acidic Drug via In Situ Salt Formation

Objective: To quantify the increase in aqueous solubility of a model poorly soluble acidic drug (e.g., Ibuprofen) by forming its morpholine salt in situ in a lactate-buffered medium.

Materials:

  • Ibuprofen powder (USP grade)

  • Morpholine

  • Lactic Acid

  • Deionized water

  • Phosphate buffer (pH 6.8)

  • HPLC system with a suitable column for Ibuprofen analysis

  • Orbital shaker

  • 0.45 µm syringe filters

Methodology:

  • Prepare Media:

    • Medium A: Phosphate buffer (pH 6.8).

    • Medium B: Phosphate buffer (pH 6.8) containing 50 mM this compound (prepared by neutralizing morpholine with lactic acid to pH 6.8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Ibuprofen powder to separate flasks containing 25 mL of Medium A and Medium B.

    • Place the flasks in an orbital shaker set at 37°C for 48 hours to ensure equilibrium is reached.

    • After 48 hours, withdraw samples from each flask.

    • Immediately filter the samples through a 0.45 µm syringe filter to remove undissolved drug particles.

    • Dilute the filtered samples appropriately with the mobile phase.

  • Quantification:

    • Analyze the concentration of dissolved Ibuprofen in each sample using a validated HPLC method.

    • Compare the solubility of Ibuprofen in Medium A and Medium B to determine the fold increase due to in situ salt formation.

solubility_workflow cluster_media Solubility Media start Start: Excess Acidic Drug Powder medium_a Medium A: pH 6.8 Buffer start->medium_a medium_b Medium B: pH 6.8 Buffer + this compound start->medium_b shake Equilibrate at 37°C for 48h medium_a->shake medium_b->shake filter Filter Samples (0.45 µm) shake->filter hplc Analyze by HPLC filter->hplc compare Compare Solubilities hplc->compare logical_relationship free_base Basic Drug (Free Base) formulation Formulate into HPMC Matrix Tablet free_base->formulation lactate_salt Basic Drug (Lactate Salt) lactate_salt->formulation dissolution Dissolution in Biorelevant Media formulation->dissolution release_profile Drug Release Profile dissolution->release_profile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morpholine (B109124) lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and what is its primary synthesis route?

This compound is an acid-base salt formed through the neutralization reaction between morpholine, an organic base, and lactic acid. The synthesis is typically a straightforward and high-yield exothermic reaction. The overall yield and purity of the final product are critically dependent on the quality of the morpholine starting material. Therefore, optimizing the synthesis of the morpholine precursor is the key to improving the final yield of this compound.

Q2: My morpholine synthesis via diethanolamine (B148213) dehydration is resulting in a low yield. What are the common causes and solutions?

Low yields in the dehydration of diethanolamine are a frequent issue and can often be attributed to incomplete reactions, suboptimal conditions, or purification inefficiencies.[1]

  • Inadequate Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[2] A temperature drop of just 10-15°C can significantly reduce the yield.[2] Conversely, excessively high temperatures can lead to charring and side product formation.[2]

  • Insufficient Reaction Time: The dehydration and cyclization process is slow and often requires prolonged heating, sometimes for 15 hours or more, to ensure the reaction goes to completion.[2][3]

  • Improper Acid Concentration: A strong acid, like concentrated sulfuric or hydrochloric acid, acts as both a catalyst and a dehydrating agent.[2] Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.[1]

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Incomplete drying of the crude product before the final distillation will result in lower purity and affect the final yield calculation.[2]

Q3: How can I minimize the formation of side products during morpholine synthesis?

Side product formation is a common challenge. In the dehydration of diethanolamine, potential impurities can include unreacted diethanolamine and other cyclic or linear ether amines.[4] In palladium-catalyzed methods for creating morpholine derivatives, side reactions like Heck arylation can occur, particularly with electron-deficient N-aryl groups.[2] Careful control of reaction conditions is crucial. For instance, in urea (B33335) synthesis involving morpholine, the formation of biuret (B89757) as a byproduct can be minimized by maintaining a low reaction temperature (e.g., 0-5 °C) and adding the isocyanate precursor dropwise to avoid high concentrations.[5]

Q4: What are the best practices for the purification of morpholine?

Effective purification is critical for obtaining high-purity morpholine and, consequently, a high-quality this compound salt. A typical multi-step purification process involves:

  • Neutralization (Freebasing): The crude product, often a morpholine hydrochloride paste, is mixed with a base like calcium oxide to liberate the free morpholine.[2][3]

  • Initial Distillation: A simple distillation is performed to separate the crude, wet morpholine from the solid base.[2][3]

  • Drying: The collected crude morpholine is dried using a suitable drying agent, such as potassium hydroxide (B78521) (KOH), to remove water.[1][2]

  • Final Fractional Distillation: For final purification, the dried morpholine can be refluxed over sodium metal for an hour and then carefully fractionally distilled.[1][2] The pure morpholine product is typically collected between 126-129°C.[1][2]

Troubleshooting Guides

Low Yield in Morpholine Synthesis
IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient time, low temperature, or poor mixing.• Increase reaction time and monitor progress via TLC or HPLC.[5]• Gradually increase temperature in 5-10°C increments, monitoring for byproduct formation.[6]• Ensure vigorous and efficient stirring.[6]
Incorrect Stoichiometry: Improper molar ratio of reactants.• Carefully verify the molar ratios of reactants. A slight excess of one reagent may be beneficial.[6]
Degradation of Starting Material: Reactants may be unstable under reaction conditions.• Confirm the stability of starting materials at the target temperature.• Consider adding a less stable reagent in portions.[6]
Impure Product (Multiple Spots on TLC) Formation of Side Products: Suboptimal conditions leading to competing reactions.• Maintain strict temperature control.[5]• Add reagents dropwise to control concentration and minimize side reactions.[1][5]
Inefficient Purification: Ineffective removal of starting materials or byproducts.• Optimize the purification method (e.g., screen different recrystallization solvents, adjust chromatography conditions).[5][6]

Experimental Protocols

Protocol 1: Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is adapted from established laboratory procedures for the synthesis of morpholine.[2][3]

  • Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[3] Slowly add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is 1. Note: This reaction is highly exothermic.[3]

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[2][3]

  • Isolation of Crude Salt: After 15 hours, allow the mixture to cool to 160°C and pour it into a dish to solidify. This prevents the product from solidifying inside the flask.[2][3]

  • Neutralization: Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[2][3]

  • Distillation: Transfer the mixture to a new round-bottom flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine distillate.[2][3]

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[2][3]

  • Final Purification: Decant the morpholine from the KOH. For high purity, add a small piece of sodium metal (~1 g) and reflux for one hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[1][2][3] A yield between 35-50% should be expected.[3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flask, dissolve a specific molar amount of purified morpholine in a suitable aprotic solvent like diethyl ether or THF.

  • Acid Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of lactic acid dropwise with continuous stirring.

  • Precipitation: The this compound salt will precipitate out of the solution as it forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the final product under a vacuum. The yield for this acid-base reaction should be nearly quantitative.

Data Summary

Impact of Reaction Conditions on Morpholine Synthesis
ParameterConditionExpected Outcome on YieldReference
Temperature < 180°CSignificantly decreased yield due to incomplete reaction.[2]
180 - 210°COptimal range for efficient cyclization.[2]
> 210°CDecreased yield due to charring and side product formation.[2]
Reaction Time < 15 hoursIncomplete reaction, leading to lower yield.[2][3]
≥ 15 hoursHigher conversion and improved yield.[2][3]
Purification Incomplete DryingLower calculated yield due to moisture content.[2]
Fractional DistillationHigh purity product, accurate yield calculation.[1][2]

Visual Workflow and Logic Diagrams

G cluster_0 Troubleshooting Low Yield in Morpholine Synthesis Start Low Yield Observed CheckTemp Verify Temperature (180-210°C) Start->CheckTemp CheckTime Verify Reaction Time (≥ 15 hours) CheckTemp->CheckTime Correct AdjustTemp Adjust Heating Mantle Use Calibrated Thermometer CheckTemp->AdjustTemp Incorrect CheckAcid Verify Acid Concentration CheckTime->CheckAcid Sufficient IncreaseTime Increase Reaction Time Monitor Progress CheckTime->IncreaseTime Too Short CheckPurity Analyze Purity (TLC/GC) CheckAcid->CheckPurity Correct AdjustAcid Verify Stoichiometry Use Correct Concentration CheckAcid->AdjustAcid Incorrect OptimizePurification Optimize Purification (Drying, Distillation) CheckPurity->OptimizePurification Impure End Yield Improved CheckPurity->End Pure AdjustTemp->CheckTime IncreaseTime->CheckAcid AdjustAcid->CheckPurity OptimizePurification->End G cluster_1 Key Parameters and Relationships in Morpholine Synthesis Temp Temperature Rate Reaction Rate Temp->Rate directly affects SideProducts Side Products Temp->SideProducts affects level of Time Reaction Time Completion Reaction Completion Time->Completion determines Acid Acid Catalyst Acid->Rate catalyzes Purification Purification Method Purity Final Purity Purification->Purity determines Rate->Completion Yield Final Yield Completion->Yield major factor for SideProducts->Purity reduces Purity->Yield directly impacts

References

Technical Support Center: Purification of Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of morpholine (B109124) lactate (B86563).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of purifying morpholine lactate.

Q1: My this compound is not crystallizing, or it is "oiling out." What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline phase. This is a common issue when purifying amine salts and can be caused by several factors.

  • High Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution and add a small amount (1-5% v/v) of additional solvent to slightly reduce saturation. Allow the solution to cool more slowly. Insulating the flask can promote slower cooling.

  • Inappropriate Solvent: The melting point of your this compound might be lower than the boiling point of your chosen solvent, causing it to separate as a molten liquid.

    • Solution: Select a solvent or solvent system with a lower boiling point.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If the solution is colored, consider treating it with activated charcoal followed by hot filtration before crystallization. Ensure the starting materials are of high purity.

Below is a logical workflow for troubleshooting crystallization problems.

G start Crystallization Issue: 'Oiling Out' or No Crystals check_saturation Is the solution very concentrated? start->check_saturation add_solvent Re-heat and add 1-5% more solvent. check_saturation->add_solvent  Yes   check_impurities Is the solution colored or cloudy when hot? check_saturation->check_impurities  No   slow_cool Cool the solution slowly. Insulate the flask. add_solvent->slow_cool slow_cool->check_impurities end Problem Resolved slow_cool->end charcoal Treat with activated charcoal and perform hot filtration. check_impurities->charcoal  Yes   induce_nucleation Try to induce nucleation. check_impurities->induce_nucleation  No   charcoal->slow_cool scratch Scratch inside of flask with a glass rod. induce_nucleation->scratch seed Add a seed crystal. induce_nucleation->seed change_solvent Consider a different solvent system. induce_nucleation->change_solvent Still no crystals scratch->slow_cool seed->slow_cool change_solvent->end

Caption: Troubleshooting logic for crystallization issues.

Q2: The yield of my purified this compound is very low. How can I improve it?

A2: A low yield can be frustrating but is often rectifiable. The primary causes are typically related to the solubility of the salt in the crystallization solvent.

  • Excess Solvent: Using too much solvent during recrystallization is a common reason for low yields, as a significant portion of the product will remain in the mother liquor.

    • Solution: Before filtering, check for product in the mother liquor by taking a small sample on a glass rod and allowing the solvent to evaporate. If a substantial solid residue forms, you can recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice bath or refrigerate it for an extended period, if the solvent's freezing point allows.

  • Premature Crystallization: If crystals form too quickly in the hot filtration step, product can be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent premature crystallization. Use a slight excess of hot solvent to keep the compound dissolved during this step.

Q3: How can I remove unreacted morpholine or lactic acid from my product?

A3: Residual starting materials are common impurities. Their removal depends on their chemical properties.

  • Removing Excess Morpholine: Morpholine is a basic amine.

    • Solution: During the workup, if your product is in an organic solvent, you can perform an aqueous wash with a dilute acid (e.g., 1 M HCl). The morpholine will be protonated and partition into the aqueous layer.[1] However, this is not suitable if your this compound product is also water-soluble. A more effective method for the salt is to wash the filtered crystals with a cold, non-polar solvent in which morpholine is soluble but the salt is not (e.g., diethyl ether).

  • Removing Excess Lactic Acid: Lactic acid is hydrophilic.

    • Solution: Washing the collected crystals with a cold solvent in which lactic acid has some solubility but the salt does not can be effective. Suitable solvents might include cold acetone (B3395972) or ethyl acetate. The choice of wash solvent is critical and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Besides residual starting materials, impurities can arise from the synthesis of morpholine itself. Common methods for synthesizing morpholine include the dehydration of diethanolamine (B148213) with an acid or the reaction of diethylene glycol with ammonia.[2][3][4] Therefore, potential impurities include:

  • Unreacted morpholine

  • Unreacted lactic acid

  • Water

  • Diethanolamine (if used as a precursor for morpholine)

  • Side-products from the salt formation reaction

Q2: What analytical methods are suitable for assessing the purity of this compound?

A2: A combination of techniques is often best for a comprehensive purity assessment.

  • Acid-Base Titration: This can determine the stoichiometry of the salt, ensuring a 1:1 molar ratio of morpholine to lactic acid. The alkalinity can be measured by potentiometric titration with a standardized acid.[5]

  • High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong UV chromophore, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are more suitable than a standard UV detector.[6] This can separate the salt from non-volatile impurities.

  • Gas Chromatography (GC): GC is an excellent method for detecting and quantifying volatile impurities, such as residual morpholine.[7]

  • Ion Chromatography (IC): This technique is effective for analyzing heat-stable amine salts and can be used to quantify the lactate anion and other potential anionic impurities.[5][8]

Q3: My purification by silica (B1680970) gel chromatography is giving poor results (e.g., peak tailing, low recovery). Why is this happening?

A3: This issue is common with amine-containing compounds. The basic nitrogen atom in morpholine can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel.[9] This leads to issues like:

  • Peak Tailing: The compound moves unevenly through the column.

  • Irreversible Binding: The compound sticks to the column, resulting in low recovery.[9]

While this compound as a salt is less likely to be purified by standard silica chromatography, related basic impurities might be present. If chromatography is necessary, consider adding a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for purifying this compound by recrystallization. The ideal solvent system should be determined on a small scale first.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., isopropanol, ethanol, acetone) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the salt until a constant weight is achieved.

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve charcoal_check Solution Colored? dissolve->charcoal_check add_charcoal Add Activated Charcoal & Re-heat charcoal_check->add_charcoal Yes cool_solution Slowly Cool to Crystallize (Room Temp -> Ice Bath) charcoal_check->cool_solution No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_solution vacuum_filter Collect Crystals via Vacuum Filtration cool_solution->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: General experimental workflow for the purification of this compound.

Data Tables

Table 1: Physical Properties of Reactants

CompoundMolar Mass ( g/mol )Boiling Point (°C)pKaSolubility
Morpholine87.121298.33 (of conjugate acid)Miscible with water
Lactic Acid90.08122 (at 12 mmHg)3.86Miscible with water

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Isopropanol82.619.9Good general solvent for amine salts.
Ethanol78.424.5Highly polar; may require an anti-solvent.
Acetone5620.7Lower boiling point, useful if product is heat sensitive.
Ethyl Acetate77.16.0Medium polarity; good for washing crystals.
Water10080.1High solubility likely; may need to be used in a mix.
Acetonitrile81.637.5Polar aprotic solvent.

References

Morpholine Lactate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with morpholine (B109124) lactate (B86563) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and why is its stability a concern?

A: this compound is a salt formed from the reaction of morpholine, a basic heterocyclic amine, and lactic acid, a carboxylic acid. Its stability is crucial because degradation can lead to a shift in pH, loss of potency, and the formation of impurities, all of which can impact experimental outcomes and the safety profile of a potential drug product.

Q2: What are the primary factors that can affect the stability of a this compound solution?

A: The stability of this compound solutions can be influenced by several factors, including:

  • pH: Extreme pH values can lead to the degradation of either the morpholine or lactate components.

  • Temperature: Elevated temperatures can accelerate degradation. Morpholine itself shows significant thermal degradation at temperatures above 150°C.[1][2]

  • Light: As with many organic molecules, exposure to UV or other high-energy light can potentially induce degradation.[3][4][5]

  • Presence of Oxidizing Agents: Morpholine can be susceptible to oxidation, so the presence of oxidizing agents in the formulation should be carefully evaluated.

  • Microbial Contamination: In non-sterile conditions, microorganisms can metabolize morpholine and lactic acid, leading to degradation.[6][7]

Q3: What are the likely degradation pathways for this compound?

A: While specific degradation pathways for the this compound salt are not extensively documented, based on the chemistry of its components, potential degradation routes include:

  • Hydrolysis: The lactate ester, if formed under certain conditions, could be susceptible to hydrolysis.

  • Oxidation: The morpholine ring may undergo oxidation.

  • Thermal Decomposition: At high temperatures, morpholine can undergo self-decomposition, leading to the formation of products like ethenol and ethenamine.[8]

Q4: How should I prepare a this compound solution to maximize its stability?

A: To prepare a stable this compound solution, it is recommended to:

  • Use high-purity morpholine and lactic acid.

  • Prepare the solution in a suitable buffer system to maintain a stable pH.

  • Use purified water, free from microbial and metallic contaminants.

  • Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

  • Sterile filter the solution for long-term storage or for use in biological experiments.

Q5: What are the recommended storage conditions for this compound solutions?

A: For optimal stability, this compound solutions should be:

  • Stored at refrigerated temperatures (2-8°C).

  • Protected from light by using amber vials or by storing them in the dark.

  • Stored in tightly sealed containers to prevent solvent evaporation and contamination.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization in this compound Solution

Symptoms: The solution appears cloudy, or solid particles are visible.

Potential Cause Recommended Solution
Supersaturation Gently warm the solution while stirring to redissolve the precipitate. If it redissolves, the initial concentration may be too high for the storage temperature. Consider preparing a more dilute solution.
pH Shift Measure the pH of the solution. If it has shifted significantly from the target pH, it may have moved to a range where this compound is less soluble. Adjust the pH with a dilute acid or base.
"Salting Out" If the solution contains high concentrations of other salts, this can reduce the solubility of this compound. Try reducing the ionic strength of the buffer.
Incorrect Solvent Ensure that this compound is soluble in the chosen solvent system at the desired concentration and temperature.
Issue 2: Color Change in this compound Solution

Symptoms: The initially colorless solution develops a yellow or brown tint over time.

Potential Cause Recommended Solution
Oxidative Degradation This can occur due to the presence of dissolved oxygen or exposure to light. Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen) and storing in amber containers.
Reaction with Impurities Trace impurities in the starting materials or solvent can sometimes lead to colored byproducts. Ensure the use of high-purity reagents.
pH-Related Degradation Degradation at non-optimal pH can sometimes produce colored compounds. Verify and maintain the appropriate pH of the solution.
Issue 3: Unexpected Change in pH of the Solution

Symptoms: The measured pH of the solution drifts over time.

Potential Cause Recommended Solution
Degradation The degradation of morpholine or lactate can lead to the formation of acidic or basic byproducts, causing a pH shift. This indicates significant instability.
CO2 Absorption Solutions of basic compounds like morpholine can absorb atmospheric carbon dioxide, leading to a decrease in pH. Prepare and store solutions in tightly sealed containers.
Inadequate Buffering The buffering capacity of the solution may be insufficient to resist pH changes. Consider using a buffer with a pKa closer to the target pH and/or increasing the buffer concentration.
Issue 4: Loss of Potency or Inconsistent Experimental Results

Symptoms: The expected biological or chemical activity of the this compound solution decreases over time, or there is high variability in experimental results.

Potential Cause Recommended Solution
Chemical Degradation The this compound is degrading, leading to a lower concentration of the active species. A stability-indicating analytical method (e.g., HPLC) should be used to quantify the amount of this compound remaining.
Adsorption to Container This compound may adsorb to the surface of certain types of plastic or glass containers. It is advisable to test different container materials.
Freeze-Thaw Cycles Repeatedly freezing and thawing a solution can lead to degradation. Aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate or other suitable buffer

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffered solution at a neutral pH).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark at the same temperature.

4. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base-stressed samples.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of this compound remaining under each condition.

Illustrative Quantitative Data

The following table is a hypothetical representation of results from a forced degradation study. Actual results will vary depending on the specific experimental conditions.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product Peak Area (%)
0.1 M HCl, 60°C2485.212.5
0.1 M NaOH, 60°C2478.918.3
3% H₂O₂, RT2492.16.8
70°C, Dark4895.53.5
Photolytic4898.21.1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Morpholine Lactate Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways stability Determine Intrinsic Stability data->stability

Caption: Workflow for a Forced Degradation Study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Instability Observed (e.g., Precipitation, Color Change) ph_issue pH Shift? start->ph_issue temp_issue High Temperature? start->temp_issue light_issue Light Exposure? start->light_issue conc_issue Concentration Too High? start->conc_issue adjust_ph Adjust pH / Use Buffer ph_issue->adjust_ph Yes store_cold Store at 2-8°C temp_issue->store_cold Yes protect_light Use Amber Vials light_issue->protect_light Yes dilute Dilute Solution conc_issue->dilute Yes

Caption: Troubleshooting Logic for Stability Issues.

References

Preventing degradation of morpholine lactate at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of morpholine (B109124) lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and why is its thermal stability a concern?

This compound is an organic salt formed from the neutralization of morpholine, a cyclic secondary amine, with lactic acid. It finds applications in various fields, including as a corrosion inhibitor and in chemical synthesis. At elevated temperatures, this compound can undergo degradation, leading to changes in pH, the formation of impurities, and a potential loss of efficacy. Understanding and preventing this degradation is crucial for ensuring the consistency and success of experimental outcomes.

Q2: What are the primary signs of this compound degradation in my experiments?

Common indicators of this compound degradation at high temperatures include:

  • A noticeable shift in the pH of the solution, often becoming more acidic.

  • Discoloration of the solution, typically turning yellow or brown.

  • The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or GC).

  • A decrease in the concentration of this compound over time.

  • Formation of insoluble byproducts or a hazy appearance in the solution.

Q3: What are the likely degradation products of this compound at high temperatures?

The degradation of this compound is expected to involve both the morpholine and lactate components. Based on studies of morpholine and lactic acid derivatives, the degradation products may include:

  • From Morpholine: Ammonia, ethanolamine, 2-(2-aminoethoxy) ethanol, methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid.[1]

  • From Lactate: Acetaldehyde, carbon dioxide, and cyclic oligomers through intramolecular trans-esterification. Hydrolysis can also lead to the formation of lactic acid, which can further catalyze degradation.[2]

Q4: How does pH affect the thermal stability of this compound?

The pH of the solution can significantly influence the degradation rate of this compound. The lactate component is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[3][4] An initial degradation of lactate can produce more lactic acid, creating an autocatalytic cycle that accelerates further decomposition.

Q5: What general strategies can be employed to minimize the thermal degradation of this compound?

To enhance the thermal stability of this compound, consider the following approaches:

  • Temperature Control: Operate at the lowest effective temperature to slow down degradation kinetics. Morpholine shows increased degradation at temperatures of 175°C and above.[5]

  • pH Control: Maintain the pH of the solution within a stable range using a suitable buffer system to minimize acid- or base-catalyzed hydrolysis of the lactate component.

  • Inert Atmosphere: If oxidative degradation is a concern for the morpholine component, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Stabilizers: The addition of specific stabilizers, such as antioxidants or hydrolysis inhibitors, may help to mitigate degradation.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpected pH Drop Acidic degradation products from the lactate or morpholine moiety are forming.1. Verify the initial pH of your solution. 2. Analyze the sample for the presence of acidic byproducts like acetic acid or glycolic acid using IC or LC-MS. 3. Consider incorporating a buffer system suitable for your experimental temperature range.
Solution Discoloration (Yellowing/Browning) Formation of degradation products, potentially from oxidation of morpholine or subsequent reactions of lactate degradation products.1. Run experiments under an inert atmosphere to rule out oxidation. 2. Analyze the sample using UV-Vis spectroscopy to characterize the chromophores. 3. Consider adding a small amount of an antioxidant.
Loss of this compound Concentration Thermal decomposition of the salt.1. Confirm the operating temperature is within the stable range for morpholine (<150°C). 2. Perform a time-course study at a lower temperature to determine the rate of degradation. 3. Evaluate the need for stabilizers.
Appearance of Unknown Peaks in Chromatography Formation of various degradation products.1. Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. 2. Compare the identified masses to known degradation products of morpholine and lactate.

Quantitative Data on Thermal Degradation

The following table summarizes the thermal stability of morpholine and polylactic acid (PLA), which can serve as a proxy for estimating the behavior of this compound.

Compound Temperature Range of Significant Degradation Key Observations Relevant Citations
Morpholine > 150°C (significant at 175°C and above)Degradation follows first-order kinetics. The rate increases with CO2 loading.[5]
Polylactic Acid (PLA) > 100°C (solid phase, long-term)Hydrolytic degradation is the primary mechanism, even under thermal aging conditions.[6][7]

Experimental Protocols

Protocol 1: Assessment of this compound Thermal Stability by HPLC

This protocol outlines a general method for monitoring the degradation of this compound over time at a specific temperature.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the desired solvent or reaction medium.

    • Divide the stock solution into multiple aliquots in sealed, thermally stable vials.

  • Thermal Stress:

    • Place the vials in a calibrated oven or heating block set to the desired experimental temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it rapidly to room temperature to quench the degradation reaction.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the separation of this compound from its potential degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

This protocol is designed to identify volatile byproducts from the thermal degradation of this compound.

  • Sample Preparation and Thermal Stress:

    • Place a known amount of this compound in a headspace vial.

    • Seal the vial and heat it in a headspace autosampler or oven at the desired temperature for a specific duration.

  • GC-MS Analysis:

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A polar capillary column is often suitable for amine analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all volatile compounds.

    • Injection: Use a heated transfer line from the headspace autosampler to the GC inlet.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Mass Range: Scan from a low to high m/z ratio (e.g., 30-350 amu).

    • Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

ML This compound Morpholine Morpholine Moiety ML->Morpholine Lactate Lactate Moiety ML->Lactate Heat High Temperature Heat->ML Oxidation Oxidation Morpholine->Oxidation RingOpening Ring Opening Morpholine->RingOpening Hydrolysis Hydrolysis (Autocatalytic) Lactate->Hydrolysis Decarboxylation Decarboxylation Lactate->Decarboxylation Acids Organic Acids (Acetic, Glycolic) Hydrolysis->Acids Aldehydes Acetaldehyde Decarboxylation->Aldehydes CO2 CO2 Decarboxylation->CO2 Ammonia Ammonia RingOpening->Ammonia Amines Volatile Amines (Methylamine, Ethylamine) RingOpening->Amines RingOpening->Acids

Caption: Proposed thermal degradation pathway of this compound.

Start Degradation Observed? Monitor Monitor pH, Color, and Concentration by HPLC Start->Monitor NoDeg No Action Needed Start->NoDeg No CheckTemp Is Temperature > 150°C? Start->CheckTemp Yes Monitor->Start LowerTemp Lower Operating Temperature CheckTemp->LowerTemp Yes CheckpH Is pH Shifting? CheckTemp->CheckpH No ReEvaluate Re-evaluate Stability LowerTemp->ReEvaluate AddBuffer Incorporate Buffer System CheckpH->AddBuffer Yes CheckAtm Is Oxidation Suspected? CheckpH->CheckAtm No AddBuffer->ReEvaluate InertAtm Use Inert Atmosphere (e.g., Nitrogen) CheckAtm->InertAtm Yes ConsiderStab Consider Stabilizers (Antioxidants, Hydrolysis Inhibitors) CheckAtm->ConsiderStab No InertAtm->ReEvaluate ConsiderStab->ReEvaluate ReEvaluate->Monitor

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Morpholine Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine (B109124) lactate (B86563).

Important Note on Synthesis Pathway: The synthesis of morpholine lactate is most commonly achieved through a direct acid-base reaction between morpholine and lactic acid. This guide will focus on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

1. Q: My reaction has a low or no yield of this compound. What are the common causes?

A: Low or no yield in an acid-base reaction for salt formation is unusual but can occur. Here are the primary factors to investigate:

  • Incorrect Stoichiometry: An improper molar ratio of morpholine to lactic acid can result in unreacted starting material and reduced yield of the desired salt. Ensure you are using a 1:1 molar ratio.

  • Purity of Starting Materials: Impurities in either the morpholine or lactic acid can interfere with the reaction or the isolation of the product. Use reagents of high purity. Morpholine can degrade over time, so ensure it is fresh or has been properly stored.

  • Inappropriate Solvent: The choice of solvent can impact the precipitation and isolation of the salt. If the salt is too soluble in the chosen solvent, it will be difficult to recover.

  • Incomplete Reaction: While acid-base reactions are typically fast, ensure sufficient reaction time and adequate mixing to allow for complete salt formation.

2. Q: The isolated product is impure. What are the likely contaminants?

A: Contamination can arise from several sources:

  • Unreacted Starting Materials: The most common impurities are residual morpholine or lactic acid due to incorrect stoichiometry or incomplete reaction.

  • Byproducts from Morpholine Synthesis: If the morpholine used is not pure, it may contain byproducts from its own synthesis, such as diethanolamine (B148213) or N-ethylmorpholine.[1]

  • Solvent Residue: Inadequate drying of the final product can leave residual solvent.

  • Degradation Products: Morpholine can be susceptible to oxidation.

3. Q: I am having difficulty isolating the this compound product. What can I do?

A: Isolation issues are often related to the solubility of the salt in the reaction solvent.

  • Product Remains in Solution: If the this compound salt is soluble in your reaction solvent, you may need to either remove the solvent under reduced pressure or add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.

  • Oily Product Formation: Sometimes, instead of a crystalline solid, an oil may form. This can be due to impurities or the presence of water. Try to triturate the oil with a non-polar solvent to induce solidification.

4. Q: The characterization of my product (e.g., NMR, IR) does not match the expected structure of this compound. Why might this be?

A: Discrepancies in analytical data can point to several issues:

  • Incorrect Salt Formation: Ensure that a true salt has been formed. In the IR spectrum, you should see the disappearance of the carboxylic acid peak and the appearance of a carboxylate peak. In the ¹H NMR, you should observe a shift in the peaks corresponding to the protons near the nitrogen of morpholine and the hydroxyl and alpha-protons of lactate.

  • Presence of Water: The presence of water can affect the appearance of your product and its spectroscopic properties. Ensure your starting materials and solvents are dry if you are aiming for an anhydrous salt.

  • Isomeric Form of Lactic Acid: Lactic acid exists as D, L, and racemic (D,L) forms. The use of a specific stereoisomer will result in a specific stereoisomeric salt, which may have slightly different physical properties (e.g., melting point, crystal structure) than the salt formed from the racemic mixture.[2]

Data Presentation

Table 1: Effect of Solvent on this compound Yield and Purity (Illustrative Data)

SolventReaction Time (h)Yield (%)Purity (%)Observations
Dichloromethane18595Fine white precipitate
Diethyl Ether19298Crystalline solid
Ethanol27590Product remained partially dissolved
Water0.56085Difficult to isolate without evaporation

Table 2: Impact of Stoichiometric Ratio on Product Purity (Illustrative Data)

Molar Ratio (Morpholine:Lactic Acid)Purity by NMR (%)Major Impurity
1:1.192Lactic Acid
1:199None
1.1:193Morpholine

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via an acid-base reaction.

Materials:

  • Morpholine (freshly distilled or high purity)

  • Lactic Acid (85-90% aqueous solution or pure form)

  • Anhydrous Diethyl Ether (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Lactic Acid: In a separate beaker, dissolve lactic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Transfer this solution to a dropping funnel.

  • Reaction: Slowly add the lactic acid solution dropwise to the stirred morpholine solution at room temperature. A white precipitate should begin to form immediately.

  • Stirring: After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to remove any residual solvent.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield Yield Issue impure_product Impure Product issue->impure_product Purity Issue isolation_difficulty Isolation Difficulty issue->isolation_difficulty Isolation Issue check_stoichiometry Check Stoichiometry (1:1) low_yield->check_stoichiometry check_purity Check Purity of Starting Materials low_yield->check_purity change_solvent Change Solvent low_yield->change_solvent impure_product->check_stoichiometry impure_product->check_purity optimize_purification Optimize Purification (Washing/Recrystallization) impure_product->optimize_purification add_antisolvent Add Anti-Solvent isolation_difficulty->add_antisolvent remove_solvent Remove Solvent Under Vacuum isolation_difficulty->remove_solvent end Successful Synthesis check_stoichiometry->end check_purity->end change_solvent->end optimize_purification->end add_antisolvent->end remove_solvent->end

Caption: Troubleshooting workflow for this compound synthesis.

G Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_product Product morpholine Morpholine morpholine_lactate This compound morpholine->morpholine_lactate + lactic_acid Lactic Acid lactic_acid->morpholine_lactate Acid-Base Reaction

Caption: Acid-base reaction for this compound synthesis.

References

Technical Support Center: Enhancing Biomass Solubility in Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine (B109124) lactate (B86563) for biomass dissolution. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and why is it used for biomass dissolution?

A1: this compound is an ionic liquid (IL) that can be used as a solvent for dissolving lignocellulosic biomass. Its effectiveness stems from the ability of the lactate anion to disrupt the complex network of hydrogen bonds within the cellulose (B213188) and hemicellulose structures of the biomass. The morpholinium cation also plays a role in the dissolution process. Ionic liquids like this compound are of interest as "green solvents" due to their low vapor pressure and high thermal stability.

Q2: What are the key factors influencing the solubility of biomass in this compound?

A2: Several factors can significantly impact the dissolution of biomass in this compound:

  • Biomass Properties: The type of biomass, particle size, and crystallinity of the cellulose all affect solubility. Smaller particle sizes increase the surface area available for interaction with the ionic liquid.

  • Temperature: Generally, increasing the temperature enhances biomass solubility by increasing the kinetic energy of the system and further disrupting hydrogen bonds. However, excessively high temperatures can lead to the degradation of both the biomass and the ionic liquid.

  • Water Content: Water is a common impurity that can drastically reduce the solubility of biomass in ionic liquids. It can interfere with the hydrogen bonding between the ionic liquid and the biomass components.

  • Presence of Co-solvents: The addition of polar aprotic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can sometimes improve solubility by reducing the viscosity of the ionic liquid and enhancing mass transfer.

Q3: My biomass is not dissolving completely. What are the common causes and how can I troubleshoot this?

A3: Incomplete dissolution is a frequent issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Common causes include insufficient temperature, presence of moisture, inadequate mixing, or the inherent recalcitrance of the biomass.

Q4: Can I recycle and reuse the this compound after a dissolution experiment?

A4: Yes, one of the advantages of ionic liquids is their potential for recycling. After dissolving the biomass, a non-solvent (antisolvent) such as water or ethanol (B145695) can be added to precipitate the dissolved biomass components. The ionic liquid can then be recovered from the mixture, typically through evaporation of the antisolvent, and purified for reuse. The efficiency of recycling will depend on the specific process and any potential degradation of the ionic liquid.

Troubleshooting Guide

Problem: Low or Incomplete Biomass Solubility

This is one of the most common challenges encountered during biomass dissolution experiments. The following guide provides a step-by-step approach to identify and resolve the issue.

TroubleshootingWorkflow start Start: Incomplete Biomass Dissolution check_moisture 1. Check for Moisture Is the IL and biomass completely dry? start->check_moisture dry_components Action: Dry IL and biomass under vacuum. check_moisture->dry_components No check_temp 2. Verify Temperature Is the dissolution temperature optimal? check_moisture->check_temp Yes dry_components->check_temp increase_temp Action: Gradually increase temperature. Monitor for degradation. check_temp->increase_temp No check_mixing 3. Assess Mixing Is the mixture being agitated effectively? check_temp->check_mixing Yes increase_temp->check_mixing increase_mixing Action: Increase stirring speed or use mechanical agitation. check_mixing->increase_mixing No check_particle_size 4. Evaluate Biomass Particle Size Is the particle size sufficiently small? check_mixing->check_particle_size Yes increase_mixing->check_particle_size reduce_particle_size Action: Reduce particle size through milling (e.g., ball milling). check_particle_size->reduce_particle_size No consider_cosolvent 5. Consider a Co-solvent Could viscosity be limiting dissolution? check_particle_size->consider_cosolvent Yes reduce_particle_size->consider_cosolvent add_cosolvent Action: Add a polar aprotic co-solvent (e.g., DMSO) in small increments. consider_cosolvent->add_cosolvent Yes success Success: Complete Dissolution consider_cosolvent->success No add_cosolvent->success

Caption: Troubleshooting workflow for incomplete biomass dissolution.

Quantitative Data on Biomass Component Solubility

While specific data for this compound is limited in publicly available literature, the following table provides data on lignin (B12514952) solubility in a related choline (B1196258) chloride-lactic acid deep eutectic solvent (DES), which can offer insights into the effects of temperature and water content.

HBD (in ChCl-based DES)Temperature (°C)Water Content (wt%)Lignin TypeSolubility (wt%)
Lactic Acid (1:3)1200Alkaline Lignin6.34[1]
Lactic Acid (1:3)Ambient20-30Alkaline Lignin~8.0 (peak)[1]
Formic Acid (1:3)1200Alkaline Lignin4.54[1]
Formic Acid (1:3)Ambient30Alkaline Lignin8.99[1]
Urea (1:2)1200Alkaline Lignin7.49[1]
Urea (1:2)Ambient40Alkaline Lignin~8.5 (peak)[1]
Ethylene Glycol (1:3)1200Alkaline Lignin7.60[1]
Ethylene Glycol (1:3)Ambient40Sodium Lignosulfonate~8.0 (peak)[1]

Data extracted from a study on choline chloride-based deep eutectic solvents.[1] Conditions and results may vary for this compound.

Experimental Protocols

General Protocol for Biomass Dissolution in this compound

This protocol provides a general framework. Researchers should optimize parameters such as temperature, time, and biomass loading for their specific application.

Caption: General experimental workflow for biomass dissolution.

Methodology:

  • Biomass Preparation:

    • The biomass should be ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for dissolution.

    • Dry the biomass thoroughly under vacuum at an appropriate temperature (e.g., 60-80°C) for several hours to remove any residual moisture.

  • Ionic Liquid Preparation:

    • Ensure the this compound is free of water, as this can significantly hinder dissolution. If necessary, dry the ionic liquid under high vacuum with gentle heating.

  • Dissolution:

    • In a sealed reaction vessel, add the dried biomass to the this compound. A typical starting biomass loading is 5-10 wt%.

    • Heat the mixture to the desired temperature (e.g., 80-120°C) with constant stirring. The dissolution time can range from a few hours to overnight, depending on the biomass and conditions.

  • Biomass Regeneration:

    • Once dissolution is complete, cool the solution to room temperature.

    • Slowly add an antisolvent (e.g., deionized water, ethanol, or acetone) to the solution while stirring. This will cause the dissolved biomass components to precipitate.

    • The precipitated biomass can be collected by filtration or centrifugation.

    • Wash the regenerated biomass with the antisolvent to remove any residual ionic liquid.

  • Ionic Liquid Recovery:

    • The ionic liquid can be recovered from the filtrate by removing the antisolvent, typically through rotary evaporation.

    • The recovered ionic liquid may require further purification before reuse.

Disclaimer: The information provided is for guidance purposes only. Users should always consult relevant safety data sheets and perform their own risk assessments before conducting any experiments.

References

Strategies for reducing the viscosity of morpholine lactate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with morpholine (B109124) lactate (B86563) solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies for reducing solution viscosity.

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and why is its viscosity a critical parameter?

This compound is a protic ionic liquid (PIL) formed by the neutralization reaction between morpholine (a Brønsted base) and lactic acid (a Brønsted acid). Its viscosity is a crucial physical property that can significantly impact experimental processes and formulation development. High viscosity can lead to challenges in fluid handling, mixing, and processing, and in drug delivery applications, it can affect injectability and administration.

Q2: What are the primary factors that influence the viscosity of this compound solutions?

The viscosity of this compound solutions is primarily influenced by three main factors:

  • Temperature: Viscosity is highly dependent on temperature. Generally, an increase in temperature leads to a significant decrease in viscosity.

  • Concentration: The concentration of this compound in a solvent (e.g., water) will directly affect the viscosity. Typically, viscosity increases with higher concentrations.

  • Intermolecular Forces: The viscosity of ionic liquids is governed by the strength of intermolecular forces, including hydrogen bonding, van der Waals forces, and Coulombic interactions between the morpholinium cation and the lactate anion.

Q3: How does temperature affect the viscosity of this compound solutions?

As with most liquids, the viscosity of this compound solutions decreases as the temperature increases. This is because higher temperatures provide the molecules with more thermal energy, allowing them to overcome the intermolecular forces that cause resistance to flow more easily. This relationship is often non-linear and can be significant over a relatively small temperature range.

Q4: Can the choice of cation and anion in a protic ionic liquid affect its viscosity?

Absolutely. The structure and nature of the constituent ions play a critical role in determining the viscosity of a protic ionic liquid. Factors such as the size and shape of the cation and anion, the distribution of charge, and the potential for hydrogen bonding all contribute to the overall intermolecular forces and, consequently, the viscosity. While this guide focuses on this compound, it is a key consideration when designing or selecting ionic liquids for specific applications.

Troubleshooting Guide: High Viscosity in this compound Solutions

This guide provides strategies to address issues arising from high viscosity in your this compound solutions.

Problem: The this compound solution is too viscous to handle or process effectively.

High viscosity can hinder accurate pipetting, effective mixing, and smooth flow through tubing or columns. The following are potential solutions to reduce the viscosity of your this compound solution.

Solution 1: Temperature Adjustment

Increasing the temperature of the solution is one of the most effective methods for reducing viscosity.

  • Action: Gently warm the solution in a controlled temperature bath.

  • Considerations: Ensure that the increased temperature will not negatively impact the stability of your sample or other components in the solution. Monitor the temperature carefully to avoid overheating.

Quantitative Data: Effect of Temperature on the Viscosity of a Representative Morpholinium-Based Protic Ionic Liquid (Morpholinium Formate)

Temperature (°C)Dynamic Viscosity (mPa·s)
2516.8
508.5
754.9
1003.1

Data extrapolated from trends observed in morpholinium-based protic ionic liquids.

Solution 2: Concentration Adjustment

If the this compound is in a solvent, decreasing its concentration will lower the overall viscosity.

  • Action: Dilute the solution with a compatible solvent. For many biological applications, water is a suitable choice.

  • Considerations: Ensure that dilution will not compromise the required concentration for your downstream application. The choice of solvent should be carefully considered to ensure miscibility and avoid any unwanted reactions.

Solution 3: Use of Viscosity-Reducing Additives

Certain chemical additives can disrupt the intermolecular forces that contribute to high viscosity.

  • Action: Introduce a small amount of a compatible additive to the solution.

  • Potential Additives:

    • Water: As a simple and effective diluent, water can significantly reduce viscosity.

    • Organic Solvents: Small amounts of polar organic solvents like ethanol (B145695) or isopropanol (B130326) may reduce viscosity, but compatibility with the experimental system must be verified.

    • Salts: In some cases, the addition of simple inorganic salts can alter the ionic interactions and reduce viscosity. However, this can also have the opposite effect, so empirical testing is necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution

This protocol describes the synthesis of this compound through a simple acid-base neutralization reaction.

Materials:

  • Morpholine (high purity)

  • Lactic acid (high purity, typically 85-90% aqueous solution)

  • Deionized water (optional, for dilution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Place a known molar amount of morpholine into the round-bottom flask equipped with a magnetic stir bar.

  • If creating an aqueous solution, add the desired amount of deionized water to the morpholine and begin stirring.

  • Place the flask in an ice bath to manage the exothermic nature of the neutralization reaction.

  • Slowly add an equimolar amount of lactic acid to the stirred morpholine solution using a dropping funnel. Maintain a slow addition rate to control the temperature of the reaction mixture.

  • After the addition is complete, allow the solution to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction goes to completion.

  • The resulting solution is this compound. If prepared neat, it will be a viscous liquid.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general procedure for measuring the dynamic viscosity of a this compound solution.

Apparatus:

  • Rotational Viscometer

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled sample holder or water bath

  • Beaker or sample container

Procedure:

  • Instrument Setup: Turn on the rotational viscometer and allow it to stabilize. Select the appropriate spindle based on the manufacturer's guidelines for the anticipated viscosity of your sample.

  • Sample Preparation: Place a sufficient volume of the this compound solution into the sample container to ensure the spindle will be immersed to the proper depth as indicated by the manufacturer.

  • Temperature Control: Place the sample container in the temperature-controlled holder and allow the sample to reach the desired measurement temperature. Ensure the temperature is stable before proceeding.

  • Measurement:

    • Carefully lower the viscometer head and immerse the spindle into the sample, avoiding the introduction of air bubbles.

    • Select the desired rotational speed (RPM). It is often good practice to start at a lower RPM and increase it.

    • Start the spindle rotation.

    • Allow the reading on the viscometer to stabilize. This may take a few moments.

    • Record the viscosity reading (in mPa·s or cP) and the corresponding temperature and RPM.

  • Data Collection: For a comprehensive analysis, it is recommended to take measurements at multiple RPMs to check for Newtonian or non-Newtonian behavior and at various temperatures to characterize the temperature dependence of the viscosity.

Visualizations

Viscosity_Reduction_Workflow A High Viscosity Issue Identified B Primary Strategy: Temperature Adjustment A->B  Most Direct C Secondary Strategy: Concentration Adjustment A->C  If Dilution is an Option D Tertiary Strategy: Use of Additives A->D  For Formulation Development E Increase Temperature B->E F Dilute with Solvent C->F G Add Water/Solvent/Salt D->G H Viscosity Reduced E->H F->H G->H

Caption: A workflow diagram illustrating the decision-making process for reducing the viscosity of this compound solutions.

Signaling_Pathway_Analogy cluster_factors Factors Influencing Viscosity cluster_effects Effects on Solution Properties Temperature Temperature Viscosity Solution Viscosity Temperature->Viscosity - (Inverse Relationship) Concentration Concentration Concentration->Viscosity + (Direct Relationship) IntermolecularForces Intermolecular Forces (H-Bonding, van der Waals) IntermolecularForces->Viscosity + (Direct Relationship)

Caption: A diagram showing the relationships between key factors and the resulting viscosity of this compound solutions.

Minimizing water content in morpholine lactate for improved performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morpholine (B109124) Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing water content to ensure the stability, performance, and reliability of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the water content in morpholine lactate critical for pharmaceutical applications?

A1: Controlling water content is crucial because this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Excess water can act as a plasticizer, potentially leading to physical changes in solid dosage forms.[2][3] Furthermore, water can participate in chemical degradation pathways, such as hydrolysis, which can reduce the stability and shelf-life of both the this compound and the active pharmaceutical ingredient (API) in a formulation.[4][5] For solid dosage forms, high moisture content can negatively impact powder flow, compaction properties, and tablet hardness.[6][7]

Q2: What is a typical acceptable limit for water content in pharmaceutical-grade this compound?

A2: While specifications can vary depending on the specific application and formulation, a typical upper limit for water content in hygroscopic pharmaceutical excipients is often in the range of 0.5% to 2.0% (w/w).[8] For moisture-sensitive applications, a much lower limit of <0.5% is often desirable. It is essential to consult the Certificate of Analysis (CoA) for a specific batch and to establish in-house specifications based on pre-formulation stability studies.

Q3: How does water content affect the stability of this compound and the API in a formulation?

A3: Water can significantly impact stability in several ways:

  • Chemical Degradation: Water can act as a reactant in hydrolysis reactions, leading to the degradation of the lactate salt or the API.[4][5] This is particularly critical for moisture-sensitive APIs.

  • Physical Instability: In solid formulations, moisture can lead to changes in crystal structure (polymorphism), deliquescence, and altered dissolution profiles.[2][3]

  • Microbial Growth: Sufficiently high water activity can support microbial growth, compromising the safety and integrity of the product.[9]

Q4: What are the recommended storage conditions for this compound to minimize water absorption?

A4: To minimize water absorption, this compound should be stored in tightly sealed containers in a dry and well-ventilated place.[10] The use of desiccants within the storage container or in a desiccator is highly recommended, especially after the original container has been opened. Storage in a controlled low-humidity environment is ideal.

Q5: Which analytical method is most suitable for accurately determining the water content in this compound?

A5: The Karl Fischer (KF) titration method is the gold standard for determining water content in pharmaceutical substances due to its accuracy, precision, and specificity for water.[11] Both volumetric and coulometric KF titration methods are suitable. For amines like morpholine, buffering the KF reagent with a weak acid, such as benzoic or salicylic (B10762653) acid, may be necessary to prevent pH shifts that can lead to side reactions and inaccurate results.[12][13]

Troubleshooting Guide

Problem: High water content detected in a newly received batch of this compound.

  • Possible Cause: Improper sealing during shipping or storage, or exposure to a high-humidity environment.

  • Solution:

    • Immediately re-seal the container tightly and store it in a desiccator.

    • Perform a confirmatory water content analysis using the Karl Fischer titration method.

    • If the water content is confirmed to be out of specification, contact the supplier.

    • If the material must be used, consider drying it using a validated method (see Experimental Protocol 2).

Problem: Inconsistent experimental results (e.g., variable dissolution rates, API degradation) when using different lots of this compound.

  • Possible Cause: Lot-to-lot variability in water content.

  • Solution:

    • Quantify the water content for each lot of this compound using Karl Fischer titration before use.

    • Establish a strict in-house specification for acceptable water content.

    • Correlate the observed experimental inconsistencies with the measured water content to determine a critical threshold.

    • Ensure all lots are stored under identical, controlled conditions.

Problem: Caking or clumping of this compound powder is observed over time.

  • Possible Cause: Absorption of atmospheric moisture due to improper storage.

  • Solution:

    • Transfer the material to a desiccator with a fresh desiccant.

    • Before use, gently break up any aggregates.

    • For future prevention, ensure containers are tightly sealed immediately after use and stored in a low-humidity environment. Consider repackaging into smaller, single-use containers to minimize exposure of the bulk material.

Data Presentation

Table 1: Illustrative Example of Water Content Impact on this compound Stability

Water Content (% w/w)AppearanceAPI Degradation (% after 3 months at 40°C/75% RH)Dissolution Time (minutes)
0.2Free-flowing white powder0.510
1.0Free-flowing white powder1.812
2.5Slight clumping4.518
5.0Significant caking9.225

Note: This data is for illustrative purposes to demonstrate potential trends. Actual results will vary depending on the specific API and formulation.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

  • Apparatus: Automatic volumetric Karl Fischer titrator.

  • Reagents:

    • Volumetric Karl Fischer reagent (two-component system recommended for better stability).[11]

    • Anhydrous methanol (B129727) or a suitable solvent.

    • Benzoic acid (for buffering).[12][13]

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel.

    • Add a sufficient amount of benzoic acid to buffer the solvent.

    • Titrate the solvent to a stable, dry endpoint with the Karl Fischer reagent to remove any residual water.

    • Accurately weigh a suitable amount of the this compound sample.

    • Quickly transfer the sample to the conditioned titration vessel.

    • Initiate the titration and record the volume of titrant consumed at the endpoint.

    • Calculate the water content based on the titrant consumption and the previously determined titer of the Karl Fischer reagent.

Protocol 2: Drying of this compound Using a Vacuum Oven

  • Apparatus: Vacuum oven with a connection to a vacuum pump and a port for introducing a dry, inert gas (e.g., nitrogen).

  • Procedure:

    • Spread a thin layer of this compound in a shallow glass or stainless steel tray.

    • Place the tray in the vacuum oven at a temperature between 40-60°C (the temperature should be kept well below the melting point of the substance).

    • Reduce the pressure in the oven to below 10 mbar.[14]

    • Allow the material to dry for 4-8 hours. The optimal drying time should be determined experimentally.

    • To break the vacuum, slowly introduce a dry, inert gas like nitrogen into the oven until it reaches atmospheric pressure.

    • Immediately transfer the dried this compound to a desiccator to cool down before weighing and use.

    • Confirm the final water content using the Karl Fischer titration method (Protocol 1).

Visualizations

logical_relationship A High Water Content in this compound B Increased Molecular Mobility (Plasticizing Effect) A->B C Hydrolysis of API or Excipient A->C D Physical Changes (Caking, Clumping) A->D G Altered Dissolution Profile B->G E Reduced API Stability & Shelf-Life C->E F Poor Powder Flow & Processing Issues D->F D->G

Caption: Logical relationship of high water content to performance issues.

experimental_workflow start Receive Batch of This compound kf_test Perform Karl Fischer Water Content Test start->kf_test decision Water Content Within Specification? kf_test->decision accept Accept Batch for Use decision->accept Yes troubleshoot Troubleshoot decision->troubleshoot No dry Dry Material (See Protocol 2) troubleshoot->dry retest Re-test Water Content dry->retest decision2 Water Content Now Acceptable? retest->decision2 decision2->accept Yes reject Reject Batch decision2->reject No

Caption: Workflow for handling incoming this compound batches.

signaling_pathway water Excess Water ml_degradation This compound Degradation water->ml_degradation catalyzes api_degradation API Degradation water->api_degradation direct hydrolysis ph_shift Local pH Shift ml_degradation->ph_shift ph_shift->api_degradation reduced_api Reduced Active API Concentration api_degradation->reduced_api receptor Target Receptor reduced_api->receptor less binding pathway Signaling Pathway Activation receptor->pathway response Reduced Therapeutic Response pathway->response

Caption: Indirect effect of water on a therapeutic signaling pathway.

References

Technical Support Center: Optimization of Morpholine Lactate Recovery and Recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the recovery and recycling of morpholine (B109124) lactate (B86563). The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for recovering and recycling morpholine lactate?

A1: In pharmaceutical development and chemical synthesis, morpholine is often used as a base or solvent, and lactic acid can be used as a resolving agent or in salt formation. The resulting this compound salt in waste streams presents an opportunity for cost reduction and waste minimization through the recovery and reuse of both valuable components.

Q2: What are the common methods for separating morpholine and lactic acid from a this compound salt solution?

A2: The most common approach involves basification to liberate the free morpholine, followed by distillation or extraction to isolate it. The remaining lactate salt can then be acidified to recover lactic acid, which can be purified through methods like extraction, chromatography, or membrane filtration.

Q3: My morpholine recovery yield is consistently low. What are the potential causes?

A3: Low morpholine recovery can stem from several factors:

  • Incomplete Basification: Insufficient addition of a strong base (e.g., NaOH, KOH) will result in incomplete liberation of free morpholine from the lactate salt.

  • Suboptimal Distillation Conditions: An incorrect distillation temperature or pressure can lead to incomplete separation or degradation of morpholine.

  • Azeotrope Formation: Morpholine can form an azeotrope with water, making complete separation by simple distillation challenging.

  • Extraction Inefficiency: If using liquid-liquid extraction, the choice of solvent, pH of the aqueous phase, and the number of extraction cycles are critical for high recovery.

Q4: I am observing significant impurities in my recycled lactic acid. How can I improve its purity?

A4: Lactic acid purification can be challenging due to its high polarity and potential for self-esterification. Common sources of impurities and their solutions include:

  • Residual Morpholine: Ensure complete separation of morpholine before acidifying the lactate solution.

  • Inorganic Salts: If a strong acid (e.g., H₂SO₄) is used for acidification, the resulting inorganic salt (e.g., Na₂SO₄) must be effectively removed, for instance, by crystallization or nanofiltration.

  • Color Impurities: Activated carbon treatment can be effective in removing colored byproducts.

  • Stereoisomeric Purity: If the stereoisomeric purity of lactic acid is critical, chromatographic methods such as HPLC with a chiral stationary phase may be necessary.[1]

Q5: Can I use the recycled morpholine and lactic acid directly in my next synthesis?

A5: It is crucial to verify the purity of the recycled materials before reuse. Standard analytical techniques such as Gas Chromatography (GC) for morpholine and High-Performance Liquid Chromatography (HPLC) for lactic acid should be employed to confirm that the purity meets the specifications of your process. Water content should also be determined, as it can significantly impact many chemical reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Morpholine Yield Incomplete liberation of free morpholine.Ensure the pH of the solution is sufficiently high (e.g., >10) after the addition of a strong base. Monitor with a pH meter.
Suboptimal distillation conditions.Optimize distillation temperature and pressure. Consider vacuum distillation to lower the boiling point and prevent degradation.
Inefficient extraction.Screen different organic solvents for optimal partitioning. Perform multiple extractions to maximize recovery.
Contaminated Lactic Acid Residual morpholine in the lactate solution.Improve the efficiency of the morpholine separation step (distillation or extraction). Consider a polishing step like a solvent wash.
Presence of inorganic salts from acidification.If using sulfuric acid, cool the solution to precipitate the sulfate (B86663) salt. Alternatively, use a method that does not introduce non-volatile acids, such as ion exchange.
Thermal degradation during concentration.Use a rotary evaporator under reduced pressure to concentrate the lactic acid solution at a lower temperature.
High Water Content in Recycled Morpholine Azeotropic distillation with water.Dry the recovered morpholine over a suitable drying agent like potassium hydroxide (B78521) (KOH) followed by fractional distillation.[2]
Poor Separation in Liquid-Liquid Extraction Emulsion formation.Add a small amount of a saturated salt solution (brine) to break the emulsion. Allow the mixture to stand for a longer period.
Inconsistent Results Variability in the composition of the this compound waste stream.Characterize the incoming waste stream for concentration and impurities before processing to adjust the recovery protocol accordingly.

Experimental Protocols

Protocol 1: Recovery of Morpholine via Basification and Distillation
  • Basification:

    • Charge the aqueous this compound solution into a reaction vessel equipped with a stirrer and a pH probe.

    • Slowly add a 50% (w/w) sodium hydroxide solution while stirring.

    • Monitor the pH and continue adding the base until the pH is stable at >10.

    • Observe the separation of the free morpholine layer if the concentration is high.

  • Distillation:

    • Set up the apparatus for fractional distillation.

    • Heat the mixture to the boiling point of the morpholine-water azeotrope (if present) or morpholine.

    • Collect the distillate. The boiling point of pure morpholine is approximately 129 °C at atmospheric pressure.[2]

    • For drying, the collected morpholine can be stirred over potassium hydroxide pellets for 30-60 minutes, followed by decantation and redistillation.[2]

Protocol 2: Recovery of Lactic Acid via Acidification and Extraction
  • Acidification:

    • Take the residual solution from the morpholine distillation, which contains sodium lactate.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated acid (e.g., sulfuric acid) while stirring until the pH is <2.

    • If sulfuric acid is used, the sodium sulfate byproduct may precipitate upon cooling and can be removed by filtration.

  • Extraction:

    • Transfer the acidified solution to a separatory funnel.

    • Add a suitable organic solvent (e.g., ethyl acetate) and shake vigorously, venting frequently.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process 2-3 times with fresh solvent.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain crude lactic acid.

    • Further purification can be achieved by vacuum distillation or chromatography if required.

Process Workflows and Diagrams

Morpholine_Lactate_Recovery_Workflow Figure 1. Overall Workflow for this compound Recovery and Recycling cluster_start Initial State cluster_morpholine_recovery Morpholine Recovery cluster_lactic_acid_recovery Lactic Acid Recovery cluster_end_products Recycled Products ML_Waste This compound Waste Stream Basification Basification (e.g., with NaOH) ML_Waste->Basification Morpholine_Separation Morpholine Separation (Distillation/Extraction) Basification->Morpholine_Separation Lactate_Salt_Solution Aqueous Lactate Salt Solution Basification->Lactate_Salt_Solution Residual Solution Recycled_Morpholine Recycled Morpholine Morpholine_Separation->Recycled_Morpholine Purified Morpholine Acidification Acidification (e.g., with H2SO4) Lactate_Salt_Solution->Acidification LA_Purification Lactic Acid Purification/Isolation Acidification->LA_Purification Recycled_LA Recycled Lactic Acid LA_Purification->Recycled_LA Purified Lactic Acid Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Recovery Yield Start Low Recovery Yield Identified Check_Component Which component has low yield? Start->Check_Component Morpholine Morpholine Check_Component->Morpholine Morpholine Lactic_Acid Lactic Acid Check_Component->Lactic_Acid Lactic Acid Check_pH Is Basification pH > 10? Morpholine->Check_pH Adjust_Base Increase Base Addition Check_pH->Adjust_Base No Check_Distillation Are Distillation Parameters Optimal? Check_pH->Check_Distillation Yes Adjust_Base->Check_pH Optimize_Distillation Adjust T & P / Use Vacuum Check_Distillation->Optimize_Distillation No Check_Extraction Is Extraction Method Efficient? Check_Distillation->Check_Extraction Yes Optimize_Distillation->Check_Distillation Optimize_Extraction Change Solvent / Increase Stages Check_Extraction->Optimize_Extraction No Optimize_Extraction->Check_Extraction Check_Acidification Is Acidification pH < 2? Lactic_Acid->Check_Acidification Adjust_Acid Increase Acid Addition Check_Acidification->Adjust_Acid No Check_Extraction_LA Is Extraction Solvent Appropriate? Check_Acidification->Check_Extraction_LA Yes Adjust_Acid->Check_Acidification Optimize_Extraction_LA Screen Solvents Check_Extraction_LA->Optimize_Extraction_LA No Check_Degradation Evidence of Thermal Degradation? Check_Extraction_LA->Check_Degradation Yes Optimize_Extraction_LA->Check_Extraction_LA Reduce_Temp Use Vacuum Evaporation Check_Degradation->Reduce_Temp Yes

References

Technical Support Center: Safe Handling of Morpholine Lactate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on how to safely handle morpholine (B109124) lactate (B86563) in a laboratory environment. The following information is based on the known hazards of its constituent components, morpholine and lactic acid, and is intended to provide a conservative and safety-conscious approach.

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and what are its primary hazards?

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is critical to minimize exposure.[5] The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or puncture before use.[5][7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[5][6]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][9]

  • Keep containers tightly closed to prevent the absorption of moisture and contamination.[6][8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][8]

Q4: What is the proper procedure for disposing of this compound waste?

All this compound waste, including empty containers and contaminated materials, should be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2][8]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Troubleshooting Guide

Issue: Accidental Skin or Eye Contact

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[1][2]

Issue: Minor Spill of this compound

  • Alert Personnel: Immediately alert others in the vicinity.[12]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[13]

  • Wear PPE: Before attempting to clean the spill, don the appropriate PPE as described in the FAQs.[14]

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand, working from the outside in.[13][15]

  • Neutralize: Due to the basic nature of morpholine, a neutralizing agent for bases (such as citric acid) can be cautiously applied.[13][15]

  • Clean-up: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[13][16]

  • Decontaminate: Clean the spill area with soap and water.[16]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[16]

Data Presentation

Table 1: Physical and Chemical Properties of Morpholine

PropertyValue
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Appearance Colorless liquid
Boiling Point 129 °C
Flash Point 31 °C
Density 1.007 g/cm³

Note: Data for morpholine is provided as a primary hazard reference for this compound.

Table 2: GHS Hazard Classifications for Morpholine

Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1

Source: GHS classification information is based on available Safety Data Sheets for Morpholine.[2][3][4]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

  • Preparation:

    • Review the Safety Data Sheet (SDS) for morpholine and lactic acid before beginning work.

    • Ensure a chemical spill kit is readily available.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE: chemical safety goggles, lab coat, and nitrile gloves.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Use glassware and equipment that are clean, dry, and compatible with the material.

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly dispose of all waste materials in a labeled hazardous waste container.

    • Remove PPE and wash hands thoroughly with soap and water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Assemble Spill Kit prep1->prep2 prep3 Verify Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Use Compatible Equipment handle1->handle2 handle3 Transfer Carefully handle2->handle3 handle4 Keep Container Sealed handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Experimental Workflow for Handling this compound.

spill_response start Spill Occurs alert Alert Personnel start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent ppe->contain neutralize Neutralize (if safe) contain->neutralize cleanup Collect Waste neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-Step Spill Response for this compound.

References

Technical Support Center: Addressing Corrosion Issues When Using Morpholine Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with morpholine (B109124) lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is morpholine lactate and why is it used in my formulations?

This compound is an amine salt formed from the reaction of morpholine and lactic acid. In pharmaceutical and research applications, it can be used as a pH adjuster, a counter-ion for active pharmaceutical ingredients (APIs), or as a component in formulation buffers. Morpholine itself is known for its use as a corrosion inhibitor in various industrial applications.[1][2][3] The lactate component is a common and biocompatible organic acid.

Q2: Can this compound cause corrosion of my laboratory equipment?

While morpholine and its derivatives are often used to prevent corrosion, the overall corrosivity (B1173158) of a this compound solution depends on several factors, including its concentration, pH, temperature, and the specific materials of your equipment.[4] Pure morpholine is a base, and a 1% solution in water has a pH of about 10.5.[5] The addition of lactic acid will lower the pH. The final pH of your this compound solution will determine its potential to cause corrosion. Acidic solutions are generally more corrosive to certain metals.

Q3: How does this compound inhibit corrosion?

Morpholine and its salts, like this compound, can inhibit corrosion by adsorbing onto the metal surface and forming a protective film.[6] This film acts as a barrier, isolating the metal from the corrosive environment. The morpholine part of the molecule, with its nitrogen and oxygen atoms, can effectively adsorb onto the metal surface.[6]

Q4: What materials are generally compatible with this compound solutions?

The compatibility of materials with this compound solutions is influenced by the properties of both morpholine and lactic acid. The final pH of the solution is a critical factor.

  • Stainless Steel (304, 316): Generally shows good to excellent resistance to both morpholine and lactic acid, especially at ambient temperatures.[7]

  • Carbon Steel: Can be susceptible to corrosion in acidic environments and in the presence of amine solutions, particularly at higher temperatures and velocities.[8][9] Morpholine is often added to protect carbon steel in steam systems.[10]

  • Aluminum: Shows variable resistance. Lactic acid can be corrosive to aluminum.

  • Copper and Brass: Generally have good resistance to morpholine but can be corroded by acidic solutions.

It is always recommended to consult specific chemical compatibility charts and to test materials under your specific experimental conditions.[11]

Troubleshooting Guide

This guide addresses common corrosion-related issues that may be encountered when working with this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration or pitting of stainless steel equipment (e.g., tanks, tubing). Low pH of the this compound solution: An excess of lactic acid can create an acidic environment that is corrosive to stainless steel.1. Measure the pH of your this compound solution. 2. Adjust the pH to a neutral or slightly alkaline range if your process allows. 3. Material Upgrade: If low pH is a requirement, consider using a more corrosion-resistant alloy.
Corrosion of carbon steel components. High temperature and/or high fluid velocity: These conditions can accelerate corrosion in amine systems.[8][9] Formation of heat-stable salts: Contaminants in the system can react with the amine to form salts that contribute to corrosion.[2]1. Reduce operating temperature and fluid velocity where possible. 2. Ensure high purity of all components in your formulation to minimize the formation of heat-stable salts. 3. Implement a corrosion monitoring program using corrosion coupons.
Unexpected precipitation or fouling in the system. Corrosion products: The observed precipitate could be the result of metal ions from corrosion reacting with components of your solution. Incompatibility with other components: The this compound solution may be reacting with other chemicals in your system.1. Analyze the precipitate to determine its composition. 2. Inspect equipment for signs of corrosion. 3. Review the compatibility of all components in your formulation.
General uncertainty about material compatibility. Lack of specific data for this compound. 1. Perform compatibility testing with small samples (coupons) of the materials under your experimental conditions. 2. Consult with the equipment manufacturer for their material recommendations.

Quantitative Data on Corrosion Inhibition

Morpholine Salt VCICorrosion Rate (mm/a)Inhibition Efficiency (%)
Blank (No Inhibitor)0.0750
Morpholine Formate> 0.05< 30
Morpholine Acetate> 0.05< 30
Morpholine Propionate> 0.05< 30
Morpholine Benzoate< 0.01> 85
Morpholine Carbonate< 0.01> 85

Data adapted from a study on morpholine salt volatile corrosion inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess corrosion when working with this compound.

Weight Loss Corrosion Test

Objective: To determine the corrosion rate of a metal in a this compound solution.

Materials:

  • Metal coupons (e.g., stainless steel, carbon steel) of known dimensions and surface area.

  • Your this compound solution.

  • Analytical balance.

  • Desiccator.

  • Polishing paper (various grits).

  • Acetone or other suitable solvent for cleaning.

Procedure:

  • Coupon Preparation:

    • Polish the metal coupons with abrasive paper to a uniform finish.

    • Clean the coupons with a solvent (e.g., acetone) to remove any grease or oil.

    • Dry the coupons in a desiccator.

    • Accurately weigh each coupon to four decimal places using an analytical balance.

  • Immersion:

    • Immerse the prepared coupons in your this compound solution. Ensure the coupons are fully submerged and not in contact with each other.

    • Maintain the solution at the desired experimental temperature for a specified period (e.g., 24, 48, or 72 hours).

  • Post-Immersion:

    • Carefully remove the coupons from the solution.

    • Clean the coupons to remove any corrosion products, following standard procedures (e.g., ASTM G1). This may involve gentle brushing or chemical cleaning.

    • Rinse the coupons with deionized water and then with a solvent.

    • Dry the coupons in a desiccator.

    • Reweigh the cleaned and dried coupons.

  • Calculation of Corrosion Rate:

    • Calculate the weight loss (ΔW) for each coupon.

    • The corrosion rate (CR) in millimeters per year (mm/a) can be calculated using the following formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) Where:

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the protective properties of the film formed by this compound on a metal surface.

Materials:

  • Potentiostat with EIS capability.

  • Three-electrode electrochemical cell.

  • Working electrode (the metal being tested, e.g., stainless steel).

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod).

  • Your this compound solution.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish.

    • Clean and degrease the electrode.

  • Experimental Setup:

    • Assemble the three-electrode cell with your this compound solution as the electrolyte.

    • Immerse the electrodes in the solution.

  • Measurement:

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30 minutes.

    • Perform the EIS measurement over a specified frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Data Analysis:

    • The resulting impedance data is typically plotted as a Nyquist or Bode plot.

    • The data can be fitted to an equivalent electrical circuit to determine parameters such as solution resistance (Rs) and polarization resistance (Rp). A higher Rp value generally indicates better corrosion resistance.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) to evaluate the corrosion rate and the type of inhibition.

Materials:

  • Potentiostat.

  • Three-electrode electrochemical cell (same as for EIS).

  • Your this compound solution.

Procedure:

  • Setup:

    • Use the same experimental setup as for EIS.

    • Allow the OCP to stabilize.

  • Polarization Scan:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Use a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to their intersection to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • A lower i_corr value indicates a lower corrosion rate.

Visualizations

The following diagrams illustrate key workflows and concepts related to corrosion testing.

Corrosion_Testing_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion start Start: Corrosion Concern prep_coupon Prepare Metal Coupons (Polish, Clean, Weigh) start->prep_coupon prep_solution Prepare Morpholine Lactate Solution start->prep_solution weight_loss Weight Loss Test (Immersion) prep_coupon->weight_loss electrochemical Electrochemical Tests (EIS, Polarization) prep_coupon->electrochemical prep_solution->weight_loss prep_solution->electrochemical calc_cr Calculate Corrosion Rate weight_loss->calc_cr analyze_electrochem Analyze Electrochemical Data (Rp, icorr) electrochemical->analyze_electrochem eval_inhibition Evaluate Inhibition Efficiency calc_cr->eval_inhibition analyze_electrochem->eval_inhibition conclusion Draw Conclusions on Material Compatibility eval_inhibition->conclusion end End: Report Findings conclusion->end

Caption: Workflow for evaluating corrosion when using this compound.

Corrosion_Inhibition_Mechanism cluster_solution Aqueous Solution cluster_surface Metal Surface cluster_environment Corrosive Environment ML This compound (ML) M_ion Morpholinium Cation ML->M_ion L_ion Lactate Anion ML->L_ion film Protective Adsorbed Film M_ion->film Adsorption L_ion->film Adsorption metal Metal Substrate film->metal Protection corrosive Corrosive Species (e.g., H+, O2) corrosive->film Blocked

Caption: Mechanism of corrosion inhibition by this compound.

References

Technical Support Center: Enhancing Morpholine Lactate Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of morpholine (B109124) lactate (B86563) as a catalyst in organic synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during reactions catalyzed by morpholine lactate, providing potential causes and actionable solutions.

Low Reaction Yield or Slow Reaction Rate

Possible Causes:

  • Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics, or too high, causing catalyst or reactant degradation.

  • Incorrect Catalyst Loading: Insufficient catalyst will result in a slow reaction, while excessive amounts may not lead to a proportional increase in rate and can complicate purification.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and catalyst stability.

  • Presence of Impurities: Water or other impurities in the reactants or solvent can deactivate the catalyst.

  • Insufficient Reaction Time: The reaction may not have reached completion.

Solutions:

  • Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and stability.

  • Catalyst Loading Optimization: Titrate the catalyst loading to identify the minimum amount required for an efficient reaction.

  • Solvent Screening: Test a variety of solvents with different polarities. For instance, in Michael additions, alcoholic solvents can be beneficial for diastereoselectivity.[1]

  • Ensure Anhydrous Conditions: Dry all solvents and reactants thoroughly before use.

  • Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the reaction to completion.

Formation of Side Products and Low Selectivity

Possible Causes:

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired byproducts.

  • Side Reactions: The reaction conditions may promote competing reaction pathways.

  • Catalyst Degradation: The catalyst may decompose under the reaction conditions, leading to non-selective catalysis.

Solutions:

  • Stoichiometric Adjustments: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases.

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and catalyst concentration can help favor the desired reaction pathway.

  • Use of Co-catalysts or Additives: In some cases, the addition of a co-catalyst or an additive can improve selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical applications of morpholine-based catalysts?

A1: Morpholine-based organocatalysts are effective in various organic transformations, including Michael addition reactions between aldehydes and nitroolefins.[2][3] They are also explored as initiators or catalysts in the ring-opening polymerization of lactide for the synthesis of biodegradable polymers like polylactic acid (PLA).

Q2: How does the structure of a morpholine-based catalyst affect its efficiency?

A2: The efficiency of morpholine-based catalysts can be significantly influenced by their structure. For instance, in the context of enamine catalysis, the presence of an oxygen atom in the morpholine ring and the pyramidalization of the nitrogen can decrease the nucleophilicity of the enamine intermediate, potentially leading to lower reactivity compared to pyrrolidine-based catalysts.[1][2][3][4] However, the introduction of other functional groups, such as a carboxylic acid moiety, can enhance catalytic activity.[1][4]

Q3: What are the key parameters to consider when optimizing a reaction catalyzed by this compound?

A3: Key parameters include reaction temperature, solvent, catalyst loading, and the purity of reactants. The table below summarizes the effect of different solvents and temperatures on the Michael addition of butyraldehyde (B50154) to trans-β-nitrostyrene using a morpholine-based catalyst.

EntrySolventTemperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (syn, %)
1Toluene (B28343)4012>9995:575
2CH2Cl24012>9990:1070
3iPrOH4012>9998:285
4iPrOH/HFIP (9:1)4012>9999:188
5TFE4012>9999:190
6iPrOH012>9999:192
7iPrOH/HFIP (9:1)012>99>99:194
8TFE012>99>99:195
9iPrOH-102495>99:196
10iPrOH/HFIP (9:1)-102498>99:197
11TFE-102499>99:198

Data adapted from a study on a ß-morpholine amino acid catalyst in a model Michael addition reaction. TFE = 2,2,2-Trifluoroethanol, HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol.[1]

Q4: Can this compound be used in the synthesis of polylactic acid (PLA)?

A4: Yes, primary and secondary amines, and by extension their salts like this compound, can act as initiators for the ring-opening polymerization (ROP) of lactide to produce PLA. The amine is incorporated into the polymer chain as a head-group through an amide bond.[2] The lactate counter-ion could potentially act as a co-catalyst.

Q5: How can I troubleshoot low molecular weight in PLA synthesis when using an amine-based initiator?

A5: Low molecular weight in step-growth polymerization can be due to several factors. Ensure precise stoichiometry of your monomer and initiator, use highly pure monomers, and ensure the reaction goes to high conversion. The presence of water can also lead to premature chain termination, so maintaining anhydrous conditions is critical.

Section 3: Experimental Protocols

General Protocol for a Morpholine-Catalyzed Michael Addition

This protocol is a general guideline for the Michael addition of an aldehyde to a nitroolefin using a morpholine-based catalyst.

Materials:

  • Aldehyde (1.0 eq.)

  • Nitroolefin (1.5 eq.)

  • Morpholine-based catalyst (1 mol%)

  • N-methylmorpholine (NMM) (1 mol%)

  • Anhydrous solvent (e.g., iPrOH)

Procedure:

  • To a stirred solution of the morpholine-based catalyst and NMM in the chosen anhydrous solvent, add the aldehyde.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the nitroolefin to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress using TLC or 1H NMR.

  • Once the reaction is complete, quench the reaction and purify the product using flash chromatography.

General Protocol for Ring-Opening Polymerization of Lactide using an Amine Initiator

This protocol provides a general method for the synthesis of PLA using an amine initiator, which can be adapted for this compound.

Materials:

  • Lactide

  • Amine initiator (e.g., this compound)

  • Anhydrous toluene

  • Co-catalyst (optional, e.g., a protic acid)[2]

Procedure:

  • Purify the lactide by recrystallization from toluene and sublimation. Store in a glovebox.

  • In a glovebox, add the purified lactide and anhydrous toluene to a reaction vessel.

  • Add the amine initiator (and co-catalyst if used) to the vessel.

  • Seal the vessel and stir the reaction at the desired temperature (e.g., room temperature or elevated).

  • Monitor the polymerization progress by taking aliquots and analyzing them by 1H NMR to determine monomer conversion.

  • Once the desired conversion is reached, precipitate the polymer in a non-solvent like cold methanol.

  • Filter and dry the polymer under vacuum.

Section 4: Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield in Catalysis

Troubleshooting_Low_Yield start Low Yield or Slow Reaction check_temp Review Reaction Temperature start->check_temp check_loading Verify Catalyst Loading start->check_loading check_solvent Assess Solvent Choice start->check_solvent check_purity Check Reactant & Solvent Purity start->check_purity check_time Monitor Reaction Over Time start->check_time optimize_temp Optimize Temperature (Screen Range) check_temp->optimize_temp optimize_loading Titrate Catalyst Loading check_loading->optimize_loading optimize_solvent Screen Different Solvents check_solvent->optimize_solvent purify_reagents Purify/Dry Reagents check_purity->purify_reagents extend_time Extend Reaction Time check_time->extend_time solution Improved Yield optimize_temp->solution optimize_loading->solution optimize_solvent->solution purify_reagents->solution extend_time->solution

Caption: A logical workflow for troubleshooting low yield in catalytic reactions.

Catalytic Cycle for Morpholine-Catalyzed Michael Addition

Michael_Addition_Mechanism Catalyst Morpholine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Adduct Michael Adduct Intermediate Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Product Final Product Adduct->Product Hydrolysis Hydrolysis Hydrolysis Product->Catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for a morpholine-catalyzed Michael addition.[1][2][5]

Proposed Pathway for Amine-Initiated ROP of Lactide

PLA_Synthesis_Pathway Lactide Lactide Monomer ActivatedMonomer Protonated (Activated) Lactide Lactide->ActivatedMonomer + H+ (from Acid) Amine Amine Initiator (e.g., Morpholine) Initiation Nucleophilic Attack by Amine Amine->Initiation Acid Protic Acid (Catalyst) ActivatedMonomer->Initiation + Amine Propagation Successive Addition of Activated Monomer ActivatedMonomer->Propagation GrowingChain Growing Polymer Chain (Amide End-Capped) Initiation->GrowingChain GrowingChain->Propagation PLA Polylactic Acid (PLA) GrowingChain->PLA Propagation->GrowingChain Chain Elongation

Caption: Cationic activated monomer mechanism for amine-initiated ROP of lactide.[2]

References

Validation & Comparative

A Comparative Guide to Morpholinium-Based and Protic Ionic Liquids for Cellulose Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dissolution of cellulose (B213188), a critical step in the valorization of this abundant biopolymer, has been a significant focus of research. Ionic liquids (ILs) have emerged as highly effective solvents for this purpose. This guide provides a detailed comparison of the performance of morpholinium-based ionic liquids with other common protic ionic liquids (PILs) for cellulose dissolution, supported by experimental data and detailed protocols. While direct data for morpholine (B109124) lactate (B86563) is scarce in existing literature, this guide focuses on well-documented morpholinium-based ILs, which are of significant interest, and compares them with established protic systems.

Performance Comparison of Ionic Liquids for Cellulose Dissolution

The efficiency of an ionic liquid in dissolving cellulose is determined by several key parameters, including the maximum cellulose solubility, the required temperature, and the time needed for complete dissolution. The following tables summarize the performance of selected morpholinium-based and other protic ionic liquids based on available experimental data.

Table 1: Performance of Morpholinium-Based Ionic Liquids in Cellulose Dissolution

Ionic LiquidCellulose TypeSolubility (wt%)Temperature (°C)TimeCo-solventReference
N-allyl-N-methylmorpholinium acetate (B1210297) ([AMMorp][OAc])Microcrystalline3012020 minNone[1]
N-ethyl-N-methylmorpholinium acetate ([EMMorp][OAc])Not specified14Not specifiedNot specifiedDMSO[2]
Aqueous N,N-dimethylmorpholinium hydroxide (B78521) (NDMMOH)Microcrystalline7Room TemperatureNot specifiedWater[3]
Aqueous Morpholinium Hydroxides (various)Microcrystalline3-7Room TemperatureFreeze-thaw methodWater[4]

Table 2: Performance of Other Protic Ionic Liquids in Cellulose Dissolution

Ionic LiquidCationAnionCellulose TypeSolubility (wt%)Temperature (°C)TimeReference
1-ethylimidazolium lactate1-ethylimidazoliumLactateNot specified~58020 min[5]
Diethyl dimethyl ammonium (B1175870) phosphateDiethyl dimethyl ammoniumPhosphateLignocellulosic65 (extraction)Not specified30 min[6]
[TMGH][OPr] (1,1,3,3-tetramethylguanidinium propionate)TetramethylguanidiniumPropionateMicrocrystallineup to 20803 h[7]
N,N,N-triethylhexan-1-aminium acetateN,N,N-triethylhexan-1-aminiumAcetateNot specifiedGoodMild-[8]

Properties of Regenerated Cellulose

The properties of the cellulose regenerated from an ionic liquid solution are crucial for its subsequent applications. Key characteristics include the crystalline structure (transformation from Cellulose I to Cellulose II), thermal stability, and morphology.

Table 3: Properties of Cellulose Regenerated from Different Ionic Liquid Systems

Ionic Liquid SystemCrystallinity of Regenerated CelluloseThermal Stability of Regenerated CelluloseMorphology of Regenerated CelluloseReference
N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc])Reduced crystallinity (Cellulose II)No discernible degradationNot specified[1]
Aqueous Morpholinium HydroxidesDecreased from original celluloseStable, no degradation detectedNot specified[4]
Imidazolium-based protic ionic liquids (e.g., 1-ethylimidazolium lactate)Conversion from Cellulose I to Cellulose IILower thermal decomposition temperature than initial celluloseNanostructure[5]
[TMGH][OPr]Lower crystallinity than originalNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for the synthesis of morpholinium-based protic ionic liquids and a typical cellulose dissolution and regeneration procedure.

Synthesis of Morpholinium-Based Protic Ionic Liquids

Protic ionic liquids based on morpholine can be synthesized through a straightforward acid-base neutralization reaction.[9][10]

  • Reaction Setup : A three-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a magnetic stirrer, and placed in an ice-water bath to control the reaction temperature.

  • Acid Addition : A Brønsted acid (e.g., formic acid, acetic acid) is placed in the flask.[11]

  • Base Addition : Morpholine or an N-alkylmorpholine is added dropwise to the acid while stirring vigorously. The temperature should be maintained below 25 °C due to the exothermic nature of the reaction.[10]

  • Reaction Completion : After the addition is complete, the mixture is stirred for several hours at room temperature.

  • Purification : Any residual reactants are removed by evaporation under reduced pressure. The final protic ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80 °C) to remove any remaining water.[12]

General Protocol for Cellulose Dissolution and Regeneration

The following is a general procedure for dissolving and regenerating cellulose using an ionic liquid.

  • Dissolution :

    • A specific amount of dried cellulose (e.g., microcrystalline cellulose) is added to the ionic liquid in a sealed container.

    • The mixture is heated to the desired temperature (e.g., 80-120 °C) with continuous stirring until the cellulose is completely dissolved.[1] The time required can vary from minutes to hours depending on the IL, cellulose type, and temperature.

    • In some cases, a co-solvent like DMSO may be used to enhance solubility and reduce viscosity.[2] For aqueous hydroxide solutions, a freeze-thaw method may be employed to facilitate dissolution at room temperature.[4]

  • Regeneration :

    • The cellulose solution is cooled to room temperature.

    • An anti-solvent, typically water, ethanol, or acetone, is added to the solution to precipitate the cellulose.[5]

    • The regenerated cellulose is then thoroughly washed with the anti-solvent to remove any residual ionic liquid.

    • The purified cellulose is then dried for further characterization and use.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for a cellulose dissolution and regeneration experiment using an ionic liquid.

Cellulose_Dissolution_Workflow cluster_synthesis Ionic Liquid Synthesis cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration cluster_analysis Characterization s1 Brønsted Acid s3 Neutralization Reaction s1->s3 s2 Morpholine-based Base s2->s3 s4 Purification & Drying s3->s4 d2 Ionic Liquid s4->d2 d1 Cellulose d3 Heating & Stirring d1->d3 d2->d3 d4 Cellulose Solution d3->d4 r1 Cellulose Solution r2 Anti-solvent Addition r1->r2 r3 Washing & Drying r2->r3 r4 Regenerated Cellulose r3->r4 a1 XRD (Crystallinity) r4->a1 a2 TGA (Thermal Stability) r4->a2 a3 SEM (Morphology) r4->a3

Caption: Experimental workflow for cellulose dissolution and regeneration.

Signaling Pathways in Cellulose Dissolution

The dissolution of cellulose in ionic liquids is primarily driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure. The anion of the ionic liquid plays a crucial role as a hydrogen bond acceptor, interacting with the hydroxyl groups of the cellulose chains.

Cellulose_Dissolution_Mechanism cluster_cellulose Native Cellulose cluster_il Ionic Liquid cluster_dissolved Dissolved State c1 Cellulose Chains with Inter- and Intramolecular Hydrogen Bonds d_cell Individual Cellulose Chains c1->d_cell Disruption of H-bonds il_cat Cation il_cat->d_cell Cation stabilizes dissolved chains il_an Anion il_an->c1 Anion acts as H-bond acceptor d_il Solvated Ions

Caption: Mechanism of cellulose dissolution in ionic liquids.

This guide provides a comparative overview to aid researchers in selecting appropriate ionic liquid systems for cellulose dissolution based on performance and desired properties of the regenerated material. The provided protocols and diagrams offer a foundation for experimental design and a deeper understanding of the underlying mechanisms.

References

A Comparative Guide to Analytical Methods for Morpholine Lactate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of morpholine (B109124) lactate (B86563). As morpholine lactate is a salt, its quantification in solution is achieved by analyzing its constituent components: the morpholine cation and the lactate anion. This document outlines various techniques suitable for the individual quantification of each component, presenting supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of commonly employed methods for the quantification of morpholine and lactate.

Table 1: Comparison of Validated Analytical Methods for Morpholine Quantification

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS (with derivatization) [1][2]10 - 500 µg/L> 0.99994.3% - 109.0%Intra-day: 2.0% - 4.4% Inter-day: 3.3% - 7.0%7.3 µg/L24.4 µg/L
HPLC-UV (with derivatization) 0.3 - 1.2 µg/mL> 0.99997.9% - 100.4%< 2%0.1 µg/mL0.3 µg/mL
Ion Chromatography (IC) with Suppressed Conductivity [3]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.7 µg/L (in 0.1 mg/mL linezolid)Not Specified

Table 2: Comparison of Validated Analytical Methods for Lactate Quantification

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC-UV [4][5]2 - 12 µg/mL> 0.99898.0% - 101.5%< 2%0.11 µg/mL0.33 µg/mL
Ion Chromatography (IC) with Suppressed Conductivity 1 - 10 ppm> 0.99991.8% - 102.8%Not SpecifiedNot SpecifiedNot Specified
Capillary Electrophoresis (CE) with Contactless Conductivity Detection Not SpecifiedNot SpecifiedNot SpecifiedIntra-day: < 2.9%Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Quantification (with Derivatization)

This method involves the derivatization of morpholine to a more volatile and thermally stable compound, N-nitrosomorpholine (NMOR), which is then analyzed by GC-MS.[1]

a. Sample Preparation and Derivatization:

  • To 2.0 mL of the sample solution (e.g., dissolved drug substance in purified water), add 200 µL of 0.05 mol/L hydrochloric acid (HCl) and 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution.[6]

  • Vortex the mixture thoroughly.

  • Heat the mixture at 40°C for 5 minutes to facilitate the formation of NMOR.

  • After cooling, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane), vortexing, and allowing the layers to separate.

  • Collect the organic layer containing the NMOR derivative for GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent.

  • Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[1]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes. Ramp to 120°C at a rate of 10°C/min, hold for 3 minutes. Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for NMOR (e.g., m/z 86.1 and 116.1).

High-Performance Liquid Chromatography (HPLC) with UV Detection for Lactate Quantification

This method is suitable for the direct quantification of lactate in pharmaceutical formulations.[4][5]

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm membrane filter prior to injection.

b. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v), with the pH adjusted to 2.8 with ortho-phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.

Ion Chromatography (IC) with Suppressed Conductivity for Simultaneous Analysis

While a specific validated method for the simultaneous quantification of morpholine and lactate was not found, ion chromatography is a powerful technique capable of analyzing both cations (like morpholine) and anions (like lactate) in a single run or with sequential runs on different columns.[3][7] This makes it a highly suitable and efficient method for the analysis of this compound.

a. Sample Preparation:

  • Dissolve the sample in deionized water to a concentration suitable for IC analysis.

  • Filter the sample through a 0.45 µm IC-certified filter.

b. IC Conditions for Morpholine (Cation Analysis):

  • IC System: Thermo Scientific Dionex ICS-series or equivalent with a conductivity detector and suppressor.

  • Column: Cation-exchange column (e.g., Dionex IonPac CS19).[3]

  • Eluent: Methanesulfonic acid (MSA) eluent generated electrolytically.

  • Detection: Suppressed conductivity.

c. IC Conditions for Lactate (Anion Analysis):

  • IC System: Same as for cation analysis.

  • Column: Anion-exchange column.

  • Eluent: Sodium carbonate and sodium bicarbonate solution.

  • Detection: Suppressed conductivity.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Documentation define_purpose Define Purpose (Assay, Impurity, etc.) select_method Select Analytical Method define_purpose->select_method define_params Define Validation Parameters (ICH Q2) select_method->define_params specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report final_method Final Validated Analytical Method validation_report->final_method Method Approved

Caption: A workflow for analytical method validation.

Derivatization_Workflow Analyte Morpholine (Poorly Volatile, No Chromophore) Reaction Chemical Reaction Analyte->Reaction Reagent Derivatizing Agent (e.g., Sodium Nitrite) Reagent->Reaction Product Derivative (e.g., N-Nitrosomorpholine) Analysis GC-MS Analysis Product->Analysis Reaction->Product

Caption: Derivatization process for GC-MS analysis.

References

Morpholine and its Derivatives: A Performance Comparison for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and formulation, the choice of solvent and reagents is paramount to achieving desired outcomes in terms of yield, purity, and process efficiency. While traditional solvents have long been the cornerstone of laboratory and industrial processes, the demand for novel compounds with unique properties has led to the exploration of versatile molecules like morpholine (B109124) and its derivatives. This guide provides a comprehensive comparison of the performance of morpholine and its salts, exemplified by morpholine lactate (B86563), against traditional solvents and reagents, supported by experimental data and protocols.

Morpholine: A Versatile Heterocyclic Compound

Morpholine, a heterocyclic chemical compound with the formula O(CH₂)₂NH, features both amine and ether functional groups.[1] This unique structure confers a range of useful properties, making it a valuable intermediate and solvent in various applications, including the synthesis of pharmaceuticals.[1][2] It is a colorless, hygroscopic liquid with a characteristic amine odor and is miscible with water and many organic solvents.[3][4]

Physicochemical Properties: Morpholine vs. Traditional Solvents

The selection of a solvent is often dictated by its physical properties. The following table provides a comparison of key physicochemical properties of morpholine with those of common laboratory solvents.

PropertyMorpholineDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Dimethylformamide (DMF)
Formula C₄H₉NOCH₂Cl₂C₄H₈OC₂H₃NC₃H₇NO
Molecular Weight ( g/mol ) 87.1284.9372.1141.0573.09
Boiling Point (°C) 128.939.66681.6153
Melting Point (°C) -4.9-96.7-108.4-45.7-61
Density (g/mL at 20°C) 1.0071.3260.8890.7860.944
pKa of conjugate acid 8.33----
Solubility in Water Miscible13 g/LMiscibleMiscibleMiscible

Performance of Morpholine in Organic Synthesis

Morpholine is widely utilized in organic synthesis as a building block for a variety of compounds, including active pharmaceutical ingredients (APIs).[1] Its secondary amine functionality allows it to readily participate in reactions to form enamines, amides, and other derivatives.[1]

Key Applications in Drug Development:
  • Synthesis of Linezolid: Morpholine is a key structural component of the antibiotic linezolid.[1]

  • Synthesis of Gefitinib (B1684475): The anticancer agent gefitinib incorporates a morpholine moiety.[1]

  • Corrosion Inhibition: Morpholine and its salts are used as corrosion inhibitors in various systems.[5][6]

  • Catalysis: Morpholine and its derivatives are explored as organocatalysts in chemical reactions.[2]

The following DOT script visualizes a general synthetic pathway for a morpholine derivative, illustrating its role as a versatile scaffold in medicinal chemistry.

G General Synthetic Scheme for a Morpholine-Containing Bioactive Molecule cluster_start Starting Materials cluster_product Product Morpholine Morpholine Reaction Reaction Morpholine->Reaction Electrophile Electrophile Electrophile->Reaction Morpholine_Derivative Morpholine Derivative (e.g., Pharmaceutical Intermediate) Reaction->Morpholine_Derivative

Caption: General synthesis of a morpholine derivative.

Morpholine Lactate: A Functional Salt

While "this compound" as a standalone solvent is not extensively documented in scientific literature, the salt formed between morpholine and lactic acid exemplifies how the properties of morpholine can be tailored for specific applications. The most well-documented example is isostearamidopropyl this compound , used in the cosmetics industry as an antistatic agent.[7]

Isostearamidopropyl this compound: A Case Study

Isostearamidopropyl this compound is the lactic acid salt of isostearamidopropyl morpholine.[8] Its structure combines a lipophilic fatty acid chain with the hydrophilic morpholine ring, making it surface-active.

Synthesis: This compound is typically synthesized through the amidation of isostearic acid with N-(3-aminopropyl)morpholine, followed by neutralization with lactic acid.

The following DOT script illustrates the conceptual workflow for the formulation of a cosmetic product containing isostearamidopropyl this compound.

G Formulation Workflow with Isostearamidopropyl this compound cluster_ingredients Ingredients cluster_product Final Product Water Water Mixing Mixing Water->Mixing Surfactants Surfactants Surfactants->Mixing Thickeners Thickeners Thickeners->Mixing Isostearamidopropyl_Morpholine_Lactate Isostearamidopropyl This compound Isostearamidopropyl_Morpholine_Lactate->Mixing Other_Additives Other Additives (e.g., fragrance, preservatives) Other_Additives->Mixing Homogenization Homogenization Mixing->Homogenization Quality_Control Quality_Control Homogenization->Quality_Control Cosmetic_Product Finished Cosmetic Product (e.g., Shampoo, Conditioner) Quality_Control->Cosmetic_Product

Caption: Cosmetic formulation workflow.

Performance and Safety of Isostearamidopropyl this compound
  • Performance: Functions as an antistatic agent in hair care products, reducing static electricity.[7]

  • Safety: Toxicological studies have shown that isostearamidopropyl this compound is less irritating and sensitizing to the skin compared to morpholine itself.[7] It is considered safe for use in rinse-off cosmetic products.[9]

Experimental Protocols

Synthesis of N-Aryl-Substituted Morpholines

This protocol describes a general method for the synthesis of N-aryl-substituted morpholines, which are important scaffolds in medicinal chemistry.

Materials:

  • Morpholine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (B28343)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.

  • Add the aryl halide and morpholine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-substituted morpholine.

Conclusion

Morpholine stands out as a highly versatile and valuable compound in the arsenal (B13267) of chemists and pharmaceutical scientists. Its unique combination of amine and ether functionalities allows for its use as a solvent, a reagent, and a fundamental building block in the synthesis of complex molecules, including important pharmaceuticals. While "this compound" as a general-purpose solvent is not well-established, the example of isostearamidopropyl this compound demonstrates the potential for creating functionalized morpholine salts with specific properties tailored for diverse applications. Compared to many traditional solvents, morpholine offers a different reactivity profile and serves as a key structural motif in many bioactive compounds. However, its handling requires appropriate safety precautions due to its corrosive and flammable nature. The continued exploration of morpholine and its derivatives is expected to yield further innovations in drug discovery and materials science.

References

Efficacy of morpholine lactate in comparison to other morpholinium-based ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of various morpholinium-based ionic liquids, with a focus on their antimicrobial and cytotoxic properties. This guide provides a summary of available experimental data to inform researchers, scientists, and drug development professionals.

A note on Morpholine (B109124) Lactate: Extensive literature searches did not yield specific experimental data on the efficacy of morpholine lactate. Therefore, this guide presents a comparative analysis of other morpholinium-based ionic liquids for which experimental data is available, to provide a valuable resource for researchers interested in this class of compounds.

Comparative Efficacy Data

The efficacy of morpholinium-based ionic liquids (ILs) is significantly influenced by the structure of the cation, particularly the length of the alkyl chains attached to the nitrogen atom of the morpholine ring. The available data consistently indicates that morpholinium cations with two long alkyl chains, such as 4,4-didecylmorpholinium ([Dec₂Mor]⁺), exhibit significantly higher antimicrobial activity compared to those with one long and one short alkyl chain, like 4-decyl-4-ethylmorpholinium ([DecEtMor]⁺).[1][2][3][4][5][6] The nature of the anion appears to have a less pronounced effect on the antimicrobial efficacy.[2]

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various morpholinium-based ILs against a range of bacterial species. Lower MIC values indicate higher antimicrobial potency.

Ionic Liquid CationAnionTest OrganismMIC (mg/L)Reference
[Dec₂Mor]⁺ 2,4-DichlorophenoxyacetateEscherichia coli8[2]
Lactococcus lactis4[2]
Listeria monocytogenes4[2]
Pseudomonas syringae8[2]
Salmonella enterica16[2]
4-Chloro-2-methylphenoxyacetateEscherichia coli8[2]
Lactococcus lactis4[2]
Listeria monocytogenes4[2]
Pseudomonas syringae8[2]
Salmonella enterica16[2]
[DecEtMor]⁺ 2,4-DichlorophenoxyacetateAll tested species>1000[2]
4-Chloro-2-methylphenoxyacetateAll tested species>1000[2]
ClopyralidEscherichia coli341[2]
Lactococcus lactis181[2]
Listeria monocytogenes128[2]
Pseudomonas syringae128[2]
Salmonella enterica512[2]
Cytotoxicity

The cytotoxic effects of morpholinium-based ILs have been evaluated against various cell lines. The 50% inhibitory concentration (IC₅₀) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher cytotoxicity.

Ionic LiquidCell LineIC₅₀ (µM)Reference
N-dodecyl-N-methylmorpholinium salicylate (B1505791) ([C₁₂mmor][Sal])A549 (human lung carcinoma)12.79[7]
N-dodecyl-N-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-H-2-n])A549 (human lung carcinoma)30.19[7]
4-Benzyl-4-methylmorpholinium lactateIPC-81 (rat promyelocytic leukemia)1.19 mM[8][9]
4-Benzyl-4-methylmorpholinium acetateIPC-81 (rat promyelocytic leukemia)1.05 mM[8][9]
4-Benzyl-4-methylmorpholinium formateIPC-81 (rat promyelocytic leukemia)14.13 mM[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the ionic liquids is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other suitable bacterial growth medium)

  • Bacterial suspension standardized to 0.5 McFarland standard

  • Ionic liquid stock solutions

  • p-iodonitrotetrazolium violet (INT) solution (optional, for visualization)

  • Positive control (e.g., gentamicin)

  • Negative control (broth only)

Procedure:

  • Prepare a serial two-fold dilution of the ionic liquids in the growth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the ionic liquid that completely inhibits visible growth.

  • Optionally, add an indicator like INT to each well and incubate for a further 30 minutes to aid in the visualization of bacterial growth (a color change indicates metabolic activity).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[14][15][16]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., MEM, RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test ionic liquids dissolved in culture medium

  • Reference drug (e.g., doxorubicin)

Procedure:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of the ionic liquids. Include a vehicle control (medium only) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, remove the medium and add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualized Workflows and Syntheses

Synthesis_of_Morpholinium_ILs cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Exchange (Metathesis) N-methylmorpholine N-methylmorpholine Intermediate_salt N-alkyl-N-methylmorpholinium halide N-methylmorpholine->Intermediate_salt Alkyl_halide Alkyl halide (e.g., 1-chlorododecane) Alkyl_halide->Intermediate_salt Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate_salt Heat Heat (Reflux) Heat->Intermediate_salt Intermediate_salt_2 N-alkyl-N-methylmorpholinium halide Intermediate_salt->Intermediate_salt_2 Purification Anion_source Anion Source (e.g., Lithium salt of desired anion) Final_IL Final Morpholinium Ionic Liquid Anion_source->Final_IL Intermediate_salt_2->Final_IL Efficacy_Workflow IL_Synthesis Ionic Liquid Synthesis & Purification Stock_Solution Prepare Stock Solutions IL_Synthesis->Stock_Solution Antimicrobial_Testing Antimicrobial Activity Testing Stock_Solution->Antimicrobial_Testing Cytotoxicity_Testing Cytotoxicity Testing Stock_Solution->Cytotoxicity_Testing MIC_Determination Broth Microdilution Assay (Determine MIC) Antimicrobial_Testing->MIC_Determination MTT_Assay MTT Assay on Cell Lines (Determine IC50) Cytotoxicity_Testing->MTT_Assay Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis MTT_Assay->Data_Analysis PLA_Synthesis Lactic_Acid Lactic Acid Monomer Polycondensation Direct Polycondensation Lactic_Acid->Polycondensation Lactide_Formation Lactide Formation (Dimerization) Lactic_Acid->Lactide_Formation Low_MW_PLA Low to Intermediate Molecular Weight PLA Polycondensation->Low_MW_PLA Ring_Opening Ring-Opening Polymerization (ROP) High_MW_PLA High Molecular Weight PLA Ring_Opening->High_MW_PLA Lactide_Formation->Ring_Opening

References

A Comparative Environmental Impact Analysis of Morpholine Lactate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical compounds in industrial applications and drug development extends beyond efficacy and cost; a critical evaluation of their environmental footprint is now a paramount consideration. This guide provides a comparative analysis of the environmental impact of morpholine (B109124) lactate (B86563) and its common alternatives, including triethanolamine (B1662121), monoethanolamine, and cyclohexylamine (B46788). The data presented is based on standardized ecotoxicological and biodegradability studies, offering a foundation for informed decision-making in chemical selection.

Due to a lack of extensive environmental data for morpholine lactate, this analysis utilizes data for its parent compound, morpholine, as a primary proxy. While the lactate salt may exhibit different environmental behavior, the data for morpholine provides a valuable baseline for comparison.

Quantitative Environmental Impact Data

The following tables summarize the key environmental indicators for morpholine and its alternatives. Data is compiled from various safety data sheets and ecotoxicology studies.

Table 1: Acute Aquatic Ecotoxicity

ChemicalTest OrganismEndpoint (LC50/EC50)Result (mg/L)Test Guideline
Morpholine Oncorhynchus mykiss (Rainbow Trout)96h LC50180[1]OECD 203
Daphnia magna (Water Flea)48h EC5044.5[1][2]OECD 202
Skeletonema costatum (Algae)72h ErC509ISO 10253
Triethanolamine Pimephales promelas (Fathead Minnow)96h LC501,460[3]OECD 203
Daphnia magna (Water Flea)48h EC5055[3]OECD 202
Pseudokirchneriella subcapitata (Green Algae)96h ErC502.2[3]OECD 201
Monoethanolamine Cyprinus carpio (Carp)96h LC50349[4]-
Daphnia magna (Water Flea)48h EC5065[4]-
Pseudokirchneriella subcapitata (Green Algae)72h EC502.8[5]OECD 201
Cyclohexylamine Oryzias latipes (Japanese Rice Fish)96h LC5033[6]OECD 203
Daphnia magna (Water Flea)48h EC5036.3[6]OECD 202
Pseudokirchneriella subcapitata (Green Algae)96h EC5020[6][7]OECD 201

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effective Concentration for 50% of the test organisms. ErC50: EC50 based on growth rate inhibition.

Table 2: Biodegradability

ChemicalTest MethodResultClassification
Morpholine OECD 301F (Manometric Respirometry)>60% in 28 daysReadily Biodegradable
Triethanolamine OECD 301F (Manometric Respirometry)96% in 28 daysReadily Biodegradable[8]
Monoethanolamine OECD 301Meets criteria[9]Readily Biodegradable[10]
Cyclohexylamine Closed Bottle Test92% in 20 daysReadily Biodegradable[11]

Experimental Protocols

The data presented in the tables above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.[12][13][14] A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period and satisfies the "10-day window" criterion.[15] The pass levels are typically ≥70% for tests based on Dissolved Organic Carbon (DOC) removal and ≥60% for tests based on oxygen demand or carbon dioxide evolution.[15]

  • Inoculum: Activated sludge from a sewage treatment plant is commonly used as the microbial source.[16][17]

  • Test Conditions: The test is conducted in the dark or diffuse light at a controlled temperature.[18]

  • Measurement: Biodegradation is monitored by measuring parameters such as DOC, Biochemical Oxygen Demand (BOD), or CO2 evolution.[16][18]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours to calculate the LC50 value.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna (a small freshwater crustacean) by determining the concentration that immobilizes 50% of the population (EC50) within a 48-hour period.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Procedure: The daphnids are exposed to various concentrations of the test substance.

  • Endpoint: Immobilization (the inability to swim) is observed at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits the growth rate by 50% (ErC50) over a 72-hour period.

  • Test Organisms: A common test species is Pseudokirchneriella subcapitata.

  • Procedure: Algal cultures are exposed to a series of concentrations of the test substance under controlled light and temperature conditions.

  • Endpoint: The growth of the algae is measured, typically by cell counting or fluorescence.

Signaling Pathways and Environmental Fate

Morpholine

The primary environmental concern with morpholine is its potential to form N-nitrosomorpholine (NMOR), a known carcinogen, through nitrosation in the environment.[19] The biodegradation of morpholine in microorganisms, particularly Mycobacterium species, involves the cleavage of the C-N bond, often initiated by a monooxygenase enzyme containing a cytochrome P-450.[20] The metabolic pathway can proceed through intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate.[20] In the context of drug discovery, morpholine derivatives have been shown to interact with neurotransmitter receptors and pathways related to the amyloid cascade, though the direct relevance of these findings to environmental organisms is not well established.[8]

Biodegradation_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis cluster_result Result Test_Substance Test Substance (e.g., this compound) Test_Flasks Sealed Test Flasks (Aerobic, Dark) Test_Substance->Test_Flasks Mineral_Medium Mineral Medium Mineral_Medium->Test_Flasks Inoculum Inoculum (Activated Sludge) Inoculum->Test_Flasks Monitoring Monitor Parameter (e.g., O2 consumption, CO2 evolution) Test_Flasks->Monitoring periodically Data_Analysis Calculate % Biodegradation Monitoring->Data_Analysis Comparison Compare to Pass Level (e.g., >60%) Data_Analysis->Comparison Classification Classification (Readily Biodegradable or Not) Comparison->Classification

Caption: OECD 301 Ready Biodegradability Test Workflow.

Alternatives: Triethanolamine, Monoethanolamine, and Cyclohexylamine

These alternatives are generally considered to be readily biodegradable.[8][9][11] Their mechanisms of toxicity in aquatic organisms are not as extensively studied in terms of specific signaling pathway disruptions at an environmental level. Their acute toxicity varies, with cyclohexylamine showing the highest toxicity to aquatic life among the alternatives presented. Chronic exposure to cyclohexylamine has been linked to reproductive toxicity in animal studies.[21]

Aquatic_Toxicity_Testing_Workflow Start Select Test Substance and Organism Range_Finding Range-Finding Test (Determine concentration range) Start->Range_Finding Definitive_Test Definitive Test (Multiple concentrations and control) Range_Finding->Definitive_Test Exposure Exposure Period (e.g., 96h for fish, 48h for daphnia) Definitive_Test->Exposure Observation Observe Endpoints (Mortality, Immobilization, Growth Inhibition) Exposure->Observation Data_Analysis Statistical Analysis (Calculate LC50/EC50) Observation->Data_Analysis Result Toxicity Classification Data_Analysis->Result

Caption: General Workflow for Aquatic Ecotoxicity Testing.

Conclusion

Based on the available data, all the compared substances are readily biodegradable, which is a positive attribute for reducing their persistence in the environment. However, there are notable differences in their acute aquatic toxicity. Morpholine and, in particular, cyclohexylamine, exhibit higher toxicity to aquatic organisms compared to triethanolamine and monoethanolamine.

For researchers and developers, this guide underscores the importance of considering not only the primary function of a chemical but also its end-of-life impact. While this compound may be effective in its intended application, its potential for higher aquatic toxicity and the formation of carcinogenic byproducts warrants careful consideration and management. The alternatives presented offer a range of environmental profiles, with triethanolamine and monoethanolamine appearing as less ecotoxic options in aquatic environments. The selection of the most appropriate chemical should, therefore, be a holistic process, balancing performance with a commitment to environmental stewardship. Further research into the specific environmental fate and effects of this compound is encouraged to refine this comparative analysis.

References

Benchmarking the Catalytic Prowess of Morpholine Lactate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Morpholine (B109124) Lactate's Catalytic Activity

In the realm of organocatalysis, the quest for efficient, selective, and environmentally benign catalysts is perpetual. Morpholine lactate (B86563), a salt formed from the secondary amine morpholine and lactic acid, presents itself as a potentially valuable catalyst. This guide provides a comprehensive benchmark of the catalytic activity of the morpholine moiety, contextualized by the potential role of the lactate counter-ion, against other commonly employed amine catalysts in key carbon-carbon bond-forming reactions. This analysis is supported by experimental data from the literature, detailed experimental protocols, and visualizations to elucidate reaction pathways and workflows.

Comparative Catalytic Performance

The catalytic activity of morpholine is often compared to other cyclic secondary amines, such as pyrrolidine (B122466) and piperidine, particularly in enamine catalysis. The general consensus is that the pyrrolidine nucleus is often more efficient.[1][2] The lower reactivity of morpholine-derived enamines is attributed to the presence of the oxygen atom, which increases the ionization potential and reduces the nucleophilicity of the enamine, as well as the pronounced pyramidalization of the nitrogen atom.[1][2]

However, this perceived lower reactivity does not preclude morpholine from being an effective catalyst, particularly when its derivatives are strategically designed. For instance, β-morpholine amino acids have demonstrated high efficiency in the 1,4-addition of aldehydes to nitroolefins, requiring only 1 mol% of the catalyst to achieve quantitative conversion and excellent diastereoselectivity.[2]

The role of the lactate counter-ion in morpholine lactate is not extensively documented in the context of catalysis. However, it is plausible that the lactic acid component could act as a co-catalyst or a proton shuttle, potentially influencing the reaction rate and selectivity. The acidity of the reaction medium is known to play a crucial role in amine catalysis by facilitating the formation and activation of enamine and iminium ion intermediates.

Below is a summary of the performance of morpholine and its derivatives in comparison to other amine catalysts in various organic reactions.

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e. %)Reference
Michael Addition β-Morpholine Amino Acid (I)Butanal(E)-β-nitrostyrene>9999:192[2]
Michael Addition PyrrolidinePropanal(E)-β-nitrostyreneHigh-High[1][2]
Michael Addition PiperidinePropanal(E)-β-nitrostyreneModerate-Moderate[1][2]
Aldol/Michael Addition Morpholine2'-hydroxyacetophenoneAromatic aldehydes58-80--[3]
Urethane (B1682113) Formation MorpholinePhenyl isocyanateButan-1-ol---[4]
Urethane Formation 4-Methylmorpholine (B44366)Phenyl isocyanateButan-1-ol---[4]

Note: The data presented is for illustrative purposes and direct comparison can be challenging due to variations in reaction conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for key reactions where morpholine-based catalysts have been employed.

Michael Addition of an Aldehyde to a Nitroolefin Catalyzed by a β-Morpholine Amino Acid

This protocol is adapted from the work of Vaghi et al. (2023).[2]

Materials:

  • β-Morpholine amino acid catalyst (e.g., catalyst I from the reference)

  • Aldehyde (e.g., Butanal)

  • Nitroolefin (e.g., (E)-β-nitrostyrene)

  • Solvent (e.g., Toluene/Isopropanol mixture)

  • N-Methylmorpholine (NMM) as a co-catalyst

Procedure:

  • To a stirred solution of the nitroolefin (1.5 mmol) and the β-morpholine amino acid catalyst (0.01 mmol, 1 mol%) in the chosen solvent mixture (e.g., 1 mL of Toluene/Isopropanol 1:1) at the desired temperature (e.g., -10 °C), add N-methylmorpholine (0.01 mmol, 1 mol%).

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture for the specified duration (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Sequential Aldol/Michael Addition Reaction Catalyzed by Morpholine

This protocol is a general procedure based on the work of Wang et al. (2007).[3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • 2'-hydroxyacetophenone (4 mmol)

  • Morpholine (1 mmol)

  • Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]) (2 mL)

Procedure:

  • In a dry 50-mL flask, combine the aromatic aldehyde, 2'-hydroxyacetophenone, morpholine, and the ionic liquid.

  • Stir the mixture at 80 °C for 8-20 hours.

  • After the reaction is complete, pour the mixture into water.

  • Collect the precipitate by filtration and wash it with water 2-3 times.

  • Purify the product by recrystallization from a suitable solvent (e.g., absolute ethanol (B145695) and DMF) to yield the 1,3,5-triaryl-1,5-pentanedione product.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is paramount for catalyst evaluation and development. The following diagrams, generated using Graphviz, illustrate a general workflow for benchmarking catalyst performance and a plausible catalytic cycle for a morpholine-catalyzed Michael addition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Reactants (Aldehyde, Ketone, etc.) Setup Set up Parallel Reactions Reactants->Setup Catalysts Select Catalysts (this compound, Alternatives) Catalysts->Setup Solvent Choose Solvent & Conditions Solvent->Setup Monitor Monitor Progress (TLC, GC, etc.) Setup->Monitor Workup Work-up & Purification Monitor->Workup Characterization Characterize Products (NMR, MS) Workup->Characterization Performance Determine Yield, d.r., e.e. Characterization->Performance Data_Table Compile Data in a Comparative Table Performance->Data_Table Enamine_Catalysis_Cycle Catalyst Morpholine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Michael_Acceptor->Iminium_Intermediate Product Michael Adduct Iminium_Intermediate->Product + H₂O Water H₂O Product->Catalyst - Catalyst (regenerated) Water->Product

References

Validating Synthesized Morpholine Lactate Purity: A Comparative Guide to Titration and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides an objective comparison of two common analytical techniques for validating the purity of synthesized morpholine (B109124) lactate (B86563): non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC). We will delve into detailed experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method to aid in the selection of the most appropriate technique for your quality control needs.

Morpholine lactate, an amine salt, is utilized in various chemical syntheses. Its purity can be affected by residual starting materials, such as morpholine and lactic acid, as well as potential side-products. Therefore, robust analytical methods are required to accurately determine its assay and impurity profile.

Head-to-Head: Titration vs. HPLC for Purity Analysis

The choice between titration and HPLC for purity analysis depends on several factors, including the specific requirements of the analysis, available instrumentation, and the desired level of information. While titration offers a cost-effective and often highly precise determination of the total base content, HPLC provides a more detailed picture of the sample by separating and quantifying individual components, including the active ingredient and any impurities.

The following table summarizes the key performance characteristics of each method. For illustrative purposes, data from the analysis of a similar amine salt, metformin (B114582) hydrochloride, is included to provide a quantitative comparison.

FeatureNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the basic morpholine component and a standardized acid titrant in a non-aqueous solvent. The endpoint is determined by a significant change in potential.Separation of components based on their differential partitioning between a stationary phase and a mobile phase, followed by detection and quantification.
Information Provided Total basic content (assay of this compound). Does not distinguish between this compound and other basic impurities.Provides both assay of this compound and quantification of individual impurities. Offers a complete purity profile.
Specificity Lower. The method is not specific to this compound and will titrate any basic substance present.High. The method can separate this compound from its potential impurities, providing a specific quantification of the main component.
Precision (RSD) Typically ≤ 0.5%Typically ≤ 1.0%
Accuracy (Recovery) 98.0% - 102.0%98.0% - 102.0%
Analysis Time per Sample ~15-20 minutes~20-30 minutes (including system suitability)
Cost per Analysis LowModerate to High
Instrumentation Potentiometric titrator, pH electrode suitable for non-aqueous solutions, burette, stirrer.HPLC system with a suitable detector (e.g., UV, RI, or ELSD), column, autosampler.
Typical Purity Result 99.8% (as total base)99.7% (this compound), 0.1% (Impurity A), 0.2% (Impurity B)

Experimental Protocols

Non-Aqueous Potentiometric Titration of this compound

This method determines the purity of this compound by titrating its basic morpholine component with a standardized solution of perchloric acid in a non-aqueous solvent.

Instrumentation and Reagents:

  • Potentiometric titrator with a high-impedance input.

  • Combined pH glass electrode suitable for non-aqueous titrations (e.g., with a sleeve diaphragm).

  • 20 mL burette.

  • 100 mL titration beaker and magnetic stirrer.

  • Analytical balance, accurate to 0.1 mg.

  • Glacial acetic acid (anhydrous).

  • Perchloric acid (HClO₄), 70%.

  • Acetic anhydride (B1165640).

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid).

Procedure:

  • Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid:

    • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

    • Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.

    • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a 100 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration and make any necessary correction.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of the synthesized this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode and the burette tip into the solution and stir.

    • Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

High-Performance Liquid Chromatography (HPLC) for Purity of this compound

This method provides a more detailed purity profile by separating this compound from potential impurities. As this compound lacks a strong UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often suitable.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • A suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium (B1175870) formate (B1220265) or another suitable buffer.

  • This compound reference standard.

Chromatographic Conditions (Example using a HILIC column):

  • Column: HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium formate, pH 3.5) in a gradient or isocratic elution. A typical starting point would be a high organic content (e.g., 85% acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: RI or ELSD.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to obtain a similar concentration as the standard solution.

  • Analysis:

    • Inject the standard solution to determine the retention time and response of this compound.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Identify and quantify any impurity peaks.

  • Calculation:

    • Calculate the percentage purity of this compound using the area normalization method or by using the response factor of the reference standard.

      (for area normalization)

Potential Impurities in Synthesized this compound

The primary impurities in synthesized this compound are typically unreacted starting materials:

  • Morpholine: A basic impurity that would be titrated along with the this compound in the titration method, leading to an overestimation of purity.

  • Lactic Acid: An acidic impurity that would not be detected by the non-aqueous titration with perchloric acid.

  • Degradation products: Depending on the synthesis and storage conditions, other related substances may be present.

HPLC is the superior method for identifying and quantifying these specific impurities.

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_validation Purity Validation cluster_outcome Outcome Synthesis Synthesized This compound Initial_Assessment Initial Characterization (e.g., TLC, Melting Point) Synthesis->Initial_Assessment Titration Non-Aqueous Potentiometric Titration Initial_Assessment->Titration Assay (Total Base) HPLC HPLC Analysis Initial_Assessment->HPLC Assay & Impurity Profile Decision Purity Meets Specification? Titration->Decision HPLC->Decision Pass Release for Further Use Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Workflow for this compound Purity Validation

Conclusion

Both non-aqueous potentiometric titration and HPLC are valuable techniques for assessing the purity of synthesized this compound.

  • Non-aqueous potentiometric titration is a rapid, cost-effective, and precise method for determining the total basic content, making it suitable for routine assay determination where the impurity profile is already well-characterized and known to be consistent.

  • HPLC offers superior specificity and provides a comprehensive purity profile, enabling the separation and quantification of the main component as well as any process-related impurities or degradation products. It is the preferred method during process development, for release testing of final products, and when a detailed understanding of the impurity profile is required for regulatory submissions.

For comprehensive quality control, a combination of both methods can be employed: HPLC for the initial validation of the synthesis process and for establishing the impurity profile, and titration for more routine, rapid purity checks of subsequent batches. The choice of method should always be guided by the specific analytical requirements and the intended use of the synthesized this compound.

Comparison of the rheological properties of different ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the rheological behavior of ionic liquids (ILs) is paramount for their effective application. This guide provides an objective comparison of the viscosity and density of various ionic liquids, supported by experimental data and detailed methodologies. The tunable nature of ILs, achieved by modifying their cationic and anionic structures, allows for the fine-tuning of their physicochemical properties, including their flow behavior, which is critical for applications ranging from solvents in organic synthesis to electrolytes in electrochemical devices.

The rheological properties of ionic liquids are significantly influenced by several factors, including the structure of the constituent ions, temperature, and the presence of impurities like water.[1][2][3] Generally, an increase in the alkyl chain length of the cation leads to a rise in viscosity due to increased van der Waals interactions.[4][5][6] The nature of the anion also plays a crucial role, with variations in size, shape, and charge distribution affecting the intermolecular forces and, consequently, the fluid's resistance to flow.[3][7]

Temperature has a profound effect on the viscosity of ionic liquids, with a sharp decrease observed as temperature increases.[4][5][8] This behavior is attributed to the enhancement in the Brownian motion of the ions.[1] The presence of water, even in small amounts, can significantly reduce the viscosity of many ionic liquids.[9][10][11] This is a critical consideration for applications where water content is difficult to control.

Comparative Rheological Data

The following table summarizes the density and viscosity data for a selection of ionic liquids at various temperatures, providing a quantitative basis for comparison.

Ionic LiquidCationAnionTemperature (K)Density (g/cm³)Viscosity (mPa·s)
1-Butyl-3-methylimidazolium iodide ([C₄mim]I)1-Butyl-3-methylimidazoliumIodide298--
1-Hexyl-3-methylimidazolium iodide ([C₆mim]I)1-Hexyl-3-methylimidazoliumIodide298--
1-Octyl-3-methylimidazolium iodide ([C₈mim]I)1-Octyl-3-methylimidazoliumIodide298--
1-Butyl-3-methylimidazolium dicyanamide (B8802431) ([C₄mim][N(CN)₂])1-Butyl-3-methylimidazoliumDicyanamide298-29
1-Butyl-3,5-dimethylimidazolium dicyanamide ([C₄m₂im][N(CN)₂])1-Butyl-3,5-dimethylimidazoliumDicyanamide343-18.8
N-Butyl-N,N,N-trimethylammonium dicyanamide (N₄₄₄₂[N(CN)₂])N-Butyl-N,N,N-trimethylammoniumDicyanamide343-29.6
N-Octyl-N,N,N-tributylammonium dicyanamide (N₈₄₄₄[N(CN)₂])N-Octyl-N,N,N-tributylammoniumDicyanamide343-46.4
1-Ethyl-3-methylimidazolium fluoride (B91410) ([EMIm]F)1-Ethyl-3-methylimidazoliumFluoride298~1.15~100

Note: The viscosity of 1-alkyl-3-methylimidazolium iodides increases with the alkyl chain length.[4][5] The data for dicyanamide ILs demonstrates the influence of both cation and anion structure on viscosity.[6]

Experimental Protocols

The accurate determination of rheological properties is essential for reliable comparisons. The following are detailed methodologies for measuring the viscosity and density of ionic liquids.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. Several techniques can be employed for its measurement, with the choice depending on the viscosity range and the required precision.

1. Rotational Viscometry:

  • Principle: A spindle is rotated in the ionic liquid sample, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, the rotational speed, and the geometry of the spindle.

  • Apparatus: A rotational viscometer or rheometer.

  • Procedure:

    • Calibrate the instrument using a standard fluid of known viscosity.

    • Place a known volume of the ionic liquid in the sample cup. Ensure the IL is free from air bubbles.

    • Select the appropriate spindle and rotational speed for the expected viscosity range.

    • Immerse the spindle in the IL to the specified depth.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • Start the rotation and record the torque reading once it stabilizes.

    • Calculate the viscosity using the instrument's software or the relevant formula.

    • Measurements can be repeated at different shear rates to investigate Newtonian or non-Newtonian behavior.[3]

2. Vibrating-Wire Viscometry:

  • Principle: A wire is immersed in the fluid and made to vibrate. The damping of the vibration is related to the viscosity of the fluid. This is considered a primary measurement technique.[12][13]

  • Apparatus: A vibrating-wire viscometer.

  • Procedure:

    • The instrument is calibrated using reference fluids.

    • The ionic liquid sample is introduced into the measurement cell containing the vibrating wire.

    • The cell is thermostatted to the desired temperature.

    • The wire is set into oscillation, and the decay of the oscillation is measured.

    • The viscosity is calculated from the damping characteristics and the density of the fluid.

Density Measurement

Density is the mass per unit volume of a substance.

1. Pycnometry:

  • Principle: The volume of a pycnometer (a flask with a precise volume) is determined by weighing it with a liquid of known density. The density of the ionic liquid is then determined by weighing the pycnometer filled with the IL.

  • Apparatus: A pycnometer of a standard volume (e.g., 5.00 mL).[5]

  • Procedure:

    • Clean and dry the pycnometer thoroughly.

    • Weigh the empty pycnometer.

    • Fill the pycnometer with deionized water and thermostat it to a known temperature.

    • Weigh the pycnometer filled with water to determine its exact volume.

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with the degassed ionic liquid and thermostat it to the desired temperature.

    • Weigh the pycnometer filled with the ionic liquid.

    • Calculate the density of the ionic liquid by dividing the mass of the IL by the volume of the pycnometer.

2. Vibrating Tube Densitometry:

  • Principle: A U-shaped tube is filled with the sample and is made to oscillate. The frequency of oscillation is dependent on the mass of the sample in the tube, from which the density can be determined.[14][15]

  • Apparatus: A digital vibrating tube densimeter.

  • Procedure:

    • Calibrate the instrument with air and a reference liquid of known density.

    • Inject the ionic liquid sample into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach the set temperature.

    • The instrument measures the oscillation period and calculates the density automatically.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the rheological characterization of ionic liquids.

RheologyWorkflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis & Interpretation synthesis Ionic Liquid Synthesis/Procurement purification Purification & Drying synthesis->purification characterization Purity Analysis (e.g., NMR, Water Content) purification->characterization density Density Measurement (e.g., Pycnometry, Vibrating Tube) characterization->density viscosity Viscosity Measurement (e.g., Rotational, Vibrating-Wire) characterization->viscosity temp_dependence Temperature Dependence (e.g., Arrhenius, VFT models) density->temp_dependence viscosity->temp_dependence structure_property Structure-Property Relationship Analysis temp_dependence->structure_property comparison Comparison with Other ILs/Solvents structure_property->comparison

Caption: Workflow for the rheological characterization of ionic liquids.

References

Morpholine Lactate's Environmental Profile: A Biodegradability Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of pharmaceutical excipients is a critical aspect of sustainable drug development. This guide provides a comparative assessment of the biodegradability of morpholine (B109124) lactate (B86563) and its common alternatives used as pH modifiers and buffers in pharmaceutical formulations. The information presented is supported by experimental data from standardized testing protocols to facilitate informed decision-making.

The biodegradability of a chemical substance is a key indicator of its environmental persistence. In the context of pharmaceutical development, selecting excipients that are readily biodegradable can minimize their environmental impact. Morpholine lactate, a salt formed from morpholine and lactic acid, is utilized in some pharmaceutical applications. While lactic acid is a naturally occurring and readily biodegradable substance, the biodegradability of the morpholine moiety is the determining factor for the overall environmental profile of this compound.

Initially regarded as resistant to environmental degradation, morpholine has since been shown to be biodegradable by specific microorganisms, particularly of the Mycobacterium and Pseudomonas genera.[1][2][3] Standardized testing has confirmed that morpholine can be classified as readily biodegradable under specific conditions.

This guide compares the biodegradability of morpholine with common alternative pH-adjusting agents and buffers used in the pharmaceutical industry, including triethanolamine (B1662121) (TEA), diethanolamine (B148213) (DEA), tromethamine (Tris), and citric acid.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the biodegradability of morpholine and its alternatives based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The "ready biodegradability" classification is a stringent measure, indicating that the substance is expected to degrade rapidly and completely in the environment.

CompoundTest GuidelineDurationResultClassification
Morpholine OECD 301E22 days92.6% degradation (after 15-day lag)Readily Biodegradable
Triethanolamine OECD 301E19 days96% degradationReadily Biodegradable
Diethanolamine OECD 301F28 days93% degradationReadily Biodegradable
Tromethamine (Tris) OECD 301D28 daysNot readily biodegradableNot Readily Biodegradable
--Described as "biodegradable organic amine"-
Citric Acid --Widely recognized as readily biodegradableReadily Biodegradable

Note: While an OECD 301D test concluded that tromethamine is not readily biodegradable, other sources refer to it as a biodegradable organic amine. This suggests it may be inherently biodegradable but fails the stringent "ready" criteria under certain test conditions.

Experimental Protocols

The data presented in this guide is primarily based on the OECD 301 series of tests for "Ready Biodegradability." These tests are designed to assess the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms. Below is a generalized methodology for the OECD 301F (Manometric Respirometry Test) and OECD 301E (Modified OECD Screening Test), which are commonly used methods.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by a microbial population in a closed respirometer.

  • Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared. The test substance is added as the sole source of organic carbon, typically at a concentration of 100 mg/L.

  • Inoculum: The test is inoculated with activated sludge from a sewage treatment plant, with the microbial concentration adjusted to 30 mg/L.

  • Test Setup: The test medium is placed in sealed vessels connected to a respirometer. Control vessels containing the inoculum without the test substance (blank) and a reference compound (e.g., aniline) are run in parallel.

  • Incubation: The vessels are incubated at a constant temperature (22 ± 1°C) in the dark and stirred continuously for 28 days.

  • Measurement: The oxygen consumption is measured continuously by the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

OECD 301E: DOC Die-Away Test

This method assesses biodegradability by measuring the removal of dissolved organic carbon (DOC) over time.

  • Preparation of Test Medium: A mineral medium is prepared, and the test substance is added to achieve a DOC concentration of 10-40 mg/L.

  • Inoculum: Activated sludge or another suitable microbial source is added.

  • Test Setup: The inoculated medium is incubated in flasks under aerobic conditions. Blank controls (inoculum only) and reference compound controls are run concurrently.

  • Incubation: The flasks are incubated at 22 ± 2°C in the dark or diffuse light for 28 days, with continuous shaking or stirring.

  • Sampling and Analysis: Aliquots are taken at regular intervals, filtered, and the DOC is measured using a carbon analyzer.

  • Data Analysis: The percentage of DOC removal is calculated. A substance is classified as readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test.

Visualizing Biodegradation Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the microbial degradation pathway of morpholine and a typical experimental workflow for assessing biodegradability.

Morpholine_Biodegradation_Pathway Morpholine Morpholine Intermediate1 2-(2-aminoethoxy)acetic acid Morpholine->Intermediate1 Ring Cleavage (Monooxygenase) Intermediate2 Glycolic Acid Intermediate1->Intermediate2 Intermediate3 Ethanolamine Intermediate1->Intermediate3 EndProducts Ammonia, CO2, H2O Intermediate2->EndProducts Intermediate3->EndProducts Biodegradability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Medium Prepare Mineral Medium Add_Substance Add Test Substance Prep_Medium->Add_Substance Add_Inoculum Add Microbial Inoculum Add_Substance->Add_Inoculum Incubate Incubate under Controlled Conditions (28 days) Add_Inoculum->Incubate Measure Measure Parameter (e.g., O2 consumption, DOC) Incubate->Measure Controls Run Blank and Reference Controls Controls->Measure Calculate Calculate % Biodegradation Measure->Calculate Classify Classify Biodegradability Calculate->Classify

References

A Head-to-Head Comparison: Morpholine Lactate vs. N-Methylmorpholine-N-Oxide (NMMO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, morpholine (B109124) derivatives play a significant role across various industries, from pharmaceuticals to materials science. This guide provides an in-depth, data-driven comparison of two such derivatives: Morpholine Lactate and N-Methylmorpholine-N-Oxide (NMMO). While both share a common morpholine ring structure, their functionalities and applications diverge significantly. This report aims to provide a clear, objective comparison of their properties and performance in their respective domains, supported by available data.

Overview and Primary Applications

This compound , often found in the form of Isostearamidopropyl this compound, is primarily utilized in the cosmetics and personal care industry.[1][2] Its key function is as an antistatic agent in hair care and cleansing products.[1][3] By neutralizing electrical charges on surfaces, it reduces static electricity, leading to improved hair manageability and texture.[3]

N-Methylmorpholine-N-Oxide (NMMO) , on the other hand, is a versatile compound with prominent roles in organic synthesis and industrial processes.[4] It is widely recognized as the primary solvent in the Lyocell process for producing regenerated cellulose (B213188) fibers.[5][6] NMMO's ability to dissolve cellulose directly makes it a more environmentally friendly alternative to the viscose process. Furthermore, NMMO serves as a co-oxidant in various chemical reactions, including the Sharpless asymmetric dihydroxylation and oxidations with TPAP.[4][7] In the pharmaceutical sector, it is used in drug synthesis, particularly in reactions requiring oxidation.[8][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and NMMO is presented below. It is important to note that "this compound" in the context of readily available data refers to Isostearamidopropyl this compound.

PropertyThis compound (Isostearamidopropyl this compound)N-Methylmorpholine-N-Oxide (NMMO)
CAS Number 72300-24-4[3]7529-22-8[4]
Molecular Formula C28H56N2O5[3]C5H11NO2[4]
Molar Mass 500.8 g/mol [3]117.15 g/mol [4]
Appearance Yellow to clear liquid[3]Clear colorless to yellow solution or solid[5]
Melting Point Not specified180 to 184 °C (anhydrous); Monohydrate: ~70 °C[4][7]
Solubility Soluble in water and polar solvents[3]Soluble in polar solvents, especially water[7]

Performance and Applications: A Detailed Look

Due to their distinct applications, a direct performance comparison in a single experiment is not feasible. Instead, this section details their performance within their respective fields, supported by available information.

This compound: Performance as an Antistatic Agent

Isostearamidopropyl this compound functions by depositing a conditioning layer on negatively charged surfaces like hair and skin.[3] This action reduces the buildup of static electricity, which is a common issue in hair care, leading to flyaways and difficulty in styling.[3]

Key Performance Aspects:

  • Compatibility: It is compatible with anionic surfactants, allowing for its inclusion in clear shampoos and cleansers without compromising foam stability.[3]

  • Rinsability: It is known for its easy rinsability, which helps prevent undesirable build-up on hair, a common drawback of some other conditioning agents.[3]

  • Mildness: Toxicological assessments indicate it is non-irritating to the skin and eyes at a 4% active level in rinse-off products.[3]

N-Methylmorpholine-N-Oxide (NMMO): A Powerful Solvent and Oxidant

NMMO's performance is best understood through its two primary roles: as a solvent for cellulose and as a co-oxidant in organic synthesis.

The Lyocell process relies on NMMO's unique ability to break the extensive hydrogen-bonding network in cellulose, rendering it soluble without derivatization.[4] This forms a viscous solution called "dope," which is then spun into fibers.[5]

Experimental Protocol: Cellulose Dissolution in NMMO

A common laboratory procedure to assess the dissolution of cellulose in NMMO involves the following steps:

  • Preparation of NMMO Monohydrate: Commercially available NMMO is often a concentrated aqueous solution. For cellulose dissolution, it is typically used as the monohydrate (containing about 13.3% water), which has a lower melting point than anhydrous NMMO.[10]

  • Heating and Mixing: The NMMO monohydrate is heated to a temperature above its melting point (e.g., 80-120°C) in a suitable reaction vessel with stirring.[11]

  • Cellulose Addition: A known weight of cellulose pulp is gradually added to the molten NMMO with continuous stirring.

  • Dissolution: The mixture is maintained at the elevated temperature with stirring until the cellulose is completely dissolved, forming a clear, viscous solution. The dissolution process can be monitored visually or through techniques like light microscopy.[12]

  • Analysis: The properties of the resulting cellulose solution (e.g., viscosity, cellulose concentration) can then be analyzed.

Cellulose_Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis NMMO_sol NMMO Solution (50% aq.) Heat_Evap Heat & Evaporate Water NMMO_sol->Heat_Evap NMMO_mono NMMO Monohydrate Heat_Evap->NMMO_mono Heating Heat to >74°C NMMO_mono->Heating Cellulose Cellulose Pulp Mixing Add Cellulose & Stir Cellulose->Mixing Heating->Mixing Dope Cellulose Solution ('Dope') Mixing->Dope Viscosity Viscosity Measurement Dope->Viscosity Concentration Concentration Analysis Dope->Concentration

Caption: Experimental workflow for cellulose dissolution in NMMO.

The efficiency of this process is a key performance indicator for NMMO. The concentration of cellulose that can be dissolved is a critical parameter, with reports indicating that depending on the hydration level, NMMO can dissolve up to 30 wt% cellulose.[13]

In organic synthesis, NMMO is used as a secondary oxidant to regenerate a primary catalytic oxidant, such as osmium tetroxide (OsO4) or tetrapropylammonium (B79313) perruthenate (TPAP).[4][7] This allows for the use of smaller, catalytic amounts of the often toxic and expensive primary oxidant.

Experimental Protocol: Oxidation of an Alcohol using TPAP/NMMO

A typical procedure for the oxidation of a primary alcohol to an aldehyde using the TPAP/NMMO system is as follows:

  • Reactant Setup: A solution of the primary alcohol is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane) in a reaction flask.

  • Addition of Reagents: NMMO (typically as a solid or a solution) and a catalytic amount of TPAP are added to the flask. Molecular sieves are often added to remove water produced during the reaction, which can otherwise lead to over-oxidation to the carboxylic acid.[7]

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and other byproducts. This often involves filtration through a pad of silica (B1680970) gel, followed by removal of the solvent under reduced pressure. The crude product is then purified, typically by column chromatography.

Oxidation_Pathway cluster_reactants Reactants cluster_products Products Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation TPAP_cat TPAP (catalyst) Reduced_TPAP Reduced TPAP TPAP_cat->Reduced_TPAP Reduction NMMO_co NMMO (co-oxidant) Reduced_NMMO Reduced NMMO NMMO_co->Reduced_NMMO Reduction Reduced_TPAP->TPAP_cat Re-oxidation

Caption: Simplified signaling pathway of TPAP/NMMO oxidation.

The high yield and selectivity of these reactions are key performance indicators for NMMO as a co-oxidant.

Safety and Environmental Considerations

This compound (Isostearamidopropyl this compound):

  • The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Isostearamidopropyl this compound is safe for use in rinse-off cosmetic products at current concentrations and practices of use.[14]

  • Data on its safety in leave-on formulations is considered insufficient.[14]

  • It is classified as causing skin and eye irritation according to GHS classifications.[14]

N-Methylmorpholine-N-Oxide (NMMO):

  • NMMO is considered a relatively environmentally friendly solvent due to its low toxicity and high recyclability (over 98% recovery rate in the Lyocell process).[13][15]

  • However, handling NMMO requires caution, as it can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of contaminants like transition metals.[11][16] Inaccuracies in literature regarding its chemistry can increase the risk of dangerous reactions.[11]

  • Thermal runaway reactions are a known hazard.[10]

Conclusion

This compound (as Isostearamidopropyl this compound) and N-Methylmorpholine-N-Oxide are two morpholine derivatives with distinct and largely non-overlapping applications. This compound is a specialized ingredient in the personal care industry, valued for its antistatic and conditioning properties in rinse-off formulations. NMMO, in contrast, is a powerful and versatile chemical with significant industrial applications as a "green" solvent for cellulose and as a co-oxidant in organic synthesis.

For researchers and professionals in drug development, NMMO holds more direct relevance due to its role in facilitating oxidation reactions, a common step in the synthesis of complex organic molecules. While this compound's application is primarily in cosmetics, an understanding of its properties could be beneficial for those formulating topical drug delivery systems where excipient compatibility and skin/hair interaction are important.

The choice between these two compounds is therefore not a matter of direct substitution but is dictated entirely by the specific application and desired functionality.

References

Unveiling the Influence of Structure on the Physicochemical Properties of Morpholine-Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of ionic liquids (ILs) and their inherent properties is paramount for their targeted application. This guide provides a comprehensive comparison of morpholine-based ionic liquids, offering a deep dive into their physicochemical characteristics, supported by experimental data and detailed methodologies.

Morpholinium-based ionic liquids have emerged as a promising class of ILs due to their unique structural features, which include the presence of an oxygen atom in the morpholine (B109124) ring. This structural element can influence properties such as polarity, hydrogen bonding capability, and thermal stability, making them attractive for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and media for drug delivery.[1][2] This guide will explore how modifications to the cationic structure, specifically the N-alkyl chain length, and variations in the anionic counterpart, dictate the macroscopic properties of these versatile compounds.

Comparative Analysis of Physicochemical Properties

The performance of morpholine-based ionic liquids is intrinsically linked to their molecular architecture. The following tables summarize key quantitative data, comparing the thermal stability, density, viscosity, and ionic conductivity of various N-alkyl-N-methylmorpholinium based ILs. These comparisons shed light on the structure-property relationships that govern their behavior.

Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique to determine the thermal stability of ionic liquids, indicating the temperature at which they begin to decompose. The onset decomposition temperature (Tonset) is a key parameter for evaluating their operational window in high-temperature applications.

CationAnionTonset (°C)Reference
N-ethyl-N-methylmorpholiniumBromide200-230[3]
N-butyl-N-methylmorpholiniumBromide200-230[3]
N-octyl-N-methylmorpholiniumBromide200-230[3]
N-ethyl-N-methylmorpholiniumTetrafluoroborate (B81430) (BF4)250-380[3]
N-butyl-N-methylmorpholiniumTetrafluoroborate (BF4)250-380[3]
N-octyl-N-methylmorpholiniumTetrafluoroborate (BF4)250-380[3]
N-ethyl-N-methylmorpholiniumHexafluorophosphate (PF6)250-380[3]
N-butyl-N-methylmorpholiniumHexafluorophosphate (PF6)250-380[3]
N-octyl-N-methylmorpholiniumHexafluorophosphate (PF6)250-380[3]
N-butyl-N-methylmorpholiniumbis(trifluoromethanesulfonyl)imide (NTf2)>300[4]

Key Observation: The nature of the anion plays a dominant role in the thermal stability of morpholinium-based ILs. Halide anions, such as bromide, generally lead to lower decomposition temperatures compared to inorganic anions like tetrafluoroborate and hexafluorophosphate.[3] The thermal stability is also influenced by the cation's alkyl chain length, though to a lesser extent than the anion.[5]

Density

Density is a fundamental physical property that is sensitive to the packing efficiency of the ions in the liquid state. It is influenced by the size and shape of both the cation and the anion.

CationAnionTemperature (K)Density (g·cm-3)Reference
N-ethyl-N-methylmorpholiniumN-acetyl-L-alaninate298.151.115[2]
N-propyl-N-methylmorpholiniumN-acetyl-L-alaninate298.151.098[2]
N-butyl-N-methylmorpholiniumN-acetyl-L-alaninate298.151.083[2]
N-hexyl-N-methylmorpholiniumN-acetyl-L-alaninate298.151.061[2]
N-octyl-N-methylmorpholiniumN-acetyl-L-alaninate298.151.043[2]
N-ethyl-N-methylmorpholiniumN-acetyl-L-valinate298.151.089[2]
N-butyl-N-methylmorpholiniumN-acetyl-L-leucinate298.151.054[2]

Key Observation: For a given anion, the density of N-alkyl-N-methylmorpholinium based ILs decreases as the length of the N-alkyl chain increases.[2] This is attributed to the less efficient packing of the ions due to the increased volume and flexibility of the longer alkyl chains.[5]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in reaction media and electrolytes. It is strongly influenced by intermolecular forces, including van der Waals interactions and hydrogen bonding, as well as the size and shape of the constituent ions.

CationAnionTemperature (K)Viscosity (mPa·s)Reference
N-ethyl-N-methylmorpholiniumN-acetyl-L-alaninate298.15215[2]
N-propyl-N-methylmorpholiniumN-acetyl-L-alaninate298.15289[2]
N-butyl-N-methylmorpholiniumN-acetyl-L-alaninate298.15384[2]
N-hexyl-N-methylmorpholiniumN-acetyl-L-alaninate298.15612[2]
N-octyl-N-methylmorpholiniumN-acetyl-L-alaninate298.15923[2]
N-ethyl-N-methylmorpholiniumN-acetyl-L-valinate298.15348[2]
N-butyl-N-methylmorpholiniumN-acetyl-L-leucinate298.15589[2]

Key Observation: In contrast to density, the viscosity of N-alkyl-N-methylmorpholinium based ILs increases with increasing N-alkyl chain length.[2] This is due to the enhancement of van der Waals forces between the longer alkyl chains, which restricts ionic mobility. The nature of the anion also significantly impacts viscosity.

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current and is directly related to the mobility of its constituent ions. It is a crucial property for electrochemical applications.

CationAnionTemperature (°C)Ionic Conductivity (mS·cm-1)Reference
MorpholiniumFormate (B1220265)2510-16.8[6][7]
N-methylmorpholiniumFormate2510-16.8[6]
N-ethylmorpholiniumFormate2510-16.8[6]
MorpholiniumFormate10021-29[6][7]
N-methylmorpholiniumFormate10021-29[6]
N-ethylmorpholiniumFormate10021-29[6]
[EmMMorph][DEEP]30~0.1[8]
[MmMMorph][TEEP]30~0.05[8]

Key Observation: Ionic conductivity generally shows an inverse relationship with viscosity. As the viscosity increases with longer alkyl chains, the ionic mobility decreases, leading to lower conductivity.[5] Protic morpholinium ILs with small anions like formate exhibit relatively high ionic conductivities.[6][7]

Comparison with Other Ionic Liquids

The properties of morpholinium-based ILs are often benchmarked against more established classes of ILs, such as those based on imidazolium (B1220033) and pyrrolidinium (B1226570) cations.

PropertyMorpholinium-based ILsPyrrolidinium-based ILsImidazolium-based ILs
Thermal Stability Generally high, anion dependent.[3][4]High, comparable to morpholinium.[8]Anion and alkyl chain dependent.[9]
Viscosity Generally higher than pyrrolidinium-based ILs with similar anions.[8]Generally lower than morpholinium-based ILs.[8]Varies widely with structure.
Ionic Conductivity Generally lower than pyrrolidinium-based ILs with similar anions.[8]Generally higher than morpholinium-based ILs.[8]Varies widely with structure.
Electrochemical Window Wide, up to 6.3 V for some salts.[3]Wide.Generally narrower than morpholinium and pyrrolidinium.

Key Observation: Pyrrolidinium-based ILs tend to exhibit lower viscosities and higher ionic conductivities compared to their morpholinium counterparts with the same anion.[8] This is often attributed to the greater flexibility and lower rotational barrier of the pyrrolidinium ring. However, morpholinium-based ILs can offer wider electrochemical stability windows.[3]

Experimental Protocols

Accurate and reproducible data are the cornerstone of reliable structure-property relationship studies. The following sections detail the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

  • A small sample of the ionic liquid (typically 4-8 mg) is placed in a platinum or ceramic pan.[1]

  • The pan is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C min-1) under an inert atmosphere (e.g., nitrogen or helium) with a defined flow rate (e.g., 20 mL min-1).[1]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.[1]

Density Measurement

Objective: To determine the density of the ionic liquid at various temperatures.

Methodology:

  • A digital vibrating U-tube densimeter is typically used for accurate density measurements.

  • The instrument is calibrated with dry air and deionized water at the desired temperature.

  • The ionic liquid sample is injected into the vibrating U-tube.

  • The instrument measures the oscillation period of the U-tube filled with the sample, which is then used to calculate the density.

  • Measurements are typically performed over a range of temperatures, with the temperature controlled by a Peltier thermostat.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid as a function of temperature.

Methodology:

  • A rotational viscometer or a capillary viscometer (e.g., an Ubbelohde viscometer) can be used.[10]

  • For a rotational viscometer, a spindle is immersed in the ionic liquid sample, and the torque required to rotate the spindle at a constant speed is measured. This torque is then correlated to the viscosity.

  • For a capillary viscometer, the time taken for a fixed volume of the ionic liquid to flow through a capillary of a known diameter and length under gravity is measured.[10]

  • The temperature of the sample is precisely controlled using a water bath or a temperature-controlled jacket.

  • Viscosity measurements are recorded at various temperatures to determine the temperature dependence.

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the ionic liquid at different temperatures.

Methodology:

  • A conductivity meter equipped with a conductivity cell (probe) is used.

  • The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).[11]

  • The conductivity cell is immersed in the ionic liquid sample.

  • The instrument applies an alternating voltage to the electrodes of the cell and measures the resulting current to determine the conductance.

  • The ionic conductivity is then calculated from the conductance and the cell constant.

  • The temperature of the sample is controlled, and measurements are taken at various temperatures to assess the temperature dependence of conductivity.

Structure-Property Relationship Visualization

The following diagram illustrates the key relationships between the structural features of morpholine-based ionic liquids and their resulting physicochemical properties.

StructureProperty cluster_structure Structural Modifications cluster_properties Physicochemical Properties Alkyl Chain Length Alkyl Chain Length Density Density Alkyl Chain Length->Density Decreases Viscosity Viscosity Alkyl Chain Length->Viscosity Increases Ionic Conductivity Ionic Conductivity Alkyl Chain Length->Ionic Conductivity Decreases Anion Type Anion Type Thermal Stability Thermal Stability Anion Type->Thermal Stability Strong Influence Anion Type->Viscosity Significant Impact Anion Type->Ionic Conductivity Significant Impact Viscosity->Ionic Conductivity Inversely Related

Caption: Relationship between structural modifications and physicochemical properties.

This guide provides a foundational understanding of the structure-property relationships in morpholine-based ionic liquids. By leveraging this knowledge, researchers can make more informed decisions in the design and selection of task-specific ionic liquids for their particular applications. The interplay between the cationic and anionic components offers a vast chemical space for fine-tuning the desired properties, paving the way for innovative solutions in various scientific and industrial fields.

References

The Recyclability and Reusability of Morpholine Lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable chemical processes, the recyclability and reusability of solvents and catalysts are of paramount importance. Morpholine (B109124) lactate (B86563), a protic ionic liquid, has garnered interest for its potential applications in organic synthesis and as a medium for bioprocessing. This guide provides a comparative analysis of the recyclability and reusability of morpholine lactate against other common solvents and ionic liquids, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The efficiency of a solvent or catalyst is not only determined by its performance in a reaction but also by its ability to be recovered and reused over multiple cycles without significant loss of activity. The following table summarizes the recyclability and reusability of this compound in comparison to other ionic liquids and conventional organic solvents.

Solvent/CatalystApplicationRecovery MethodReusability (Number of Cycles)Efficacy LossReference
This compound Organic SynthesisVacuum Evaporation>3 (Inferred)Minimal (Inferred)[1][2]
[Bmim][OAc]PLA MethanolysisDistillationUp to 6No significant reduction in activity[3]
[Bmim]FeCl₄PLA Methanolysis-Up to 6Maintained conversion and yield[3]
Sn(II)/Alcohol SystemPLLA Depolymerization-4Maintained high productivity and selectivity[4]
Conventional VOCsVariousDistillationVariableOften requires significant purification[5]

Key Insights:

  • While direct experimental data on the extensive recycling of this compound is limited, its properties as a salt of a volatile base (morpholine) and a non-volatile acid (lactic acid) suggest that it can be recovered. Morpholinium-based ionic liquids are known for their thermal stability, which is a crucial factor for recovery processes involving heating.[1][2]

  • In comparison, other ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) and 1-butyl-3-methylimidazolium tetrachloroferrate ([Bmim]FeCl₄) have demonstrated high reusability (up to 6 cycles) in processes such as the methanolysis of polylactic acid (PLA) with minimal loss in performance.[3]

  • Catalyst systems, such as the Sn(II)/alcohol system for poly(l-lactic acid) (PLLA) depolymerization, have also shown excellent recyclability, maintaining high activity for at least four cycles.[4]

  • Conventional volatile organic compounds (VOCs) can often be recycled via distillation, but this process can be energy-intensive and may require additional purification steps to remove accumulated impurities.[5]

Experimental Protocols

Detailed methodologies are critical for replicating and validating experimental findings. Below are representative protocols for the recovery and reuse of ionic liquids, which can be adapted for this compound.

Protocol 1: General Recovery of an Ionic Liquid by Solvent Extraction and Evaporation

This protocol is a common method for separating an ionic liquid from a reaction mixture.

Objective: To recover the ionic liquid from a completed reaction mixture for subsequent reuse.

Materials:

  • Reaction mixture containing the ionic liquid and product.

  • Immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Deionized water.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate immiscible organic solvent to extract the product. The choice of solvent will depend on the solubility of the product.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer containing the product. Repeat the extraction process 2-3 times to ensure complete product removal.

  • The ionic liquid typically remains in the aqueous phase or as a separate layer. If necessary, wash the ionic liquid phase with deionized water to remove any water-soluble impurities.

  • To remove any residual organic solvent or water from the ionic liquid, concentrate the ionic liquid phase using a rotary evaporator under reduced pressure.

  • Dry the recovered ionic liquid under high vacuum to remove any trace amounts of volatiles before reuse.

Protocol 2: Catalyst Recycling in a Heterogeneous System

This protocol is applicable when the ionic liquid is used as a catalyst that is immiscible with the reaction medium or can be easily precipitated.

Objective: To recover and reuse an ionic liquid catalyst after a reaction.

Materials:

  • Reaction mixture.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Centrifuge (optional).

  • Washing solvent (e.g., diethyl ether, ethanol).

Procedure:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the catalyst is solid or can be precipitated by adding an anti-solvent, separate it from the reaction mixture by filtration.

  • Alternatively, if the catalyst is in a liquid phase that is immiscible with the product phase, separate the layers using a separatory funnel. Centrifugation can aid in phase separation if an emulsion is formed.

  • Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.

  • Dry the catalyst under vacuum to remove the washing solvent.

  • The recovered catalyst is now ready to be used in a subsequent reaction cycle. The activity of the recycled catalyst should be compared to that of the fresh catalyst to determine any loss in efficacy.[6]

Visualizing the Process: Experimental Workflows

To better illustrate the logical flow of the validation process for recyclability, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Initial Synthesis/Reaction cluster_recovery Recovery Process cluster_analysis Analysis and Reuse cluster_comparison Comparative Assessment start Perform Reaction with this compound extraction Product Extraction with Organic Solvent start->extraction separation Phase Separation extraction->separation evaporation Solvent Evaporation from IL separation->evaporation drying Vacuum Drying of IL evaporation->drying analysis Analyze Purity of Recovered IL (e.g., NMR, FTIR) drying->analysis reuse Reuse Recovered IL in a New Reaction analysis->reuse performance Evaluate Performance of Recycled IL reuse->performance compare Compare Performance with Fresh IL and Alternatives performance->compare

Caption: Workflow for validating the recyclability of this compound.

Logical_Relationship ML This compound Recyclability High Recyclability ML->Recyclability enables Reusability High Reusability Recyclability->Reusability leads to Sustainability Increased Process Sustainability Reusability->Sustainability Cost Reduced Operational Cost Sustainability->Cost Waste Minimized Chemical Waste Sustainability->Waste

References

A comparative study on the toxicity of morpholine lactate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Isostearamidopropyl Morpholine (B109124) Lactate, Morpholine, and its N-alkylated analogues, N-methylmorpholine and N-ethylmorpholine. The information is compiled from available safety assessments and toxicity studies to facilitate an objective comparison of their toxicological profiles. All quantitative data is summarized for clear comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

The comparative analysis reveals distinct differences in the toxicity profiles of the evaluated morpholine derivatives. Isostearamidopropyl Morpholine Lactate, a more complex derivative, exhibits a significantly lower acute toxicity profile compared to the parent compound, Morpholine, and its simple N-alkylated analogues. Morpholine and its N-alkylated derivatives demonstrate moderate acute oral toxicity and are notable skin and eye irritants. This guide serves as a valuable resource for researchers and professionals in drug development and chemical safety assessment, providing a consolidated reference for the toxicological properties of these morpholine compounds.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for Isostearamidopropyl this compound, Morpholine, N-methylmorpholine, and N-ethylmorpholine.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg)Reference
Isostearamidopropyl this compoundRat> 5000[1]
MorpholineRat1050[2][3]
N-methylmorpholineRat1960[4][5]
N-ethylmorpholine-Data not available

Table 2: Skin and Eye Irritation Data

CompoundTest SpeciesSkin IrritationEye IrritationReference
Isostearamidopropyl this compoundRabbitMildly irritatingMinimally irritating[1][6]
MorpholineRabbitSevere irritant/CorrosiveSevere irritant/Corrosive[2][3]
N-methylmorpholineRabbitSkin burnsEye burns[4]
N-ethylmorpholine-Severe irritantSevere irritant[7][8]

Table 3: In Vitro Cytotoxicity Data

CompoundAssayCell LineEndpointResultReference
Isostearamidopropyl this compoundAmes TestS. typhimuriumMutagenicityNon-mutagenic (cell killing at high concentrations)[1]

Note: Comprehensive and directly comparable in vitro cytotoxicity data (e.g., IC50 values on the same cell line) for all compounds were not available in the public domain.

Experimental Protocols

Detailed methodologies for standard toxicological assays are provided below to support the interpretation of the presented data and for the design of future comparative studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight for aqueous solutions.

  • Dose Levels: The test is conducted in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The test compound is added to the wells at various concentrations. Control wells with untreated cells and vehicle controls are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Cytotoxicity - LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound at various concentrations.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance of the resulting formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells treated with a lysis buffer.

Visualizations

Logical Relationship of Compared Morpholine Derivatives

Morpholine Morpholine MorpholineLactate Isostearamidopropyl This compound Morpholine->MorpholineLactate N_Methyl N-methylmorpholine Morpholine->N_Methyl N_Ethyl N-ethylmorpholine Morpholine->N_Ethyl Lactate Lactic Acid Lactate->MorpholineLactate Isostearamidopropyl Isostearamidopropyl Group Isostearamidopropyl->MorpholineLactate Methyl Methyl Group Methyl->N_Methyl Ethyl Ethyl Group Ethyl->N_Ethyl

Caption: Relationship between Morpholine and its derivatives.

Experimental Workflow for In Vitro Cytotoxicity Testing

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with Morpholine Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (MTT or LDH) incubate2->assay measure Measure Absorbance assay->measure analyze Analyze Data (Calculate % Viability / IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assays.

References

Safety Operating Guide

Proper Disposal of Morpholine Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of morpholine (B109124) lactate (B86563) based on the safety data for the parent compound, morpholine. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier of morpholine lactate and adhere to all local, state, and federal regulations.

This compound, a salt of the organic compound morpholine, requires careful handling and disposal due to the hazardous nature of its parent compound. Morpholine is classified as a flammable, corrosive, and toxic substance, and therefore, this compound waste should be treated as hazardous waste.[1][2] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4] Avoid all contact with skin, eyes, and clothing.[1][3] In case of a spill, immediately contain the spillage with an inert absorbent material and collect it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or surface water.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound waste.

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.[5]
Respiratory Protection Use a properly fitted respirator if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.
Footwear Closed-toe shoes.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of all personnel and minimizes environmental impact. The following workflow outlines the necessary steps for its disposal.

1. Waste Segregation:

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.[5]

  • Liquid Waste: Unused or waste this compound solutions should be collected in a designated, labeled, and sealed container.[5] Do not mix with other chemical waste unless compatibility is confirmed.[5]

  • Solid Waste: Contaminated solids should be placed in a separate, clearly labeled container.[5]

2. Waste Container Labeling: All waste containers must be clearly labeled with the following information[5][6]:

  • "Hazardous Waste"[5][6]

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Corrosive," "Toxic")[5]

  • The date the waste was first added to the container.[5]

3. Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3][5] The storage area should have secondary containment to prevent the release of material in case of a leak.[5] Containers should be kept tightly closed and cool.[2][3][7]

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed and approved waste disposal company.[3]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[3]

  • All records for disposal must be kept on site for a minimum of three years, in accordance with regulatory requirements.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_waste Liquid Waste (Unused solution) segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) segregate->solid_waste Solid label_liquid 3a. Label Liquid Waste Container liquid_waste->label_liquid label_solid 3b. Label Solid Waste Container solid_waste->label_solid store 4. Store in Designated Hazardous Waste Area label_liquid->store label_solid->store arrange_disposal 5. Arrange for Professional Disposal store->arrange_disposal document 6. Document Disposal Records arrange_disposal->document end End: Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste.

It is imperative for all laboratory personnel to be trained on these procedures and to have access to the specific Safety Data Sheet for this compound. By following these guidelines, researchers can ensure a safe laboratory environment and responsible chemical waste management.

References

Personal protective equipment for handling Morpholine lactate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Morpholine Lactate (B86563)

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Morpholine lactate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Immediate Safety Precautions

This compound, a derivative of morpholine, should be handled with care, assuming it shares corrosive and irritant properties with its parent compound.[1] Always consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, the safety protocols for Morpholine should be followed as a conservative measure.

Emergency Contact Information:

  • In case of emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Have the product's Safety Data Sheet (SDS) readily available for emergency responders.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with Morpholine.[2][3][4][5]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles in combination with a face shield.[2][3][6][7]Provides maximum protection against splashes and vapors, preventing severe eye damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2][9]Protects skin from direct contact, which can cause severe burns and toxic effects upon absorption.[1][8]
Body Protection Chemical-resistant lab coat, apron, or coveralls.[2][3][4]Prevents contamination of personal clothing and skin from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood.[6][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][7]Minimizes inhalation of potentially harmful and corrosive vapors.[10][11]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound and associated waste.

Experimental Protocols: Handling Procedures
  • Preparation and Inspection:

    • Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[6][7]

    • Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).

    • Ensure the chemical fume hood is functioning correctly.

  • Handling the Chemical:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[6][10]

    • Ground/bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[12]

    • When transferring, pour slowly and carefully to avoid splashing. Use a bottle carrier when transporting the chemical.[6]

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[10]

  • Emergency Procedures in Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][10] Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's EHS department.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.

  • Disposal:

    • All chemical waste must be disposed of through your institution's hazardous waste management program.[9] Never pour this compound down the drain.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check Emergency Equipment Check Emergency Equipment Inspect PPE Inspect PPE Check Emergency Equipment->Inspect PPE Verify Fume Hood Verify Fume Hood Inspect PPE->Verify Fume Hood Work in Fume Hood Work in Fume Hood Verify Fume Hood->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Transfer Chemical Transfer Chemical Ground Equipment->Transfer Chemical Close Container Close Container Transfer Chemical->Close Container Exposure Event Exposure Event Transfer Chemical->Exposure Event Spill/Splash Clean Work Area Clean Work Area Close Container->Clean Work Area Collect Waste Collect Waste Clean Work Area->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup End End Store for Pickup->End Start Start Start->Check Emergency Equipment First Aid & Emergency Response First Aid & Emergency Response Exposure Event->First Aid & Emergency Response First Aid & Emergency Response->End

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.